Product packaging for 1-Butyl-1-phenylhydrazine(Cat. No.:CAS No. 61715-75-1)

1-Butyl-1-phenylhydrazine

Cat. No.: B1282163
CAS No.: 61715-75-1
M. Wt: 164.25 g/mol
InChI Key: VKXUWCNLFZXHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butyl-1-phenylhydrazine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B1282163 1-Butyl-1-phenylhydrazine CAS No. 61715-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-1-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,2-3,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXUWCNLFZXHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516113
Record name 1-Butyl-1-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61715-75-1
Record name 1-Butyl-1-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-1-phenylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61715-75-1

This document provides an in-depth technical overview of 1-Butyl-1-phenylhydrazine, a chemical compound of interest to researchers and professionals in organic synthesis and drug development. The guide covers its physicochemical properties, synthesis methodologies, spectroscopic characteristics, and safety information, presenting quantitative data in structured tables and outlining experimental protocols.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of asymmetrically disubstituted hydrazines, where a butyl group and a phenyl group are attached to the same nitrogen atom.[1] Hydrazine derivatives have a rich history in organic chemistry, with phenylhydrazine itself being instrumental in the structural elucidation of carbohydrates by Emil Fischer in 1875.[1] These compounds serve as crucial intermediates and reagents in various synthetic applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 61715-75-1[2][3][4]
Molecular Formula C₁₀H₁₆N₂[3][5]
Molecular Weight 164.25 g/mol [3][5]
Appearance Colorless to Yellow clear liquid
Purity >98.0%
Boiling Point 80-82 °C at 0.3 mmHg[6]
Storage Conditions Store under inert gas, light sensitive, air sensitive. Keep container tightly closed in a cool, well-ventilated place.[7][8]

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the alkylation of phenylhydrazine.[1][9] This involves deprotonating phenylhydrazine to form its sodium salt, followed by a reaction with a suitable butylating agent like n-butyl chloride or n-butyl bromide.[1][6]

This protocol is a generalized procedure based on established methods for N-alkylation of phenylhydrazines.[1][6][9]

Materials:

  • Phenylhydrazine

  • Sodium amide (NaNH₂) or Butyllithium (BuLi)

  • n-Butyl chloride or n-Butyl bromide

  • Anhydrous solvent (e.g., Toluene, Dimethoxyethane, Dioxane)[6]

  • Hydrochloric acid (for workup)

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., Benzene, Diethyl ether)

  • Drying agent (e.g., Anhydrous Sodium Sulfate, solid Sodium Hydroxide)[10]

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve phenylhydrazine in the anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., -40°C for Butyllithium).[6]

  • Slowly add the deprotonating agent (e.g., Sodium amide or Butyllithium) to the solution under an inert atmosphere. Stir the mixture until the deprotonation is complete, forming the sodium or lithium salt of phenylhydrazine.

  • Alkylation: Slowly add n-butyl chloride or n-butyl bromide to the reaction mixture via the dropping funnel.

  • Allow the reaction to warm to the specified temperature (e.g., 40-45°C for n-butyl chloride) and stir for several hours (e.g., 5 hours) to ensure complete reaction.[6]

  • Workup and Purification:

    • Quench the reaction by carefully adding water or a dilute acid solution.

    • Neutralize the mixture and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound.[6][10]

G Synthesis Workflow: this compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification Phenylhydrazine Phenylhydrazine Salt Phenylhydrazine Anion Phenylhydrazine->Salt in Anhydrous Solvent Base Strong Base (e.g., NaNH2, BuLi) Base->Phenylhydrazine Salt_ref Phenylhydrazine Anion AlkylatingAgent Butyl Halide (n-Butyl Chloride) AlkylatingAgent->Salt_ref Product_Crude Crude this compound Product_Crude_ref Crude Product Salt_ref->Product_Crude Sₙ2 Reaction Workup Aqueous Workup & Extraction Distillation Vacuum Distillation Workup->Distillation Product_Pure Pure Product Distillation->Product_Pure Product_Crude_ref->Workup

Caption: General workflow for the synthesis of this compound via alkylation.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of synthesized this compound. While specific spectra are found in dedicated databases, the expected characteristics can be predicted based on its molecular structure.[4][11][12]

Table 2: Predicted Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR - Aromatic Protons: Signals in the aromatic region (~6.5-7.5 ppm) corresponding to the phenyl group. - Aliphatic Protons: Signals corresponding to the four distinct proton environments of the n-butyl group (α, β, γ, δ carbons). - N-H Proton: A potentially broad signal for the N-H proton, which may exchange with D₂O.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). - Aliphatic Carbons: Four distinct signals in the aliphatic region corresponding to the butyl group carbons.
IR Spectroscopy - N-H Stretch: A characteristic absorption band around 3300 cm⁻¹. - C-H Stretches (Aromatic): Absorptions typically above 3000 cm⁻¹. - C-H Stretches (Aliphatic): Absorptions typically below 3000 cm⁻¹. - C=C Stretches (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (EI-MS) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (164.25 m/z). - Fragmentation: Characteristic fragments resulting from the loss of the butyl group, parts of the butyl chain, or cleavage of the N-N bond.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the broader class of phenylhydrazine and hydrazone derivatives exhibits a wide range of pharmacological activities.[13][14][15]

  • Precursor for Biologically Active Molecules: Phenylhydrazines are key starting materials for synthesizing indoles via the Fischer indole synthesis, a core structure in many pharmaceuticals.[16]

  • Antimicrobial and Antifungal Potential: Hydrazide-hydrazone structures are known to possess antibacterial, antimycobacterial, and antifungal properties.[13][14][15]

  • Haematotoxicity: Phenylhydrazine is a well-known agent used to induce hemolytic anemia in animal models by reacting with hemoglobin and generating reactive oxygen species.[17][18][19] This property is crucial for studying erythropoiesis and related hematological disorders. The bioactivation of phenylhydrazine can lead to the formation of reactive intermediates like the phenyl radical.[20]

The oxidation of phenylhydrazine is a complex, autocatalytic process involving intermediates such as superoxide radicals, hydrogen peroxide, and benzenediazonium ions, which are likely responsible for its diverse biological effects.[21]

G Potential Research Pathways for Hydrazine Derivatives cluster_synthesis Synthetic Chemistry cluster_bio Biological Evaluation cluster_app Final Applications Core This compound (Hydrazine Derivative) Indole Fischer Indole Synthesis Core->Indole Heterocycles Other Heterocycles Core->Heterocycles Antimicrobial Antimicrobial / Antifungal Agents Core->Antimicrobial Anticancer Anticancer Agents Core->Anticancer Hematology Hematology Research (Anemia Models) Core->Hematology Pharma Pharmaceuticals Indole->Pharma Heterocycles->Pharma Dyes Dyes & Materials Heterocycles->Dyes Antimicrobial->Pharma Anticancer->Pharma

Caption: Logical relationships from the core compound to its potential applications.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[7]

Table 3: Hazard and Precautionary Information

CategoryCodesDescription
Hazard Statements H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.[7]
H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
Precautionary Statements P261Avoid breathing mist or vapours.[7]
P264Wash skin thoroughly after handling.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
P302 + P352 + P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[7]
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[7]
P337 + P313If eye irritation persists: Get medical advice/attention.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[22]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[7][23] Immediately change contaminated clothing.

  • Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator.[23]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Store in a cool, shaded, and well-ventilated area under an inert gas.[7][8] The container should be kept tightly closed.[7][23]

References

Physical Properties of Phenylhydrazine (Parent Compound)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-Substituted Phenylhydrazines

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of N-substituted phenylhydrazines, a class of compounds essential to various fields, including organic synthesis and pharmaceutical development. Phenylhydrazine, the parent compound, serves as a foundational building block for the synthesis of heterocyclic structures, most notably in the Fischer indole synthesis. Its derivatives are widely used as intermediates in the creation of dyes, agrochemicals, and therapeutic agents.[1][2][3] Understanding the physical properties of these compounds is critical for their handling, characterization, purification, and application in further research and development.

Phenylhydrazine is a pale yellow crystalline or oily liquid at room temperature that tends to darken to a red-brown color upon exposure to air and light due to oxidation.[3] It possesses a weak aromatic odor. As the foundational molecule of this class, its physical characteristics provide a baseline for understanding the properties of its substituted derivatives.

Table 1: Physical Properties of Phenylhydrazine (CAS: 100-63-0)

PropertyValueReference(s)
Molecular Formula C₆H₈N₂[3]
Molecular Weight 108.14 g/mol [3]
Appearance Pale yellow oily liquid or monoclinic prisms[3]
Melting Point 19.5 - 21 °C[3]
Boiling Point 243.5 °C (with decomposition)[3]
Density 1.098 g/cm³ at 20 °C[3]
Refractive Index n²⁰/D 1.608
Water Solubility Sparingly soluble (~145 g/L at 20 °C)[3]
Solvent Solubility Miscible with ethanol, diethyl ether, chloroform, benzene. Soluble in dilute acids.[3]

Physical Properties of Representative N-Substituted Phenylhydrazines

Substitution on the nitrogen atoms or the phenyl ring of the parent molecule significantly alters its physical properties. The introduction of alkyl, acyl, aryl, or nitro groups can affect melting point, boiling point, and solubility by influencing molecular weight, polarity, crystal lattice packing, and hydrogen bonding capabilities.

  • Effect on Melting/Boiling Point: Increasing molecular weight and introducing polar groups that enhance intermolecular forces (like hydrogen bonding or dipole-dipole interactions) generally raise the melting and boiling points. Symmetrical substitution can also lead to higher melting points due to more efficient crystal packing.

  • Effect on Solubility: The solubility of N-substituted phenylhydrazines is highly dependent on the nature of the substituent. While the parent molecule is sparingly soluble in water, introducing large, nonpolar groups (e.g., benzyl, additional phenyl rings) further decreases aqueous solubility. Conversely, the presence of groups capable of hydrogen bonding may slightly increase solubility in polar solvents. Most derivatives remain soluble in common organic solvents like ethanol and ether.[4][5]

Table 2: Physical Properties of Selected N-Substituted Phenylhydrazines

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility Characteristics
N-Methyl-N-phenylhydrazine C₇H₁₀N₂122.17---54-55 (at 0.3 mmHg)Slightly soluble in water; miscible with ethanol, ether, chloroform, benzene.[6][7][8]
N'-Acetyl-N'-phenylhydrazine C₈H₁₀N₂O150.18127 - 133---Soluble in hot water and alcohol; slightly soluble in ether.[4][9][10]
1,2-Diphenylhydrazine (Hydrazobenzene) C₁₂H₁₂N₂184.24123 - 126---Soluble in ethanol; water solubility of 221 mg/L at 25 °C.[11]
1,1-Diphenylhydrazine C₁₂H₁₂N₂184.24~50.5---
N-Benzyl-N-phenylhydrazine C₁₃H₁₄N₂198.27---218 (at 38 mmHg)
2,4-Dinitrophenylhydrazine C₆H₆N₄O₄198.14197 - 202---Poorly soluble in water; soluble in ethanol, acetone, ether.[12][13][14]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the identification and purity assessment of N-substituted phenylhydrazines.

Melting Point Determination (Capillary Method)

The melting point is the temperature range over which a solid transitions to a liquid. A sharp, narrow melting range typically indicates a pure compound, while impurities lead to a depressed and broader range.

Methodology:

  • Sample Preparation: Place a small amount of the dry, finely powdered N-substituted phenylhydrazine onto a clean, dry surface. Press the open end of a glass capillary tube into the powder to collect a small sample.[15][16]

  • Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to a height of approximately 3-5 mm.[15][16]

  • Measurement: Place the packed capillary tube into the heating block of a melting point apparatus.[17]

  • Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[17]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[17]

Boiling Point Determination (Microscale/Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: Add 5-7 drops of the liquid N-substituted phenylhydrazine into a small test tube (fusion tube).[18]

  • Capillary Insertion: Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[2][18]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[19]

  • Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary will slowly bubble out.[20]

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip. Note this temperature.[18][20]

  • Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[20]

Solubility Classification

Qualitative solubility tests help determine the polarity and the presence of acidic or basic functional groups within a molecule.

Methodology:

  • Preparation: Place approximately 30 mg of the solid or 2-3 drops of the liquid N-substituted phenylhydrazine into a small test tube.

  • Solvent Addition: Add about 1 mL of the test solvent in the following order: water, 5% aq. HCl, 5% aq. NaOH, and concentrated H₂SO₄. After each addition, shake the tube vigorously.[21][22]

  • Observation: A compound is considered "soluble" if it dissolves completely.

    • Solubility in Water: Indicates a small molecule (typically ≤ 5 carbons) with a polar functional group.[21]

    • Solubility in 5% HCl: Suggests the presence of a basic group, such as an amine. Phenylhydrazines are basic and typically dissolve.[22]

    • Solubility in 5% NaOH: Suggests a sufficiently acidic group like a phenol or carboxylic acid. Most simple phenylhydrazines are not acidic enough to dissolve.

    • Solubility in Conc. H₂SO₄: Indicates a compound that can be protonated, such as one containing nitrogen or oxygen atoms, or an alkene.[23]

Key Chemical Workflows and Relationships

The utility of phenylhydrazines is defined by their chemical reactivity. The following diagrams illustrate fundamental synthetic pathways and analytical workflows relevant to this class of compounds.

G Synthesis of Phenylhydrazone from Phenylhydrazine A Phenylhydrazine (or N-substituted derivative) D Phenylhydrazone Product A->D Condensation Reaction B Aldehyde or Ketone (Carbonyl Compound) B->D C Acid Catalyst (e.g., Acetic Acid) C->A catalyzes

Caption: General workflow for the synthesis of a phenylhydrazone.[24]

G Mechanism of Fischer Indole Synthesis start Phenylhydrazone (from previous step) tauto Tautomerization to Ene-hydrazine start->tauto rearrange [3,3]-Sigmatropic Rearrangement tauto->rearrange rearomatize Rearomatization rearrange->rearomatize cyclize Intramolecular Cyclization (Aminal formation) rearomatize->cyclize eliminate Elimination of Ammonia (NH₃) cyclize->eliminate product Indole Product eliminate->product acid_cat H⁺ eliminate->acid_cat regenerates acid_cat->start Protonation

Caption: Key steps in the acid-catalyzed Fischer Indole Synthesis.[25][26][27][28]

G Workflow for Physical Characterization of an Unknown A Unknown Sample (Presumed Phenylhydrazine Derivative) B Determine Physical State (Solid or Liquid at RT) A->B D Qualitative Solubility Tests (H₂O, HCl, NaOH) A->D C1 Melting Point Determination B->C1 if Solid C2 Boiling Point Determination B->C2 if Liquid E Compare Data to Literature Values C1->E C2->E D->E provides functional group clues F Propose Structure / Confirm Purity E->F

Caption: Logical workflow for identifying a substance using physical properties.[23]

References

Spectroscopic Profile of 1-Butyl-1-phenylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-1-phenylhydrazine (CAS No. 61715-75-1). Due to the limited availability of experimentally derived spectra in public databases, this document presents a detailed analysis of predicted and expected spectroscopic characteristics based on fundamental principles and data from analogous compounds. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines standardized experimental protocols for acquiring such data and includes a visual workflow for the spectroscopic analysis of organic compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or synthesizing this compound.

Introduction

This compound is a substituted hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. Accurate spectroscopic data is paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide addresses the current gap in publicly available experimental spectroscopic data for this compound by providing a robust, theoretically grounded prediction of its spectral properties.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts for this compound. These predictions are based on the analysis of substituent effects and correlation with data for similar structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho)6.8 - 7.0Doublet or Multiplet2H
Phenyl-H (meta)7.2 - 7.4Triplet or Multiplet2H
Phenyl-H (para)6.7 - 6.9Triplet or Multiplet1H
N-CH₂-3.0 - 3.2Triplet2H
-CH₂-CH₂-1.5 - 1.7Sextet2H
-CH₂-CH₃1.3 - 1.5Sextet2H
-CH₃0.9 - 1.0Triplet3H
-NH₂3.5 - 4.5Broad Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl C (ipso)148 - 152
Phenyl C (ortho)112 - 116
Phenyl C (meta)128 - 132
Phenyl C (para)118 - 122
N-CH₂-50 - 55
-CH₂-CH₂-28 - 32
-CH₂-CH₃19 - 23
-CH₃13 - 15
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (NH₂)3200 - 3400Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Strong
N-H Bend (NH₂)1590 - 1650Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1250 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted data is based on the molecular formula C₁₀H₁₆N₂ (Molecular Weight: 164.25 g/mol ).

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M]⁺164.13
[M+H]⁺165.14
[M+Na]⁺187.12
[M-H]⁻163.12

Data sourced from PubChem predictions.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45-90 degree pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS and are softer ionization methods that often preserve the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_elucidation Structure Elucidation Sample Unknown Compound (this compound) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data Structure Propose and Confirm Molecular Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A generalized workflow for the spectroscopic identification of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains elusive in the public domain, the predicted values and standardized protocols presented here offer a valuable starting point for researchers. The synergistic use of NMR, IR, and MS, as outlined in the workflow, is essential for the definitive structural confirmation of this and other novel organic compounds. It is recommended that researchers who synthesize or work with this compound acquire and publish the experimental data to contribute to the broader scientific knowledge base.

References

The Pivotal Role of Asymmetrically Disubstituted Hydrazines in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Asymmetrically disubstituted hydrazines, also known as 1,1-disubstituted hydrazines, are a class of organic compounds characterized by a nitrogen-nitrogen single bond where one nitrogen atom is bonded to two substituents and the other to two hydrogen atoms. This unique structural motif imparts a rich and versatile reactivity, making them invaluable building blocks in organic synthesis and key components in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of asymmetrically disubstituted hydrazines, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations.

Synthesis of Asymmetrically Disubstituted Hydrazines

The preparation of 1,1-disubstituted hydrazines can be achieved through various synthetic routes. A prominent and efficient method is the direct reductive hydrazination of aldehydes and ketones.

Direct Reductive Hydrazination

A facile and high-yielding, one-pot synthesis of 1,1-disubstituted hydrazines involves the Lewis base-promoted direct reductive hydrazination of carbonyl compounds using trichlorosilane as the reducing agent.[1][2][3][4][5] This method offers excellent regioselectivity and accommodates a wide range of substrates.[1][4]

Experimental Protocol: General Procedure for Reductive Hydrazination of Ketones [1][4]

To a solution of the ketone (1.0 mmol) and phenylhydrazine (1.2 mmol) in dichloromethane (DCM, 5 mL) at 25 °C, was added hexamethylphosphoramide (HMPA) (10 mol%). Trichlorosilane (2.0 equiv) was then added dropwise, and the reaction mixture was stirred at 25 °C. Upon completion, as monitored by thin-layer chromatography (TLC), the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with DCM, and the combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 1,1-disubstituted hydrazine.

Table 1: Synthesis of 1,1-Disubstituted Hydrazines via Reductive Hydrazination of Ketones [1][4]

EntryKetone SubstratePhenylhydrazine SubstrateCatalystYield (%)
1AcetophenonePhenylhydrazineHMPA93
24-MethylacetophenonePhenylhydrazineHMPA95
34-MethoxyacetophenonePhenylhydrazineHMPA98
44-ChloroacetophenonePhenylhydrazineHMPA91
5CyclohexanonePhenylhydrazineHMPA85
6PropiophenonePhenylhydrazineHMPA90

Note: Yields are for the isolated product.

Core Reactivity of Asymmetrically Disubstituted Hydrazines

The reactivity of 1,1-disubstituted hydrazines is dominated by the nucleophilicity of the nitrogen atoms and the propensity of the N-N bond to undergo cleavage or rearrangement. Key reactions include oxidation, reduction, acylation, alkylation, and participation in cyclization reactions.

Oxidation

The oxidation of 1,1-disubstituted hydrazines can lead to a variety of products, including tetrazenes and, under certain conditions, can serve as a source of radicals.[6] The outcome of the oxidation is highly dependent on the oxidant used and the substitution pattern of the hydrazine.

Reduction

While hydrazines themselves are often used as reducing agents[7], the reduction of the N-N bond in substituted hydrazines is a less common transformation but can be achieved under specific conditions. A historically significant, though harsh, related reduction is the Wolff-Kishner reduction, which converts ketones and aldehydes to the corresponding alkanes via a hydrazone intermediate.[7] Milder methods for the reduction of tosylhydrazones, which are derivatives of hydrazines, are also available.[7]

Acylation

Acylation of 1,1-disubstituted hydrazines typically occurs at the more accessible, unsubstituted nitrogen atom to form N-acyl-N',N'-disubstituted hydrazines. These reactions are generally high-yielding and can be performed using standard acylating agents such as acyl chlorides or anhydrides. A method for the preparation of 2-acyl derivatives of 1,1-disubstituted hydrazines involves the use of 1-(1-hydroxymethyl)benzotriazole with 1-acylhydrazines, followed by reaction with nucleophiles like Grignard reagents.[8]

Alkylation

The alkylation of 1,1-disubstituted hydrazines can be directed to either the substituted or unsubstituted nitrogen atom, depending on the reaction conditions and the protecting groups employed. Selective alkylation can be achieved by forming a dianion, allowing for controlled sequential alkylation.[2] This method provides access to a wide range of substituted hydrazines.[2] Manganese(I)-catalyzed dehydrogenative alkylation of acyl hydrazides with alcohols also provides an efficient route to N,N-dialkylacylhydrazides.[9]

Experimental Protocol: Selective Monoalkylation of a Hydrazine Derivative [2]

To a solution of the N-Boc-N'-phenylhydrazine (1.0 mmol) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, was added n-butyllithium (2.0 equiv) dropwise. The resulting dianion solution was stirred for 30 minutes at -78 °C. The alkylating agent (1.0 equiv) was then added, and the reaction mixture was allowed to warm to room temperature and stirred until completion. The reaction was quenched with saturated aqueous NH₄Cl, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Key Applications in Organic Synthesis

Asymmetrically disubstituted hydrazines are pivotal intermediates in several name reactions and synthetic methodologies, most notably the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement.[10]

The general workflow for a Fischer Indole Synthesis is depicted below:

Fischer_Indole_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 Asymmetrically Disubstituted Hydrazine step1 Hydrazone Formation (Acid or Base Catalysis) start1->step1 start2 Aldehyde or Ketone start2->step1 step2 [3,3]-Sigmatropic Rearrangement (Acid Catalysis) step1->step2 step3 Cyclization and Ammonia Elimination step2->step3 product Indole Derivative step3->product Fischer_Indole_Mechanism cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Aromatization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Carbonyl - H2O Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization (Acid Catalyzed) Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminoindolenine Aminoindolenine Diimine->Aminoindolenine Cyclization Indole Indole Product Aminoindolenine->Indole - NH3 (Aromatization) Ti_Diamination_Mechanism catalyst (NNN)Ti=NNR₂ intermediate1 N-aminoazatitanacyclobutene Intermediate catalyst->intermediate1 + Alkyne alkyne Alkyne (R'C≡CR'') alkyne->intermediate1 intermediate2 Rearranged Intermediate intermediate1->intermediate2 Rearrangement intermediate3 Vinyl Imido Product intermediate2->intermediate3 N-N Bond Cleavage product 1,2-Diamine intermediate3->product + Hydrazine - Catalyst

References

An In-depth Technical Guide to the Nucleophilic Character of 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic properties of 1-Butyl-1-phenylhydrazine, a disubstituted hydrazine derivative. The document details its structural and electronic characteristics, reactivity, and application in synthetic organic chemistry, with a focus on reactions where its nucleophilic nature is pivotal.

Introduction to the Nucleophilicity of Hydrazines

Hydrazine and its derivatives are a versatile class of compounds characterized by the presence of a nitrogen-nitrogen single bond and lone pairs of electrons on the nitrogen atoms, which confer them nucleophilic properties. The nucleophilicity of substituted hydrazines is influenced by the electronic and steric effects of their substituents. In asymmetrically substituted hydrazines like this compound, the two nitrogen atoms exhibit different reactivity profiles.

Structural and Electronic Properties of this compound

This compound possesses a unique substitution pattern that dictates its nucleophilic behavior. The key structural features are:

  • N1 Nitrogen: This nitrogen is substituted with a butyl group and a phenyl group. The butyl group, being an alkyl group, is electron-donating through an inductive effect (+I), which increases the electron density on this nitrogen. Conversely, the phenyl group is electron-withdrawing through a resonance effect (-M) due to the delocalization of the nitrogen's lone pair into the aromatic ring.

  • N2 Nitrogen: This is a primary amine nitrogen (-NH₂) and is the principal nucleophilic center of the molecule.[1] The lone pair on the N1 nitrogen is delocalized into the phenyl ring, making it less available for donation.[1] Consequently, the lone pair on the terminal N2 nitrogen is more localized and readily available for nucleophilic attack.

The interplay of these electronic effects is crucial in determining the overall nucleophilic character of the molecule.

G cluster_0 Electronic Effects on Nucleophilicity cluster_1 Structural Representation N1 N1 (less nucleophilic) N2 N2 (more nucleophilic) NH2 -NH₂ Butyl Butyl Group Butyl->N1 +I (Inductive Effect) Increases electron density Phenyl Phenyl Group Phenyl->N1 -M (Resonance Effect) Decreases electron density mol

Figure 1: Factors influencing the nucleophilicity of this compound.

Quantitative and Comparative Data

CompoundStructurepKaNucleophilicity Data
This compound C₄H₉(C₆H₅)N-NH₂5.37 (Predicted)Not available
PhenylhydrazineC₆H₅NH-NH₂5.27N = 1.45 M⁻¹s⁻¹ (in a specific reaction)
1,1-Dimethylhydrazine(CH₃)₂N-NH₂7.21Generally considered a strong nucleophile
AnilineC₆H₅NH₂4.63N = 4.73 M⁻¹s⁻¹ (in a specific reaction)

Data sourced from various chemical databases and literature. Note that direct comparison of nucleophilicity parameters across different reaction systems can be misleading.

The predicted pKa of this compound is slightly higher than that of phenylhydrazine, suggesting a marginal increase in basicity, likely due to the electron-donating butyl group.

Reactivity in Nucleophilic Reactions: The Fischer Indole Synthesis

A classic example demonstrating the nucleophilic character of phenylhydrazines is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone), to produce an indole.[4]

The initial step, the formation of the phenylhydrazone, is a nucleophilic addition of the terminal -NH₂ group of the hydrazine to the carbonyl carbon of the aldehyde or ketone.

A representative application of this compound is its reaction with cyclohexanone to form 1-butyl-1,2,3,4-tetrahydrocarbazole.

fischer_indole_synthesis Mechanism of the Fischer Indole Synthesis start This compound + Cyclohexanone hydrazone Hydrazone Formation (Nucleophilic Attack) start->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization and Proton Transfer rearrangement->cyclization elimination Elimination of NH₃ cyclization->elimination product 1-Butyl-1,2,3,4-tetrahydrocarbazole elimination->product

Figure 2: Key stages of the Fischer indole synthesis.

Experimental Protocols

This procedure is adapted from patent literature describing the alkylation of phenylhydrazine.

Materials:

  • Phenylhydrazine

  • Sodium amide (NaNH₂)

  • n-Butyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenylhydrazine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium amide (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting sodium phenylhydrazide solution to 0°C.

  • Add n-butyl chloride (1.05 equivalents) dropwise via the dropping funnel.

  • After the addition, heat the reaction mixture to 40-45°C and maintain this temperature for 5 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a clear oil.

This protocol is a representative procedure for the Fischer indole synthesis.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

experimental_workflow Experimental Workflow for Fischer Indole Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_workup Work-up and Purification a Dissolve this compound and Cyclohexanone in Ethanol b Add catalytic glacial acetic acid a->b c Reflux the mixture b->c d Cool and isolate crude hydrazone c->d e Add crude hydrazone to pre-heated polyphosphoric acid d->e f Heat the mixture e->f g Cool and quench with ice-water f->g h Neutralize with NaHCO₃ g->h i Extract with Ethyl Acetate h->i j Dry organic layer and evaporate solvent i->j k Purify by column chromatography j->k

Figure 3: Workflow for the synthesis of 1-Butyl-1,2,3,4-tetrahydrocarbazole.

Procedure:

  • Hydrazone Formation: a. In a round-bottom flask, dissolve this compound (10 mmol) and cyclohexanone (10 mmol) in ethanol (20 mL). b. Add a few drops of glacial acetic acid as a catalyst. c. Heat the mixture at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture in an ice bath to precipitate the hydrazone. If no precipitate forms, remove the ethanol under reduced pressure.

  • Indolization (Cyclization): a. In a separate flask, gently heat polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride in a high-boiling solvent) to approximately 80-100°C. b. Carefully add the crude hydrazone from the previous step to the hot acid with vigorous stirring. c. Continue heating and stirring for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: a. Allow the reaction mixture to cool to room temperature, then pour it carefully onto crushed ice. b. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases. c. Extract the product into ethyl acetate (3 x 30 mL). d. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter and evaporate the solvent under reduced pressure to obtain the crude product. f. Purify the crude indole by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Conclusion

This compound is a valuable nucleophile in organic synthesis. Its reactivity is primarily dictated by the terminal -NH₂ group, which is rendered more nucleophilic by the electron-donating butyl group on the adjacent nitrogen. While quantitative data on its nucleophilicity remains scarce, its utility is well-demonstrated in reactions such as the Fischer indole synthesis. The provided protocols offer a practical guide for the synthesis and application of this versatile reagent in research and development settings.

References

The Fischer Indole Synthesis: A Technical Guide to the Reaction of 1-Butyl-1-phenylhydrazine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reaction between 1-butyl-1-phenylhydrazine and carbonyl compounds, a classic example of the Fischer indole synthesis. This reaction is a cornerstone in heterocyclic chemistry, enabling the formation of the indole scaffold, a privileged structure in numerous pharmaceuticals and biologically active molecules. This document outlines the reaction mechanism, provides generalized experimental protocols, and presents quantitative data from analogous reactions to inform experimental design.

Core Reaction: The Fischer Indole Synthesis

The reaction of this compound with an aldehyde or ketone proceeds via the Fischer indole synthesis, a robust acid-catalyzed cyclization.[1] The overall transformation involves the formation of a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to yield a 1-butyl-substituted indole. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[1]

Reaction Mechanism

The generally accepted mechanism for the Fischer indole synthesis involving this compound can be summarized in the following key steps:

  • Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form the corresponding N-butyl-N-phenylhydrazone.[1]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to afford the stable aromatic indole ring.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4 & 5: Cyclization & Elimination This compound This compound Hydrazone N-Butyl-N-phenylhydrazone This compound->Hydrazone + Carbonyl Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3][3]-Sigmatropic Rearrangement (Acid-catalyzed) Cyclic_Aminal Cyclic_Aminal Diimine->Cyclic_Aminal Aromatization & Cyclization Indole_Product 1-Butyl-substituted Indole Cyclic_Aminal->Indole_Product - NH3

Quantitative Data Summary

N-Alkyl-N-phenylhydrazineCarbonyl CompoundProductYield (%)Reference
N'-Methyl-2,6-dimethylphenylhydrazineCyclohexanone8,9-Dimethyl-1,2,3,4-tetrahydrocarbazoleImproved yields with hydrochloride salt[3][4]
N'-Ethyl-2,6-dimethylphenylhydrazine HClCyclohexanone9-Ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole13[2]
Phenylhydrazine HClButanone2,3-DimethylindoleHigh[5]
PhenylhydrazineAcetone2-Methylindole79.48[6]
PhenylhydrazineVarious KetonesVarious Indoles70-88[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent reaction with a carbonyl compound via the Fischer indole synthesis. These protocols are based on established procedures for similar compounds and should be optimized for specific substrates.

Synthesis of this compound

A common method for the synthesis of N-alkyl-N-arylhydrazines involves the alkylation of the corresponding arylhydrazine.

Materials:

  • Phenylhydrazine

  • Sodium amide or Butyllithium

  • n-Butyl chloride

  • Anhydrous solvent (e.g., Dimethoxyethane, Dioxane)

  • Deuterated solvent for NMR (e.g., CDCl₃)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve phenylhydrazine in the anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., -40 °C for butyllithium).

  • Slowly add the deprotonating agent (e.g., butyllithium) to form the sodium or lithium salt of phenylhydrazine.

  • After the addition is complete, slowly add n-butyl chloride at a controlled temperature (e.g., 40-45 °C).

  • Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound. A patent for a similar synthesis reported a yield of 88%.[7]

Synthesis_Workflow start Start dissolve Dissolve Phenylhydrazine in Anhydrous Solvent start->dissolve deprotonate Deprotonate with Base (e.g., BuLi) dissolve->deprotonate alkylate Alkylate with n-Butyl Chloride deprotonate->alkylate monitor Monitor Reaction (TLC) alkylate->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Dry, Concentrate & Purify (Distillation) workup->purify end This compound purify->end

General Protocol for Fischer Indole Synthesis

This protocol describes a one-pot procedure for the synthesis of a 1-butyl-substituted indole from this compound and a carbonyl compound.

Materials:

  • This compound (or its hydrochloride salt)

  • Aldehyde or ketone

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, benzene, or neat)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (in situ): To a round-bottom flask, add this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq).

  • Add the chosen solvent and the acid catalyst. The reaction can also be run neat with a strong acid catalyst like polyphosphoric acid.

  • Cyclization: Heat the reaction mixture to reflux or the desired temperature. Reaction times can vary from 30 minutes to several hours, depending on the substrates and catalyst.[5] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-butyl-substituted indole.

Conclusion

The reaction of this compound with carbonyl compounds provides a direct route to N-butyl-substituted indoles, a class of compounds with significant potential in medicinal chemistry and materials science. While specific quantitative data for this exact reactant is sparse in the literature, the well-established mechanism of the Fischer indole synthesis and data from analogous N-alkylated phenylhydrazines suggest that this is a reliable and versatile transformation. The provided protocols offer a solid foundation for researchers to explore the synthesis of a diverse range of 1-butyl-indoles. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Thermal Stability and Decomposition of 1-Butyl-1-phenylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-phenylhydrazine is a substituted hydrazine derivative with potential applications in organic synthesis and pharmaceutical development. As with many hydrazine compounds, a thorough understanding of its thermal stability and decomposition characteristics is paramount for safe handling, storage, and process development. This technical guide provides an in-depth overview of the potential thermal behavior of this compound, including detailed experimental protocols for its assessment and a proposed decomposition pathway.

Thermal Stability and Decomposition Data

The thermal stability of a compound is a critical parameter, often evaluated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is not available, the following table presents a hypothetical data set based on the analysis of similar alkyl-substituted phenylhydrazines.

ParameterValue (Illustrative)MethodNotes
Onset of Decomposition (Tonset)180 - 220 °CTGAThe temperature at which significant weight loss begins. This can be influenced by heating rate and atmosphere.
Temperature at Max Decomposition Rate (Tmax)230 - 260 °CDTG (Derivative Thermogravimetry)The peak of the derivative of the TGA curve, indicating the point of fastest decomposition.
Decomposition Enthalpy (ΔHd)150 - 250 J/gDSCThe heat released or absorbed during decomposition. A positive value indicates an endothermic process, while a negative value indicates an exothermic process.
Major Decomposition ProductsAniline, butane, nitrogen gas, benzene, various hydrocarbonsPyrolysis-GC-MS (Predicted)The likely products formed upon thermal degradation. The exact composition can vary with conditions.

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through the homolytic cleavage of the N-N bond, which is typically the weakest bond in hydrazine derivatives. This initial step would generate a phenylaminyl radical and a butylaminyl radical. Subsequent reactions of these radical intermediates can lead to a variety of products.

A plausible decomposition pathway is outlined below:

DecompositionPathway cluster_0 Initiation cluster_1 Propagation & Termination This compound This compound Phenylaminyl Radical Phenylaminyl Radical This compound->Phenylaminyl Radical N-N Bond Cleavage Butylaminyl Radical Butylaminyl Radical This compound->Butylaminyl Radical N-N Bond Cleavage Aniline Aniline Phenylaminyl Radical->Aniline Hydrogen Abstraction Nitrogen Gas Nitrogen Gas Phenylaminyl Radical->Nitrogen Gas Benzene Benzene Phenylaminyl Radical->Benzene Further Decomposition Butane Butane Butylaminyl Radical->Butane Dimerization/Disproportionation Butylaminyl Radical->Nitrogen Gas Other Hydrocarbons Other Hydrocarbons Butylaminyl Radical->Other Hydrocarbons Further Decomposition ExperimentalWorkflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation & Reporting Sample_Acquisition Acquire this compound Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Sample_Acquisition->Purity_Analysis TGA Thermogravimetric Analysis (TGA) Purity_Analysis->TGA DSC Differential Scanning Calorimetry (DSC) Purity_Analysis->DSC Pyrolysis_GCMS Pyrolysis-Gas Chromatography-Mass Spectrometry TGA->Pyrolysis_GCMS Inform Temperature Program Data_Analysis Analyze TGA, DSC, and GC-MS Data TGA->Data_Analysis DSC->Data_Analysis Pyrolysis_GCMS->Data_Analysis Report Generate Technical Report Data_Analysis->Report

An In-depth Technical Guide to the Solubility of 1-Butyl-1-phenylhydrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Butyl-1-phenylhydrazine, a substituted hydrazine derivative of interest in organic synthesis and pharmaceutical development. Due to the absence of extensive published quantitative solubility data for this specific compound, this document outlines the expected solubility trends based on analogous compounds, provides a detailed experimental protocol for determining its solubility, and illustrates a key synthetic application.

Qualitative Solubility Profile

This compound possesses both a nonpolar phenyl ring and a butyl group, along with a polar hydrazine moiety. This amphiphilic nature suggests a degree of solubility in a wide range of organic solvents. The parent compound, phenylhydrazine, is miscible with ethanol, diethyl ether, chloroform, and benzene, while being only sparingly soluble in water. A related compound, 1-Methyl-1-phenylhydrazine, is also described as being soluble in organic solvents with limited water solubility.[1] It is therefore anticipated that this compound will exhibit favorable solubility in common organic solvents, particularly those with moderate to low polarity.

Quantitative Solubility Data

Precise quantitative solubility data is essential for applications such as reaction optimization, purification, and formulation development. As no specific data for this compound is currently available in the literature, the following table is presented as a template for researchers to populate with experimentally determined values.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity (Relative)Solubility ( g/100 mL)Solubility (mol/L)Observations
Hexane0.009
Toluene0.099
Diethyl Ether0.117
Tetrahydrofuran (THF)0.207
Ethyl Acetate0.228
Acetone0.355
Acetonitrile0.460
Isopropanol0.546
Ethanol0.654
Methanol0.762
Dimethyl Sulfoxide (DMSO)0.444
N,N-Dimethylformamide (DMF)0.386

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of 1-n-Butyl-1-phenylhydrazine involves the alkylation of sodium phenylhydrazine with n-butyl chloride.[2] The reaction is carried out in an aprotic solvent such as tetrahydrofuran, 1,2-dimethoxyethane, or dioxane.[2]

Procedure:

  • Phenylhydrazine is deprotonated using a strong base like sodium amide in an aprotic solvent (e.g., tetrahydrofuran) at a temperature between 0 and 10°C.

  • The resulting sodium phenylhydrazine is then alkylated by the addition of n-butyl chloride.

  • Due to the lower reactivity of butyl chloride compared to other alkyl halides, the alkylation step is conducted at an elevated temperature of 40-45°C for approximately 5 hours.[2]

  • The product, this compound, can be isolated and purified by distillation.[2] The use of solvents like dimethoxyethane and dioxane in the synthesis suggests that the product is soluble in these media.[2]

Determination of Solubility

The following is a general protocol for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should be saturated with a visible excess of the undissolved solute.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solute to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no undissolved material is transferred. For accuracy, a syringe fitted with a compatible filter can be used.

  • Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish or vial.

  • Record the exact weight of the transferred solution.

  • Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature below the boiling point of this compound.

  • Once the solvent is completely removed, weigh the dish or vial containing the solute residue.

  • Calculate the solubility based on the mass of the solute and the mass or volume of the solvent in the aliquot.

Visualizations

Experimental Workflow for Solubility Determination

The logical steps for determining the solubility of this compound are outlined in the following workflow diagram.

G prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Agitation sampling Sampling of Saturated Supernatant equil->sampling Settling evap Solvent Evaporation sampling->evap Aliquot measure Mass Measurement of Residue evap->measure calc Solubility Calculation measure->calc

Caption: Workflow for Solubility Determination

Fischer Indole Synthesis Signaling Pathway

This compound is a suitable starting material for the Fischer indole synthesis, a fundamental reaction in organic chemistry for the synthesis of indole rings, which are prevalent in many pharmaceutical compounds.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[3][4][5][6][7]

G cluster_start Reactants hydrazine This compound hydrazone Formation of Phenylhydrazone hydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Protonation cyclization Cyclization and Ammonia Elimination rearrangement->cyclization indole Substituted Indole cyclization->indole

Caption: Mechanism of the Fischer Indole Synthesis

References

A Comprehensive Guide to the Historical Synthesis of N-Alkyl-N-Arylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkyl-N-arylhydrazines are a critical class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Their utility, most notably as precursors in the celebrated Fischer indole synthesis, has driven the development of numerous synthetic methodologies over the past century. This technical guide provides an in-depth exploration of the core historical methods for the synthesis of N-alkyl-N-arylhydrazines, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of N-alkyl-N-arylhydrazines has historically revolved around a few key strategies, each with its own set of advantages and limitations. These core methods include the direct alkylation of arylhydrazines, the reduction of N-nitrosoanilines, and multi-step sequences involving the formation and subsequent modification of hydrazones.

Alkylation of Arylhydrazines and Their Derivatives

Direct alkylation of arylhydrazines represents the most straightforward conceptual approach to N-alkyl-N-arylhydrazines. However, the presence of two nucleophilic nitrogen atoms in the hydrazine moiety often leads to challenges in controlling the selectivity of the alkylation, yielding mixtures of N-alkyl and N,N'-dialkyl products.

A significant advancement in controlling selectivity involves the use of a dianion intermediate.[1][2] By treating a protected hydrazine, such as PhNHNHBoc, with a strong base like n-butyllithium, a stable nitrogen dianion is formed. This highly reactive species can then be selectively alkylated.[2] The reaction tolerates a variety of alkyl halides, with reaction rates influenced by both steric and electronic factors.[2]

Another classical approach involves the phase-transfer catalyzed N-alkylation of arylhydrazones, followed by hydrolysis to yield the desired N-alkyl-N-arylhydrazine.[3]

Table 1: Alkylation of Arylhydrazine Derivatives

MethodStarting MaterialReagentsProductYield (%)Reference
Dianion AlkylationPhNHNHBoc1. 2 equiv. n-BuLi, THF, -78 °C; 2. Alkyl halidePh(Alkyl)NNHBocHigh[1][2]
Phase-Transfer CatalysisArylhydrazoneAlkyl halide, Phase-Transfer CatalystN-Alkyl-N-arylhydrazoneGood[3]
Direct Alkylation (Bulky Agent)ArylhydrazineBulky alkylating agent1-Alkyl-2-arylhydrazineFeasible[4]
  • A solution of N-Boc-N-phenylhydrazine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (2 equivalents) is added dropwise, and the solution is stirred at this temperature for 30 minutes, during which a color change indicates the formation of the dianion.

  • The alkylating agent (1.1 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkyl-N-Boc-N-phenylhydrazine.

  • Subsequent deprotection of the Boc group can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final N-alkyl-N-arylhydrazine.

Alkylation_Pathways cluster_0 Direct Alkylation cluster_1 Selective Alkylation via Dianion Arylhydrazine Aryl-NH-NH2 Mixture Mixture of N-alkyl and N,N'-dialkyl products Arylhydrazine->Mixture Poor Selectivity AlkylHalide1 R-X AlkylHalide1->Mixture ProtectedHydrazine Aryl-NH-NH-Boc Dianion Aryl-N(-)-N(-)-Boc ProtectedHydrazine->Dianion Deprotonation BuLi 2 eq. n-BuLi BuLi->Dianion Product Aryl-N(R)-NH-Boc Dianion->Product Alkylation AlkylHalide2 R-X AlkylHalide2->Product

Diagram of direct vs. selective alkylation pathways.
Reduction of N-Nitrosoanilines

The reduction of N-nitrosoanilines is a classical and reliable method for the preparation of 1-alkyl-1-arylhydrazines. This method involves the nitrosation of an N-alkylaniline followed by the reduction of the resulting N-nitroso compound. A variety of reducing agents have been employed for this transformation.

Historically, zinc dust in acetic acid has been a common choice for this reduction.[5] However, stronger reducing agents like lithium aluminum hydride (LiAlH4) have also been used, offering high yields.[4] More recently, sustainable and metal-free reducing agents such as thiourea dioxide have been reported to efficiently reduce N-nitrosoanilines to the corresponding hydrazines in good to excellent yields under mild, aqueous conditions.[6]

Table 2: Reduction of N-Nitrosoanilines

Reducing AgentSubstrateSolventYield (%)Reference
Zinc / Acetic AcidN-Nitroso-N-methylanilineDilute Aqueous~70[5][7]
LiAlH4N-NitrosoanilineTHF60–93[4]
Thiourea Dioxide (TDO)Aryl-N-nitrosamineAqueousGood to Excellent[6]
  • Caution: Lithium aluminum hydride reacts violently with water and can ignite in air. Handle with extreme care under an inert atmosphere.

  • To a stirred suspension of lithium aluminum hydride (0.1 mmol) in anhydrous tetrahydrofuran (150 mL) under an inert atmosphere, a solution of the N-nitrosoaniline (0.1 mmol) in anhydrous THF (200 mL) is added slowly at room temperature.

  • The addition is controlled to maintain a gentle reflux, and the disappearance of the color of the intermediate complex is observed before further addition.

  • After the complete addition, the reaction mixture is stirred for an additional hour.

  • The excess LiAlH4 is carefully decomposed by the dropwise addition of acetone (5 mL).

  • A 30% aqueous solution of sodium hydroxide (100 mL) is then added with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium hydroxide pellets and concentrated under reduced pressure.

  • The resulting crude hydrazine is purified by distillation under reduced pressure to afford the pure N-alkyl-N-arylhydrazine.

Reduction_Workflow Start N-Alkylaniline Nitrosation Nitrosation (e.g., NaNO2, HCl) Start->Nitrosation Nitrosoaniline N-Alkyl-N-nitrosoaniline Nitrosation->Nitrosoaniline Reduction Reduction Nitrosoaniline->Reduction Product N-Alkyl-N-arylhydrazine Reduction->Product ReducingAgent Reducing Agent (e.g., LiAlH4, Zn/AcOH, TDO) ReducingAgent->Reduction

General workflow for the synthesis via N-nitrosoaniline reduction.
Synthesis via Aryldiazonium Salts

While not a direct method for N-alkylation, the synthesis of the parent arylhydrazine is a crucial first step in many synthetic sequences. The most common and historically significant method for preparing arylhydrazines is the reduction of aryldiazonium salts, which are themselves generated from the corresponding anilines.[4] This two-step process, first reported in 1875, remains a cornerstone of hydrazine synthesis.[4]

Common reducing agents for the diazonium salt include sodium sulfite and tin(II) chloride.[4] Once the arylhydrazine is obtained, it can be subjected to one of the alkylation methods described previously. The Fischer indole synthesis, for instance, often begins with the synthesis of an arylhydrazine from an aniline, followed by condensation with a ketone or aldehyde.[8][9][10]

  • Aniline (0.20 mol) is dissolved in concentrated hydrochloric acid (80 mL) and cooled to 0 °C in an ice-salt bath.

  • A solution of sodium nitrite (0.20 mol) in cold water (70 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at 0 °C.

  • The resulting diazonium salt solution is filtered cold.

  • A cold solution of tin(II) chloride dihydrate (0.60 mol) in concentrated hydrochloric acid (140 mL) is added dropwise to the filtered diazonium salt solution, keeping the temperature low.

  • The resulting slurry is stored in a refrigerator overnight.

  • The precipitated phenylhydrazine hydrochloride is collected by filtration, washed with brine, and then with a mixture of heptane and diethyl ether (2:1).

  • The solid is then treated with a concentrated sodium hydroxide solution to liberate the free base, which is extracted with diethyl ether.

  • The combined ether extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure to yield phenylhydrazine.

Fischer_Indole_Precursor_Synthesis Aniline Aniline Diazotization Diazotization (NaNO2, HCl, 0 °C) Aniline->Diazotization DiazoniumSalt Aryldiazonium Salt Diazotization->DiazoniumSalt Reduction Reduction (e.g., SnCl2) DiazoniumSalt->Reduction Arylhydrazine Arylhydrazine Reduction->Arylhydrazine Alkylation Alkylation (see Method 1) Arylhydrazine->Alkylation TargetHydrazine N-Alkyl-N-arylhydrazine Alkylation->TargetHydrazine

References

The Role of 1-Butyl-1-phenylhydrazine as a Key Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-1-phenylhydrazine is a substituted hydrazine derivative that serves as a valuable chemical intermediate in organic synthesis. Its utility is most prominently demonstrated in the construction of heterocyclic scaffolds, particularly in the synthesis of indole-containing compounds of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis of this compound, its primary application in the Fischer indole synthesis, and its broader context within drug development. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

Substituted hydrazines are a cornerstone of modern organic chemistry, offering a versatile platform for the synthesis of a wide array of molecular architectures. Among these, this compound, a disubstituted hydrazine, has emerged as a key building block. Its strategic importance lies in its ability to introduce a butyl group onto a nitrogen atom within a larger molecular framework, a feature that can significantly influence the physicochemical and pharmacological properties of the final compound. The primary application of this compound is as a precursor in the Fischer indole synthesis, a robust and widely utilized method for creating the indole nucleus, a privileged scaffold in numerous biologically active molecules.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the direct alkylation of phenylhydrazine. This process involves the deprotonation of phenylhydrazine to form a more nucleophilic species, which is then reacted with a suitable butylating agent.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of a phenylhydrazine salt followed by alkylation.

G cluster_synthesis Synthesis of this compound phenylhydrazine Phenylhydrazine sodium_phenylhydrazine Sodium Phenylhydrazine (Intermediate) phenylhydrazine->sodium_phenylhydrazine Deprotonation strong_base Strong Base (e.g., NaNH2, n-BuLi) strong_base->sodium_phenylhydrazine workup Aqueous Workup & Purification sodium_phenylhydrazine->workup Alkylation (SN2) n_butyl_halide n-Butyl Halide (e.g., n-Butyl Chloride) n_butyl_halide->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Alkylation of Phenylhydrazine

The following protocol is adapted from a patented procedure for the synthesis of 1-alkyl-1-phenylhydrazines.[1]

  • Deprotonation of Phenylhydrazine: In a suitable aprotic solvent (e.g., tetrahydrofuran, 1,2-dimethoxyethane, or dioxane) under an inert atmosphere, phenylhydrazine is reacted with a strong base such as sodium amide (NaNH₂) or butyllithium (n-BuLi) to form the corresponding sodium or lithium salt of phenylhydrazine.

  • Alkylation: To the resulting solution of the phenylhydrazine salt, n-butyl chloride is added. The reaction mixture is then heated to 40-45°C for approximately 5 hours.[1] The progress of the reaction can often be monitored by a lightening of the reaction solution's color.[1]

  • Workup and Purification: After the reaction is complete, the mixture is subjected to an aqueous workup to remove any inorganic salts. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Quantitative Data
ParameterValueReference
Yield 88%[1]
Purity (by GC) ~98%[1]
Boiling Point 80-82°C at 0.3 mbar[1]
Alkylation Temperature 40-45°C[1]
Alkylation Time 5 hours[1]

Application in Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction in organic chemistry for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] this compound can be employed in this reaction to produce N-butylated indoles.

General Reaction Workflow

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization to form the indole ring.

G cluster_fischer_indole Fischer Indole Synthesis Workflow start_materials This compound + Aldehyde/Ketone hydrazone_formation Phenylhydrazone Formation start_materials->hydrazone_formation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone_formation->rearrangement acid_catalyst Acid Catalyst (Brønsted or Lewis) acid_catalyst->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization workup Neutralization, Extraction & Purification cyclization->workup product N-Butylated Indole workup->product

Caption: Generalized workflow of the Fischer indole synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

The following is a generalized protocol for the Fischer indole synthesis. The specific conditions may need to be optimized based on the reactivity of the carbonyl compound.

  • Hydrazone Formation: Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or glacial acetic acid. The mixture is stirred, often with gentle heating, to facilitate the formation of the corresponding phenylhydrazone. In many cases, this intermediate is not isolated.

  • Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is added to the reaction mixture.[2] The mixture is then heated to induce the cyclization reaction. Reaction temperatures can range from room temperature to reflux, depending on the substrates and catalyst used.

  • Workup and Purification: Upon completion of the reaction, the mixture is cooled and neutralized with a suitable base (e.g., sodium hydroxide solution). The product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude indole is then purified, typically by column chromatography or recrystallization.

Role in Drug Development

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, the broader class of phenylhydrazine derivatives are crucial intermediates in the pharmaceutical industry. The Fischer indole synthesis, for which this compound is a key reactant, is notably used in the synthesis of the triptan class of anti-migraine drugs.[2]

Furthermore, other substituted phenylhydrazines are integral to the synthesis of a variety of pharmaceuticals. For example, substituted phenylhydrazine hydrochlorides are used in the synthesis of the anti-inflammatory drug Celecoxib and the anti-insomnia medication Suvorexant (MK-4305).[3] The presence of the N-butyl group in this compound offers a lipophilic substituent that can be strategically incorporated into drug candidates to modulate properties such as solubility, membrane permeability, and metabolic stability.

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn at all times. Phenylhydrazines are known to be toxic and may cause skin and eye irritation. Exposure can also lead to more severe health effects.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic route and a primary application in the construction of indole-containing molecules via the Fischer indole synthesis. Its utility in introducing an N-butyl group makes it a relevant building block for medicinal chemistry and drug discovery programs. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research and development context.

References

In-Depth Technical Guide: The Electron-Donating Effects of the Butyl Group in Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine and its derivatives are foundational scaffolds in organic chemistry and medicinal chemistry, serving as precursors to a wide array of heterocyclic compounds, including indoles and pyrazoles. The electronic properties of substituents on the phenyl ring significantly influence the reactivity of the hydrazine moiety and the overall pharmacological profile of the resulting molecules. This technical guide provides a comprehensive analysis of the electron-donating effects of a butyl group substituent on the phenylhydrazine core.

A butyl group, as a simple alkyl substituent, primarily exerts its influence through an electron-donating inductive effect (+I). This effect stems from the higher electron density of the sp³ hybridized carbon atoms of the butyl group compared to the sp² hybridized carbons of the benzene ring.[1] This donation of electron density into the aromatic system has profound implications for the molecule's reactivity, basicity, and its interactions in biological systems. Understanding these effects is critical for the rational design of novel therapeutics and chemical probes.

Theoretical Framework: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (+I): This effect is transmitted through the sigma (σ) bonds of the molecule.[2][3] Alkyl groups, such as the butyl group, are electron-donating by induction.[2][4] This occurs because the sp³ hybridized carbons of the alkyl chain are less electronegative than the sp² hybridized carbons of the benzene ring, leading to a net push of electron density towards the ring.[1] This +I effect increases the electron density on the aromatic ring, particularly at the ortho and para positions.[4]

  • Resonance Effect (+R/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[1][5] Alkyl groups do not have lone pairs or π-bonds that can directly participate in resonance with the benzene ring. Therefore, the resonance effect of a butyl group is generally considered negligible.

For a butyl-substituted phenylhydrazine, the dominant electronic influence is the +I effect of the butyl group. This electron donation activates the benzene ring, making it more susceptible to electrophilic aromatic substitution.[1][2] The increased electron density also influences the nucleophilicity of the hydrazine nitrogens.

Visualization of Electron-Donating Effect

The following diagram illustrates the inductive electron-donating effect of a para-butyl group on the phenylhydrazine ring, leading to an increase in electron density.

Caption: Inductive effect of the butyl group.

Quantitative Analysis: Hammett Substituent Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the inductive and resonance effects of a substituent.[6][7] A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

While specific Hammett constants for the n-butyl group are not as commonly tabulated as for methyl or tert-butyl groups, the values for similar alkyl groups provide a strong indication of its electron-donating nature.

Substituentσ_mσ_pσ⁺ (para)Data Source
Methyl (Me)-0.06-0.14-0.31[8]
Ethyl (Et)-0.07-0.15-0.30[8]
Isopropyl (i-Pr)-0.07-0.15-0.28[8]
tert-Butyl (t-Bu)-0.09-0.15-0.26[8]

Table 1: Hammett Substituent Constants for Alkyl Groups.

The negative values for σ_p and σ⁺ for all alkyl groups clearly indicate their electron-donating character, which activates the aromatic ring. The butyl group is expected to have similar values, confirming its role as an electron-donating substituent.

Experimental Evidence and Protocols

The electron-donating effects of the butyl group in phenylhydrazine can be observed and quantified through various experimental techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-donating nature of the butyl group leads to increased shielding of the aromatic protons. This results in an upfield shift (lower ppm values) of the signals for the aromatic protons in the ¹H NMR spectrum compared to unsubstituted phenylhydrazine. The effect is most pronounced for the protons at the ortho and para positions relative to the butyl group.

Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum of butylphenylhydrazine can provide insights into the electron density on the hydrazine moiety. An increase in electron density on the nitrogen atoms, due to the +I effect of the butyl group, may lead to a slight decrease in the N-H stretching frequency compared to phenylhydrazine.

Reactivity Studies

The electron-donating butyl group enhances the nucleophilicity of the phenylhydrazine. This can be observed in reactions such as the Fischer indole synthesis or condensation reactions with carbonyl compounds.

Fischer Indole Synthesis: This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone to form an indole. The electron-donating butyl group can facilitate this reaction by increasing the electron density of the aromatic ring, thereby stabilizing the carbocation intermediates formed during the reaction.

4.2.1. Experimental Protocol: Fischer Indole Synthesis with Butylphenylhydrazine

Objective: To synthesize a butyl-substituted indole from a ketone/aldehyde and butylphenylhydrazine.

Materials:

  • (4-tert-Butylphenyl)hydrazine hydrochloride[9][10][11]

  • Cycloheptanone

  • Sulfuric acid

  • Sodium acetate

  • Ethanol

Procedure:

  • Formation of the Hydrazone:

    • Dissolve (4-tert-butylphenyl)hydrazine hydrochloride and sodium acetate in ethanol.

    • Add cycloheptanone to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • The product, the corresponding phenylhydrazone, can be isolated by filtration or extraction.

  • Indolization:

    • The isolated phenylhydrazone is treated with a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

    • The mixture is heated to promote the[1][1]-sigmatropic rearrangement.

    • The reaction is then quenched with water, and the indole product is extracted with an organic solvent.

    • Purification is typically achieved through column chromatography.

Expected Outcome: The electron-donating tert-butyl group is expected to increase the rate of the indolization step compared to unsubstituted phenylhydrazine.

Workflow for Reactivity Analysis

The following diagram outlines the workflow for assessing the impact of the butyl group on the reactivity of phenylhydrazine.

Reactivity_Workflow substituent Select Butyl-Substituted Phenylhydrazine reaction Choose Reaction Type (e.g., Fischer Indole Synthesis) substituent->reaction conditions Define Reaction Conditions (Solvent, Temperature, Catalyst) reaction->conditions control Select Unsubstituted Phenylhydrazine (Control) control->reaction run_exp Run Parallel Experiments conditions->run_exp analysis Analyze Reaction Kinetics (e.g., HPLC, NMR) run_exp->analysis compare Compare Reaction Rates and Yields analysis->compare conclusion Draw Conclusions on Electron-Donating Effect compare->conclusion caption Workflow for Reactivity Comparison.

Caption: Workflow for Reactivity Comparison.

Implications in Drug Development

The electron-donating properties of the butyl group can be strategically utilized in drug design and development.

  • Modulation of Pharmacokinetics: The lipophilicity introduced by the butyl group can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability and oral bioavailability.

  • Tuning Receptor Binding Affinity: The electronic modifications induced by the butyl group can alter the binding affinity of a molecule to its biological target. The increased electron density on the phenylhydrazine scaffold can enhance π-π stacking or cation-π interactions with amino acid residues in a protein's binding pocket.

  • Fragment-Based Drug Discovery (FBDD): Butyl-substituted phenylhydrazine can serve as a valuable fragment in FBDD campaigns.[12][13] Its defined vector for substitution and its electron-donating character provide a solid starting point for fragment growing or linking to develop more potent and selective ligands.

Signaling Pathway Diagram: Hypothetical Target Interaction

The diagram below illustrates a hypothetical scenario where a butylphenylhydrazine-derived inhibitor interacts with a kinase, blocking a signaling pathway.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Butylphenylhydrazine Derivative Inhibitor->Kinase Inhibits caption Inhibition of a Kinase Signaling Pathway.

Caption: Inhibition of a Kinase Signaling Pathway.

Synthesis of Butyl-Substituted Phenylhydrazines

Several synthetic routes are available for the preparation of butyl-substituted phenylhydrazines.

Reductive Amination

A common method involves the reaction of a butyl-substituted aniline with sodium nitrite to form a diazonium salt, which is then reduced to the corresponding phenylhydrazine.

Nucleophilic Aromatic Substitution

Alternatively, a butyl-substituted halobenzene can undergo nucleophilic aromatic substitution with hydrazine.[14]

General Synthetic Protocol

A one-pot synthesis of substituted N-phenyl pyrazoles using phenylhydrazines has been reported, which can be adapted for butyl-substituted analogs.[15]

General Procedure:

  • A mixture of a 1,3-dicarbonyl compound and a butyl-substituted phenylhydrazine is dissolved in an ionic liquid (e.g., 1-Ethyl-3-methylimidazolium Chloride).

  • The mixture is stirred at room temperature.

  • The reaction mixture is then poured over crushed ice to precipitate the product.

  • The solid product is filtered, washed with water, and dried.

Conclusion

The butyl group exerts a significant electron-donating inductive effect on the phenylhydrazine scaffold. This electronic perturbation enhances the reactivity of the aromatic ring in electrophilic substitutions and modulates the nucleophilicity of the hydrazine moiety. These effects, quantifiable through Hammett constants and observable via spectroscopic and kinetic studies, have important implications for the application of butylphenylhydrazine derivatives in organic synthesis and drug discovery. A thorough understanding of these fundamental principles is essential for the rational design of new chemical entities with desired physicochemical and pharmacological properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Butyl-1-phenylhydrazine from Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-butyl-1-phenylhydrazine from phenylhydrazine. The primary method detailed is the direct N-alkylation of phenylhydrazine, a robust and well-documented approach.

Overview and Synthetic Strategy

The synthesis of this compound is most commonly achieved through the direct alkylation of phenylhydrazine with a suitable butylating agent, such as n-butyl chloride or n-butyl bromide. This reaction is a nucleophilic substitution where phenylhydrazine acts as the nucleophile.[1] To enhance the nucleophilicity of the phenylhydrazine and ensure selective N1-butylation, a strong base is employed to deprotonate the phenylhydrazine, forming the more reactive phenylhydrazide anion.[1] Careful control of reaction conditions is essential to achieve high yield and purity.[1]

Alternative strategies, such as reductive amination of butyraldehyde with phenylhydrazine, are also plausible but direct alkylation is a more established method for this specific compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via direct alkylation.

ParameterValueReference
Yield 88%[1][2]
Purity (by GC) ~98%[1][2]
Alkylation Temperature 40-45 °C[1][2]
Alkylation Time 5 hours[2]
Boiling Point 80-82 °C at 0.3 mmHg[2]

Experimental Protocol: Direct Alkylation of Phenylhydrazine

This protocol is based on a patented process for the selective α-alkylation of phenylhydrazine.[1][2]

3.1. Materials and Reagents

  • Phenylhydrazine

  • Sodium amide (NaNH₂)

  • n-Butyl chloride

  • Inert solvent (e.g., Tetrahydrofuran (THF), 1,2-Dimethoxyethane, Dioxan)[2]

  • Deionized water

  • Organic solvent for extraction (e.g., Diethyl ether or Benzene)[3]

  • Drying agent (e.g., Anhydrous sodium sulfate or solid sodium hydroxide)[3]

3.2. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

3.3. Procedure

Step 1: Deprotonation of Phenylhydrazine

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.

  • Under a positive pressure of inert gas, add sodium amide to the flask.

  • Add a suitable inert, aprotic solvent (e.g., THF) to the flask.

  • While stirring, slowly add phenylhydrazine to the suspension of sodium amide in the inert solvent.

  • The reaction mixture is stirred until the deprotonation is complete, forming the sodium phenylhydrazide.

Step 2: Alkylation with n-Butyl Chloride

  • Once the sodium phenylhydrazide is formed, begin the dropwise addition of n-butyl chloride from the dropping funnel.

  • Due to the lower reactivity of n-butyl chloride, the reaction mixture is heated to 40-45 °C.[1][2]

  • Maintain the reaction at this temperature with continuous stirring for approximately 5 hours.[2]

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium amide.

  • Transfer the mixture to a separatory funnel and add more water and an organic extraction solvent (e.g., diethyl ether).

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Phenylhydrazine Phenylhydrazine Deprotonation Deprotonation Phenylhydrazine->Deprotonation NaNH2 Sodium Amide (NaNH2) in Inert Solvent NaNH2->Deprotonation SodiumPhenylhydrazide Sodium Phenylhydrazide Deprotonation->SodiumPhenylhydrazide Alkylation Alkylation (40-45 °C, 5h) SodiumPhenylhydrazide->Alkylation nButylChloride n-Butyl Chloride nButylChloride->Alkylation ReactionMixture Crude Reaction Mixture Alkylation->ReactionMixture Workup Aqueous Work-up & Extraction ReactionMixture->Workup OrganicPhase Combined Organic Phases Workup->OrganicPhase Drying Drying & Filtration OrganicPhase->Drying CrudeProduct Crude Product Drying->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Phenylhydrazine and its derivatives are toxic and should be handled with care.

References

Application Notes and Protocol for N-alkylation of Phenylhydrazine with n-Butyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of phenylhydrazine with n-butyl bromide to synthesize 1-butyl-1-phenylhydrazine. The primary method described involves the deprotonation of phenylhydrazine using a strong base, such as sodium amide, to form the highly nucleophilic sodium phenylhydrazide, which is subsequently alkylated. This method has been demonstrated to produce the desired product in high yield and purity. An alternative approach utilizing sodium hydride is also discussed. This protocol includes reaction parameters, a step-by-step experimental procedure, and a workflow diagram to ensure successful execution.

Introduction

N-alkylated phenylhydrazines are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. The introduction of an alkyl group onto the hydrazine moiety can significantly modulate the biological activity and physicochemical properties of the parent molecule. The direct N-alkylation of phenylhydrazine presents a challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which can lead to a mixture of mono- and di-alkylated products. However, by carefully selecting the base and controlling the reaction conditions, selective mono-alkylation can be achieved. The protocol outlined below is based on the formation of the phenylhydrazide anion, which favors alkylation at the N-1 position.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of phenylhydrazine with alkyl halides using a strong base.

ProductAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
This compoundn-Butyl chlorideSodium amideToluene/Xylene40-45588~98[1][2]
1-Octyl-1-phenylhydrazinen-Octyl bromideSodium amideToluene/Xylene20-25588-[2]

Note: n-Butyl bromide is expected to be more reactive than n-butyl chloride, potentially allowing for milder reaction conditions (e.g., lower temperature or shorter reaction time) to achieve a similar high yield.

Experimental Protocols

This section provides a detailed methodology for the N-alkylation of phenylhydrazine with n-butyl bromide.

Materials:

  • Phenylhydrazine

  • n-Butyl bromide

  • Sodium amide (NaNH₂) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene or xylene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

Procedure:

Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen. Sodium amide and sodium hydride are highly reactive and flammable; they react violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Using Sodium Amide

  • Preparation of Sodium Phenylhydrazide:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

    • To the flask, add a suspension of sodium amide (1.1 equivalents) in anhydrous toluene.

    • With stirring, add phenylhydrazine (1.0 equivalent) dropwise from the dropping funnel at room temperature. The addition may be exothermic.

    • After the addition is complete, the mixture is typically stirred for a period to ensure complete formation of the sodium phenylhydrazide salt.

  • N-Alkylation:

    • To the suspension of sodium phenylhydrazide, add n-butyl bromide (1.05 equivalents) dropwise at a controlled rate.

    • Based on analogous reactions with other alkyl halides, heat the reaction mixture to 20-45°C.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add water. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or toluene (2 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Alternative using Sodium Hydride

  • Preparation of Sodium Phenylhydrazide:

    • To a dry, three-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil.

    • Add anhydrous toluene to the flask, followed by the dropwise addition of phenylhydrazine (1.0 equivalent) at 0°C to room temperature. Hydrogen gas will evolve.

  • N-Alkylation and Work-up:

    • Follow the N-alkylation and work-up steps as described in Protocol 1.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of phenylhydrazine.

experimental_workflow cluster_prep Step 1: Phenylhydrazide Formation cluster_alkylation Step 2: N-Alkylation cluster_workup Step 3: Work-up & Purification start Start add_base Add Sodium Amide to Anhydrous Toluene start->add_base add_ph Add Phenylhydrazine (dropwise) add_base->add_ph stir Stir to form Sodium Phenylhydrazide add_ph->stir add_nbb Add n-Butyl Bromide (dropwise) stir->add_nbb heat Heat Reaction Mixture (20-45°C) add_nbb->heat monitor Monitor by TLC heat->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the N-alkylation of phenylhydrazine.

References

Application Notes and Protocols: Deprotonation of Phenylhydrazine Using Sodium Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine is a versatile building block in organic synthesis, widely utilized in the pharmaceutical and dye industries. Its utility can be significantly expanded through deprotonation to form the corresponding phenylhydrazide anion. This highly reactive intermediate serves as a potent nucleophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective reagent system for this transformation, offering high yields and clean reactions when performed under appropriate conditions.

These application notes provide a detailed overview and protocol for the deprotonation of phenylhydrazine using sodium amide, with a focus on subsequent alkylation reactions.

Chemical Principles

The deprotonation of phenylhydrazine with sodium amide is an acid-base reaction. The amide anion (NH₂⁻) is a significantly stronger base than the phenylhydrazide anion. This is evident from the pKa values of their respective conjugate acids. The pKa of ammonia (NH₃) is approximately 38, while the pKa of the ammonium ion (NH₄⁺) is about 9.25.[1][2][3] Phenylhydrazine is more acidic than ammonia, facilitating proton transfer to the amide anion. The reaction is typically performed in liquid ammonia, which serves as a suitable solvent for both the reactants and the resulting sodium phenylhydrazide.

Applications in Synthesis

The deprotonated form of phenylhydrazine is a valuable intermediate in the synthesis of a wide range of compounds, particularly substituted hydrazines which are precursors to various pharmaceuticals and other biologically active molecules.[4][5][6] One of the primary applications is in the Fischer indole synthesis for the preparation of indoles, which are core structures in many pharmaceutical agents.[7] The resulting phenylhydrazide anion can readily undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to introduce functional groups onto the hydrazine moiety.

Quantitative Data

The following table summarizes key quantitative data relevant to the deprotonation of phenylhydrazine and subsequent alkylation.

ParameterValueReference
pKa of NH₃ (Ammonia) ~38[1]
pKa of NH₄⁺ (Ammonium ion) ~9.25[2]
Typical Yield of N,N-disubstituted Phenylhydrazines 88-94%

Experimental Protocols

Safety Precautions

Sodium Amide (NaNH₂):

  • Reacts violently with water, producing flammable hydrogen gas and corrosive sodium hydroxide.[8][9]

  • Can form explosive peroxides upon exposure to air or prolonged storage.[10][11] Yellow or brown discoloration indicates peroxide formation and represents a severe explosion hazard.[11]

  • Highly corrosive to skin, eyes, and mucous membranes.[12]

  • Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or a well-ventilated fume hood.[10][13] Wear a flame-resistant lab coat, safety goggles, a face shield, and appropriate gloves.[13] A Class D fire extinguisher for combustible metals must be readily available.[12]

Liquid Ammonia (NH₃):

  • Toxic and corrosive. Inhalation can cause severe respiratory irritation.

  • Extremely cold (boiling point: -33 °C). Contact can cause severe frostbite.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including cryogenic gloves and a face shield.

Protocol: Deprotonation of Phenylhydrazine and Subsequent N-Ethylation

This protocol describes the in situ generation of the phenylhydrazide anion followed by its reaction with ethyl bromide.

Materials:

  • Sodium metal

  • Liquid ammonia, anhydrous

  • Phenylhydrazine, freshly distilled

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Solid sodium hydroxide

  • Iron(III) nitrate (catalyst)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice-acetone condenser, and a gas inlet.

  • Low-temperature thermometer.

  • Addition funnel.

Procedure:

  • Preparation of Sodium Amide: In a 500 mL three-necked flask, condense approximately 300 mL of anhydrous liquid ammonia. Add a catalytic amount of iron(III) nitrate. While stirring, carefully add 6.9 g (0.3 mol) of sodium metal in small pieces. The formation of sodium amide is indicated by the disappearance of the blue color of the solvated electrons and the formation of a gray suspension.

  • Deprotonation of Phenylhydrazine: To the freshly prepared suspension of sodium amide in liquid ammonia, slowly add a solution of 27 g (0.25 mol) of freshly distilled phenylhydrazine in 50 mL of anhydrous diethyl ether via an addition funnel over 30 minutes. Maintain the temperature at -33 °C.

  • Alkylation: After the addition of phenylhydrazine is complete, continue stirring for an additional 30 minutes. Then, add 35 g (0.32 mol) of ethyl bromide dropwise to the reaction mixture over 30 minutes.

  • Work-up: After the addition of ethyl bromide, allow the reaction mixture to stir for an additional 2-3 hours as the ammonia is allowed to evaporate through the condenser.

  • Extraction: To the remaining residue, carefully add 150 mL of anhydrous diethyl ether. Filter the mixture to remove any inorganic salts. Wash the ether solution with two 50 mL portions of water.

  • Drying and Concentration: Dry the ether layer over anhydrous solid sodium hydroxide. Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the diethyl ether.

  • Purification: Purify the crude N,N-ethylphenylhydrazine by vacuum distillation. The fraction boiling at 120-127 °C at 25 mmHg is collected. The typical yield is around 30 g (88%).

Potential Side Reactions

  • Over-alkylation: If an excess of the alkylating agent is used, or if the reaction is not carefully controlled, dialkylation of the phenylhydrazine can occur.

  • Elimination Reactions: Sodium amide is a strong base and can promote elimination reactions with certain alkyl halides, especially secondary and tertiary halides.[14] It is recommended to use primary alkyl halides as electrophiles.

  • Reaction with Air and Moisture: The phenylhydrazide anion is highly reactive and will be quenched by atmospheric moisture and carbon dioxide. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions.

Visualizations

Reaction Mechanism

The following diagram illustrates the deprotonation of phenylhydrazine by sodium amide and the subsequent nucleophilic attack of the resulting phenylhydrazide anion on an alkyl halide.

ReactionMechanism cluster_deprotonation Deprotonation cluster_alkylation Alkylation PhNHNH2 Phenylhydrazine PhNHNH- Sodium Phenylhydrazide(PhNHNH-Na+) PhNHNH2->PhNHNH- NaNH2 Sodium Amide(Na+NH2-) NaNH2->PhNHNH- NH3 Ammonia (NH3) PhNHNH-_2 Phenylhydrazide Anion(PhNHNH-) Product N-Alkylphenylhydrazine (PhNHNHR) PhNHNH-_2->Product RX Alkyl Halide(R-X) RX->Product X- Halide Ion(X-)

Caption: Deprotonation of phenylhydrazine and subsequent alkylation.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Workflow A Prepare Sodium Amide in Liquid Ammonia B Add Phenylhydrazine Solution A->B Deprotonation C Add Alkyl Halide B->C Alkylation D Evaporate Ammonia C->D E Extract with Diethyl Ether D->E F Wash with Water E->F G Dry over Sodium Hydroxide F->G H Concentrate under Reduced Pressure G->H I Purify by Vacuum Distillation H->I

Caption: Experimental workflow for the synthesis of N-alkylphenylhydrazine.

References

Application Notes: 1-Butyl-1-phenylhydrazine in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Overview

The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as a paramount and versatile chemical reaction for constructing the indole nucleus.[1][2] This heterocyclic motif is a cornerstone in a vast array of biologically active compounds, including many pharmaceuticals, natural products, and agrochemicals.[3][4] The classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[5]

This guide focuses on the application of 1-butyl-1-phenylhydrazine , an N-alkylated arylhydrazine, as a key reagent in this synthesis. The presence of the N-butyl group offers a direct and efficient route to 1-butylindoles, a class of compounds with specific physical and biological properties. N-alkylation can enhance lipophilicity, modulate biological activity, and serve as a synthetic handle for further functionalization. This document provides an in-depth look at the reaction mechanism, field-proven protocols, and the strategic advantages of employing this specific reagent for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Role of the N-Butyl Substituent

The accepted mechanism of the Fischer indole synthesis is a multi-step process initiated by the acid-catalyzed formation of a phenylhydrazone from this compound and a carbonyl compound.[1][2] The N-butyl group remains tethered to the N1 nitrogen throughout the reaction sequence, ultimately becoming the N-substituent on the final indole ring.

The key steps are as follows:

  • Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding N-butyl-N-phenylhydrazone. This step can often be performed in situ.[6][7]

  • Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer under acidic conditions.[2][6]

  • [6][6]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step.[2] The protonated ene-hydrazine undergoes a concerted pericyclic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond, resulting in a diimine intermediate.[3]

  • Rearomatization & Cyclization: The intermediate diimine rapidly rearomatizes. Subsequent intramolecular attack by the amine onto the imine carbon forms a cyclic aminal.[1]

  • Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃), driven by the formation of the energetically favorable aromatic indole ring system.[2] The butyl group on the original hydrazine is retained on the indole nitrogen.

Isotopic labeling studies have confirmed that the N1 aryl nitrogen of the starting hydrazine is the one incorporated into the final indole ring.[1][2]

Fischer_Indole_Mechanism Mechanism of 1-Butylindole Synthesis reagents This compound + Ketone (R1, R2-CH2) hydrazone N-Butyl-N-phenylhydrazone reagents->hydrazone H⁺ enehydrazine Ene-hydrazine (Tautomer) hydrazone->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement H⁺ diimine Diimine Intermediate rearrangement->diimine aminal Cyclic Aminal diimine->aminal Rearomatization & Cyclization product 1-Butyl-2,3-disubstituted Indole aminal->product -NH₃

Caption: Key mechanistic steps in the Fischer synthesis of a 1-butylindole.

Key Advantages of Using this compound

  • Direct N-Alkylation: Provides a straightforward route to 1-butylindoles, avoiding post-synthesis N-alkylation steps which can sometimes lead to mixtures of products or require harsh conditions.

  • Improved Solubility: The butyl group can enhance the solubility of starting materials and intermediates in organic solvents, potentially facilitating more homogeneous reaction conditions.

  • Modulation of Reaction Kinetics: N-alkylation can influence the rate of the reaction. Studies have shown that terminally alkylated hydrazines can lead to higher yields and faster reaction rates compared to their unalkylated counterparts.[8]

  • Access to Novel Scaffolds: Enables the synthesis of specific indole derivatives, such as N-butylated carbazoles (from cyclohexanone derivatives), which are important scaffolds in materials science and medicinal chemistry.[9][10]

Experimental Protocol: Synthesis of 9-Butyl-1,2,3,4-tetrahydrocarbazole

This protocol details the synthesis of a carbazole derivative, a valuable class of fused indoles, using this compound and cyclohexanone.[9] The reaction is typically conducted as a one-pot procedure where the hydrazone is formed in situ and immediately cyclized.[7]

Materials:

  • This compound

  • Cyclohexanone (1.0-1.1 eq.)

  • Acid Catalyst: Polyphosphoric acid (PPA) or Glacial Acetic Acid

  • Solvent (if not using PPA as solvent): Toluene or Xylene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent for Extraction: Ethyl acetate or Dichloromethane

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Safety Precautions:

  • Handle hydrazine derivatives in a well-ventilated fume hood. Phenylhydrazines are toxic and potential carcinogens.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care.

Step-by-Step Methodology:

  • Reagent Setup (In Situ Hydrazone Formation):

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and cyclohexanone (1.05 eq.).

    • Add glacial acetic acid to serve as both a catalyst and solvent. A typical concentration is 5-10 mL per gram of hydrazine.

    • Rationale: Acetic acid is a moderately strong Brønsted acid that effectively catalyzes both the initial condensation to form the hydrazone and the subsequent cyclization steps.[6][12] Performing the reaction in one pot is efficient and avoids the need to isolate the potentially unstable hydrazone intermediate.[5]

  • Indolization (Cyclization):

    • Heat the reaction mixture to reflux (typically 110-120 °C for acetic acid) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine spot has been consumed (typically 2-6 hours).

    • Rationale: Thermal energy is required to overcome the activation barrier for the key[6][6]-sigmatropic rearrangement.[13] Continuous monitoring by TLC prevents product degradation from prolonged heating.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker of ice water. This will precipitate the crude product and dilute the acid.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Rationale: Neutralization is critical to remove the acid catalyst. Extraction isolates the organic product from inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 9-butyl-1,2,3,4-tetrahydrocarbazole.

    • Rationale: Purification is essential to remove unreacted starting materials and side products, ensuring the final compound is suitable for characterization and further use.

Experimental_Workflow One-Pot Synthesis Workflow start Combine Hydrazine, Ketone & Acetic Acid reflux Heat to Reflux (2-6 hours) start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool, Quench in Ice Water, Neutralize with NaHCO₃ tlc->workup Complete extract Extract with Organic Solvent (3x) workup->extract purify Dry, Concentrate & Purify (Chromatography/ Recrystallization) extract->purify product Pure 1-Butylindole Product purify->product

Caption: Experimental workflow for the synthesis of a 1-butylindole.

Data Summary: Representative Reaction Conditions

The choice of acid catalyst and solvent significantly impacts reaction efficiency and yield.[9] While extensive data for this compound is proprietary or scattered, the table below summarizes typical conditions for N-substituted hydrazines in the Fischer indole synthesis, providing a predictive framework for researchers.

Hydrazine ReactantCarbonyl ReactantCatalyst / SolventTemp. (°C)Time (h)Yield (%)Reference
1-Methyl-1-phenylhydrazinePropiophenoneAcetic AcidReflux2.25~79[14]
PhenylhydrazineCyclohexanoneAcetic Acid1904.589[15]
1-Benzyl-1-phenylhydrazineKetone intermediatePyridine-HCl110--[15]
Phenylhydrazine HClButanoneEthanol (Microwave)-<194[16]
This compoundCyclohexanonePolyphosphoric Acid (PPA)100-1402-4Good-Exc.[9][17]
PhenylhydrazineAcetoneEthanol (Solid Acid)RT1~79[7]

Yields are highly substrate-dependent and the conditions above serve as a general guideline.

References

Application of 1-Butyl-1-phenylhydrazine in Heterocyclic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-butyl-1-phenylhydrazine in the synthesis of various heterocyclic compounds. The protocols are based on established synthetic methodologies for analogous N-substituted phenylhydrazines and serve as a guide for the preparation of indoles, pyrazoles, and pyridazines.

Synthesis of N-Butylindoles via Fischer Indole Synthesis

Application Note: The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.[1] this compound can be employed in this reaction to synthesize N-butyl-substituted indoles. The reaction proceeds by the acid-catalyzed condensation of this compound with an aldehyde or a ketone, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.[1][2] The choice of the carbonyl compound determines the substitution pattern on the pyrrole ring of the indole nucleus. For instance, the reaction with cyclohexanone yields 1-butyl-1,2,3,4-tetrahydrocarbazole, a tricyclic indole derivative.

Experimental Protocol: Synthesis of 1-Butyl-1,2,3,4-tetrahydrocarbazole (Representative Protocol)

This protocol is adapted from the synthesis of analogous N-alkyl-tetrahydrocarbazoles.[3]

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Water

  • Decolorizing Carbon

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent) and glacial acetic acid (approximately 6 equivalents).

  • Heat the mixture to reflux with stirring.

  • Slowly add cyclohexanone (1.0 equivalent) to the refluxing mixture over a period of 1 hour.

  • Continue to heat the reaction mixture under reflux for an additional 2-3 hours.

  • After the reaction is complete, pour the hot mixture into a beaker and allow it to cool, which may result in the solidification of the product.

  • The crude solid is collected by vacuum filtration and washed sequentially with water and 75% ethanol.

  • The crude product is then air-dried.

  • For purification, the dried solid is recrystallized from methanol, with the use of decolorizing carbon if necessary, to yield the final product, 1-butyl-1,2,3,4-tetrahydrocarbazole.

Quantitative Data (Analogous Reaction):

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystReaction Time (hr)Yield (%)Reference
1-Methyl-1-phenylhydrazine4-t-ButylcyclohexanoneGlacial Acetic Acid578.8[3]
PhenylhydrazineCyclohexanoneGlacial Acetic Acid276-85[4]

Experimental Workflow:

Fischer_Indole_Synthesis reagents This compound + Cyclohexanone + Glacial Acetic Acid reflux Reflux (2-3 hours) reagents->reflux Heat workup Pour into beaker, cool, and filter reflux->workup wash Wash with H2O and 75% EtOH workup->wash dry Air dry wash->dry recrystallize Recrystallize from Methanol dry->recrystallize product 1-Butyl-1,2,3,4- tetrahydrocarbazole recrystallize->product

Fischer Indole Synthesis Workflow

Synthesis of N-Butylpyrazoles from 1,3-Dicarbonyl Compounds

Application Note: The Knorr pyrazole synthesis and related methods provide a straightforward route to pyrazoles through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] this compound can react with various 1,3-dicarbonyls, such as acetylacetone (pentane-2,4-dione), to afford 1-butyl-1H-pyrazoles. The reaction typically proceeds in a suitable solvent, sometimes with acid or base catalysis, to yield the cyclized product. This method allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl compound.

Experimental Protocol: Synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole (Representative Protocol)

This is a general protocol for the synthesis of N-substituted pyrazoles.

Materials:

  • This compound

  • Acetylacetone (Pentane-2,4-dione)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 equivalent) in ethanol.

  • To this solution, add acetylacetone (1.0 equivalent) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to give pure 1-butyl-3,5-dimethyl-1H-pyrazole.

Quantitative Data (Analogous Reactions):

Hydrazine Derivative1,3-Dicarbonyl CompoundSolventConditionsYield (%)Reference
PhenylhydrazineAcetylacetoneEthanolRefluxHigh[5]
Hydrazine monohydrate2,2',6,6'-Tetramethyl-3,5-heptanedioneSolvent-free70 °C, 2h89[6]

Experimental Workflow:

Pyrazole_Synthesis reagents This compound + Acetylacetone + Ethanol reflux Reflux (4-6 hours) reagents->reflux Heat evaporation Solvent Evaporation reflux->evaporation purification Column Chromatography evaporation->purification product 1-Butyl-3,5-dimethyl- 1H-pyrazole purification->product

Pyrazole Synthesis Workflow

Synthesis of N-Butylpyridazines from 1,4-Dicarbonyl Compounds

Application Note: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a hydrazine with a 1,4-dicarbonyl compound. This compound can be used as the hydrazine component in this reaction. The reaction with a 1,4-diketone, such as 1,4-diphenylbutane-1,4-dione, would lead to the formation of a dihydropyridazine, which can then be oxidized to the corresponding aromatic pyridazine.

Experimental Protocol: Synthesis of 1-Butyl-3,6-diphenyl-1,6-dihydropyridazine (Representative Protocol)

This protocol is a general representation of the reaction between a hydrazine and a 1,4-diketone.

Materials:

  • This compound

  • 1,4-Diphenylbutane-1,4-dione

  • Ethanol or Acetic Acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,4-diphenylbutane-1,4-dione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottomed flask.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 1-butyl-3,6-diphenyl-1,6-dihydropyridazine.

  • (Optional) The dihydropyridazine can be aromatized to the corresponding pyridazine using a suitable oxidizing agent (e.g., DDQ, MnO2).

Quantitative Data (Analogous Reaction):

Hydrazine DerivativeDicarbonyl/DiyneSolventConditionsProductYield (%)Reference
Hydrazine hydrate1,4-Diarylbuta-1,3-diyneAcetonitrile-water50 °C, 3.5h4,5-Dibromo-3,6-diarylpyridazineHigh

Experimental Workflow:

Pyridazine_Synthesis reagents This compound + 1,4-Diphenylbutane-1,4-dione + Ethanol/Acetic Acid reflux Reflux (6-8 hours) reagents->reflux Heat isolation Cooling and/or Solvent Removal reflux->isolation purification Recrystallization or Chromatography isolation->purification dihydropyridazine 1-Butyl-3,6-diphenyl- 1,6-dihydropyridazine purification->dihydropyridazine oxidation Oxidation (Optional) dihydropyridazine->oxidation pyridazine 1-Butyl-3,6-diphenyl- pyridazine oxidation->pyridazine

Pyridazine Synthesis Workflow

Biological Activity and Signaling Pathways

There is currently limited publicly available information on the specific biological activities and associated signaling pathways of indole, pyrazole, or pyridazine derivatives synthesized directly from this compound. However, these heterocyclic scaffolds are known to be present in a wide range of biologically active molecules.[7][8] Researchers are encouraged to perform biological screening of novel compounds prepared from this compound to explore their potential as therapeutic agents.

References

Application Notes and Protocols for the Formation of Hydrazones with 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of hydrazones from 1-butyl-1-phenylhydrazine and carbonyl compounds. Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are based on established methods for hydrazone formation and have been adapted for the use of N-substituted hydrazines.

Introduction

Hydrazones are formed by the condensation reaction between a hydrazine derivative and a carbonyl compound, such as an aldehyde or a ketone. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). The reaction is typically catalyzed by a small amount of acid.[1][2][3] The presence of substituents on the hydrazine, such as the butyl and phenyl groups in this compound, can influence the reactivity of the hydrazine and the properties of the resulting hydrazone.

General Reaction Scheme

The general reaction for the formation of a hydrazone from this compound and an aldehyde or ketone is depicted below:

R1 and R2 can be hydrogen, alkyl, or aryl groups.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of hydrazones using this compound. Two representative protocols are provided: one with an aldehyde (benzaldehyde) and one with a ketone (acetone).

Protocol 1: Synthesis of Benzaldehyde N-butyl-N-phenylhydrazone

Materials:

  • This compound

  • Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[1][2][3]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure benzaldehyde N-butyl-N-phenylhydrazone.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Synthesis of Acetone N-butyl-N-phenylhydrazone

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Glacial Acetic Acid

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or hexane)

Procedure:

  • Reaction Setup: In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Reactants: While stirring, add acetone (1.0 equivalent) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.[1][2][3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours, which can be monitored by TLC.[2]

  • Work-up and Isolation: If the product precipitates, it can be collected by vacuum filtration. If the product is an oil or remains in solution, the solvent can be removed under reduced pressure. The resulting residue can then be induced to crystallize, possibly by scratching the flask or adding a seed crystal.

  • Purification: Purify the crude product by recrystallization from a suitable solvent. For less polar hydrazones, a solvent like hexane may be appropriate.

  • Drying: Dry the purified product to a constant weight.

Data Presentation

Carbonyl CompoundHydrazineProductYield (%)Melting Point (°C)
BenzaldehydePhenylhydrazineBenzaldehyde phenylhydrazone>90156[4]
AcetonePhenylhydrazineAcetone phenylhydrazone87[1]25
AcetophenonePhenylhydrazineAcetophenone phenylhydrazone89[1]105-106

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for hydrazone formation.

Hydrazone_Formation_Mechanism Hydrazine R1-N(R2)-NH2 Carbonyl R3-C(=O)-R4 ProtonatedCarbonyl R3-C(=O+H)-R4 Carbonyl->ProtonatedCarbonyl + H+ Carbinolamine R3-C(OH)(NH-N(R1)R2)-R4 ProtonatedCarbonyl->Carbinolamine + R1-N(R2)-NH2 - H+ ProtonatedCarbinolamine R3-C(O+H2)(NH-N(R1)R2)-R4 Carbinolamine->ProtonatedCarbinolamine + H+ Hydrazone R3-C(=N-N(R1)R2)-R4 ProtonatedCarbinolamine->Hydrazone - H2O - H+ Water H2O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of hydrazones.

Experimental_Workflow Start Start Setup Reaction Setup: Dissolve this compound in ethanol Start->Setup Addition Add aldehyde/ketone and acetic acid catalyst Setup->Addition Reaction Heat to reflux (or stir at room temp) Addition->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction complete Isolation Isolate crude product by filtration Cooling->Isolation Purification Purify by recrystallization Isolation->Purification Drying Dry the purified product Purification->Drying Analysis Characterize product (m.p., NMR, IR, etc.) Drying->Analysis End End Analysis->End

References

Application Note: Interpreting the ¹H NMR Spectrum of 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-butyl-1-phenylhydrazine. Due to the absence of a publicly available experimental spectrum, this note presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It also includes a comprehensive protocol for acquiring a high-quality ¹H NMR spectrum for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~ 0.95Triplet (t)~ 7.43H
H-b~ 1.40Sextet~ 7.42H
H-c~ 1.60Quintet~ 7.52H
H-d~ 3.10Triplet (t)~ 7.52H
H-e~ 4.50Broad Singlet (br s)-1H
H-f (ortho)~ 6.80Doublet (d)~ 8.02H
H-g (para)~ 6.70Triplet (t)~ 7.31H
H-h (meta)~ 7.20Triplet (t)~ 7.82H

Molecular Structure with Proton Assignments

The following diagram illustrates the structure of this compound with the protons labeled corresponding to the data in the table above.

Caption: Structure of this compound with proton labels.

Interpretation of the Spectrum

  • Aliphatic Region (0.5 - 4.0 ppm):

    • The methyl group (H-a) at the end of the butyl chain is expected to appear as a triplet at approximately 0.95 ppm due to coupling with the adjacent methylene protons (H-b).

    • The two methylene groups (H-b and H-c) in the middle of the butyl chain will appear as complex multiplets. H-b is predicted to be a sextet around 1.40 ppm, and H-c a quintet around 1.60 ppm, due to coupling with their respective neighboring methylene protons.

    • The methylene group (H-d) directly attached to the nitrogen atom is deshielded and will appear as a triplet further downfield at about 3.10 ppm, coupled to the H-c protons.

  • N-H Proton (4.0 - 5.0 ppm):

    • The N-H proton (H-e) is expected to be a broad singlet around 4.50 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Aromatic Region (6.5 - 7.5 ppm):

    • The protons on the phenyl ring will be split into three distinct signals due to the influence of the hydrazine substituent.

    • The ortho protons (H-f) are expected to appear as a doublet around 6.80 ppm.

    • The para proton (H-g) will likely be a triplet at approximately 6.70 ppm.

    • The meta protons (H-h) are the most deshielded of the aromatic protons and are predicted to resonate as a triplet around 7.20 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). CDCl₃ is a common first choice for many organic molecules.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (0 ppm).

  • Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking: Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of all protons between pulses, ensuring accurate integration.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., from -1 to 10 ppm).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shift of each peak and multiplet.

Workflow for ¹H NMR Spectrum Interpretation

The following diagram outlines the logical steps involved in interpreting a ¹H NMR spectrum.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation SamplePrep Sample Preparation Acquisition Data Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing NumSignals 1. Number of Signals (Number of non-equivalent protons) Processing->NumSignals ChemShift 2. Chemical Shift (δ) (Electronic environment of protons) NumSignals->ChemShift ProposeFragments Propose Molecular Fragments NumSignals->ProposeFragments Integration 3. Integration (Ratio of protons) ChemShift->Integration ChemShift->ProposeFragments Splitting 4. Splitting (Multiplicity) (Number of neighboring protons) Integration->Splitting Integration->ProposeFragments Coupling 5. Coupling Constants (J) (Connectivity information) Splitting->Coupling Splitting->ProposeFragments Coupling->ProposeFragments AssembleStructure Assemble Fragments into a Structure ProposeFragments->AssembleStructure VerifyStructure Verify Proposed Structure AssembleStructure->VerifyStructure

Caption: Logical workflow for interpreting a ¹H NMR spectrum.

Application Note: FT-IR Analysis for the Identification of Functional Groups in 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the use of Fourier Transform Infrared (FT-IR) spectroscopy to identify the characteristic functional groups present in 1-Butyl-1-phenylhydrazine. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[1][2] The resulting spectrum reveals the vibrational modes of different functional groups, allowing for structural elucidation and compound verification. This document outlines the expected vibrational frequencies for this compound, a detailed experimental protocol for sample analysis, and a guide for spectral interpretation.

1. Introduction

This compound (C₁₀H₁₆N₂) is an organic compound containing several key functional groups, including a primary amine (-NH₂), a tertiary amine, an aromatic phenyl ring, and an aliphatic butyl chain.[3][4] Accurate identification of these functional groups is crucial for quality control, reaction monitoring, and structural confirmation in research and drug development. FT-IR spectroscopy offers a rapid and reliable method for this purpose by correlating specific absorption bands in the infrared spectrum to the vibrational frequencies of the molecule's functional groups.[1][2]

The primary functional groups expected in this compound are:

  • N-H (from the -NH₂ group)

  • Aromatic C-H (from the phenyl group)

  • Aliphatic C-H (from the butyl group)

  • Aromatic C=C (from the phenyl ring)

  • C-N and N-N bonds

This note details the standard operating procedure for analyzing a liquid sample of this compound using a modern FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[5]

2. Data Presentation: Expected FT-IR Absorption Bands

The following table summarizes the expected vibrational frequencies for the functional groups in this compound. These ranges are compiled from established infrared spectroscopy correlation tables and data for similar compounds.[6][7][8][9]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity
N-HAsymmetric & Symmetric Stretch3300 - 3500 (typically two bands)Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HAsymmetric & Symmetric Stretch2850 - 2960Strong
Aromatic C=CRing Stretch1475 - 1600 (multiple bands)Medium to Weak
N-HScissoring (Bending)1550 - 1640Medium to Strong
Aliphatic C-HBending1375 - 1465Medium
C-NStretch1000 - 1250Medium to Strong
N-NStretch960 - 1110Weak to Medium
Aromatic C-HOut-of-Plane Bending690 - 900Strong

3. Experimental Protocol

This protocol describes the analysis of liquid this compound using an FT-IR spectrometer with an ATR accessory.

3.1. Materials and Equipment

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

  • Pasteur pipette or micropipette

3.2. Instrument Setup

  • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

  • Open the data acquisition software.

  • Set the desired scan parameters. Typical settings for routine analysis are:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (averaging improves signal-to-noise ratio)[5]

3.3. Background Spectrum Acquisition

  • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire a background spectrum.[10] This scan measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.

3.4. Sample Analysis

  • Using a clean pipette, place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[10][11]

  • If your ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal.

  • Acquire the sample spectrum. The software will automatically ratio the sample scan against the collected background scan to produce the final infrared spectrum.

3.5. Post-Analysis Cleaning

  • Raise the pressure clamp (if used).

  • Carefully remove the sample from the ATR crystal using a lint-free wipe.

  • Clean the crystal surface thoroughly with a wipe dampened with solvent.

  • Perform a "cleanliness check" by taking a new scan and ensuring no peaks from the sample remain.

4. Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in FT-IR analysis.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Sample Preparation (this compound, liquid) setup Instrument Setup (Range: 4000-400 cm⁻¹, Res: 4 cm⁻¹) background 1. Collect Background Spectrum (Clean ATR Crystal) setup->background sample 2. Collect Sample Spectrum (Apply sample to ATR) background->sample process Data Processing (Background Subtraction) sample->process interpret Spectral Interpretation (Peak Identification) process->interpret result Functional Group Confirmation interpret->result

Caption: Experimental workflow for FT-IR analysis.

logical_relationship cluster_molecule Molecular Structure cluster_groups Functional Groups cluster_spectrum FT-IR Spectrum mol This compound fg1 N-H (Amine) mol->fg1 contains fg2 C-H (Aliphatic) mol->fg2 contains fg3 C-H (Aromatic) mol->fg3 contains fg4 C=C (Aromatic) mol->fg4 contains peak1 Peak at ~3300-3500 cm⁻¹ fg1->peak1 causes vibration at peak2 Peak at ~2850-2960 cm⁻¹ fg2->peak2 causes vibration at peak3 Peak at ~3000-3100 cm⁻¹ fg3->peak3 causes vibration at peak4 Peak at ~1475-1600 cm⁻¹ fg4->peak4 causes vibration at

Caption: Logical relationship between structure and spectrum.

References

GC-MS protocol for monitoring reactions with 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Monitoring of Reactions Involving 1-Butyl-1-phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS RN: 61715-75-1) is a substituted hydrazine derivative employed as a reactant and intermediate in various chemical syntheses, including the formation of heterocyclic compounds such as indoles via the Fischer indole synthesis.[1][2] Accurate monitoring of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for this purpose, providing both separation and identification of reactants, intermediates, and products.[3]

Due to the polar nature and potential thermal lability of hydrazine derivatives, direct GC-MS analysis can be challenging.[4] Derivatization is often employed to enhance volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3] This application note provides a detailed protocol for the monitoring of reactions with this compound using GC-MS, incorporating a silylation derivatization step.

Chemical Properties and Safety

  • Chemical Name: this compound

  • CAS Number: 61715-75-1

  • Molecular Formula: C₁₀H₁₆N₂

  • Molecular Weight: 164.25 g/mol

  • Appearance: Colorless to yellow clear liquid

  • Safety Precautions: Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing mist or vapors. Wear protective gloves, clothing, and eye/face protection.

Experimental Protocols

Sample Preparation and Derivatization

A silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is recommended to derivatize this compound and other active hydrogen-containing compounds in the reaction mixture. This process replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Materials:

  • Reaction mixture aliquot

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous solvent (e.g., Dichloromethane or Hexane) for dilution

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

Procedure:

  • Sample Aliquoting: Carefully withdraw a representative aliquot (e.g., 10-50 µL) of the reaction mixture.

  • Solvent Removal (if necessary): If the reaction solvent is not suitable for GC-MS analysis (e.g., high boiling point, reactive with derivatizing agent), evaporate the solvent from the aliquot under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the residue in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with an appropriate anhydrous solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for the analysis and should be optimized for the specific instrumentation and reaction being monitored.

GC Parameter Recommended Setting
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C (optimization may be required to prevent thermal degradation)
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Parameter Recommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-500
Solvent Delay 3-5 minutes

Data Presentation

Quantitative data should be summarized in tables for clear comparison of reaction progress over time.

Table 1: Reaction Monitoring Data

Time Point Peak Area (this compound) Peak Area (Product 1) Peak Area (Byproduct A) % Conversion
0 hr1,000,000000%
1 hr500,000450,00050,00050%
2 hr100,000800,000100,00090%
4 hr<10,000850,000120,000>99%

(Note: Peak areas are hypothetical and should be replaced with experimental data. % Conversion can be calculated based on the disappearance of the starting material relative to an internal standard.)

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing a Aliquot Reaction Mixture b Solvent Evaporation (if needed) a->b c Reconstitute in Pyridine b->c d Add BSTFA + 1% TMCS c->d e Heat at 70°C for 30 min d->e f Cool and Dilute e->f g Inject Sample f->g h Separation on GC Column g->h i Ionization and Mass Analysis h->i j Peak Integration i->j k Compound Identification (MS Library) j->k l Quantification k->l

Caption: Workflow for GC-MS monitoring of reactions with this compound.

Logical Relationship of Derivatization

derivatization_logic cluster_analyte Analyte Properties cluster_derivatization Derivatization with BSTFA cluster_result Improved GC-MS Analysis polar Polar (-NH group) silylation Silylation Reaction polar->silylation thermolabile Potentially Thermally Labile thermolabile->silylation tms_derivative Formation of TMS Derivative silylation->tms_derivative volatile Increased Volatility tms_derivative->volatile stable Increased Thermal Stability tms_derivative->stable good_chrom Improved Peak Shape volatile->good_chrom stable->good_chrom

Caption: Rationale for derivatization of this compound for GC-MS analysis.

References

Safe handling and storage procedures for 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-Butyl-1-phenylhydrazine. The information is compiled from safety data sheets of structurally similar compounds and should be used as a guide for laboratory practices.

Hazard Identification and Summary

This compound is anticipated to share hazards with phenylhydrazine, which is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is suspected of causing genetic defects and may cause cancer.[1][2][3] It can also cause skin and eye irritation, and may lead to an allergic skin reaction.[1][2][3] Prolonged or repeated exposure can cause damage to organs.[1][2][3] It is also very toxic to aquatic life.[1][3][4]

Quantitative Data Summary

ParameterValueReference
Physical StateLiquid[2][5]
AppearanceColorless to Yellow clear liquid[2][6]
Flash Point88 - 89 °C[2][4][5]
Melting Point19 °C[2][4][5]
Boiling Point238 - 241 °C[4][5]
Oral LD50 (rat)188 mg/kg[2]

Experimental Protocols

2.1. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

  • Hand Protection: Wear protective gloves. Butyl-rubber or nitrile rubber gloves are recommended.[1] Gloves must be inspected before use and disposed of properly after.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][7]

  • Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][5][7] If vapors are generated, respiratory protection may be required.

2.2. Safe Handling Procedures

  • General Handling: Avoid contact with skin, eyes, and clothing.[4][7] Do not breathe mist or vapors.[1][5] Wash hands thoroughly after handling.[1][4][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Dispensing: Use only under a chemical fume hood.[5] Take precautionary measures against static discharge.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][5][7]

  • Spill Procedures: In case of a spill, evacuate the area.[7] Remove all sources of ignition.[5][7] Absorb the spill with an inert absorbent material (e.g., dry sand, earth) and collect it in a suitable, closed container for disposal.[2][5] Do not let the product enter drains.[1][7]

2.3. Storage Procedures

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][2][5] Keep containers tightly closed.[1][2][4][5][7] The recommended storage temperature is below 15°C in a dark place.[6]

  • Incompatibilities: Keep away from oxidizing agents, heat, sparks, and open flames.[5][8]

  • Special Requirements: The compound is air and light sensitive and should be stored under an inert gas.[1][7]

2.4. First Aid Measures

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2][5] Rinse mouth with water.[1][2]

  • If on Skin: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water.[2] Call a poison center or doctor if you feel unwell.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Immediately call a poison center or doctor.[2]

2.5. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: The material is combustible.[5] Containers may explode when heated.[5] Hazardous combustion products include nitrogen oxides, carbon monoxide, and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Diagrams

Safe_Handling_and_Storage_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures A Obtain Special Instructions and Read SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Chemical Fume Hood) B->C Proceed to Handling D Dispense Carefully, Avoid Static Discharge C->D I Spill: Evacuate, Ventilate, Contain, and Clean Up C->I If Spill Occurs K Exposure: Follow First Aid Procedures C->K If Exposure Occurs E Keep Away from Ignition Sources D->E F Store in a Cool, Dry, Dark, Well-Ventilated Area E->F After Use J Fire: Use Appropriate Extinguishing Media E->J If Fire Occurs G Keep Container Tightly Closed F->G H Store Under Inert Gas G->H First_Aid_Response cluster_ingestion Ingestion cluster_skin Skin Contact cluster_inhalation Inhalation cluster_eye Eye Contact A Do NOT Induce Vomiting B Rinse Mouth A->B C Call Poison Center/Doctor Immediately B->C D Remove Contaminated Clothing E Wash with Soap and Water D->E F Call Poison Center/Doctor E->F G Move to Fresh Air H Keep Comfortable G->H I Call Poison Center/Doctor H->I J Rinse with Water for Several Minutes K Remove Contact Lenses J->K L Call Poison Center/Doctor Immediately K->L

References

Application Notes and Protocols for Quenching Reactions Involving 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for quenching reactions involving 1-butyl-1-phenylhydrazine, a versatile reagent in organic synthesis, particularly in the formation of hydrazones and the Fischer indole synthesis. Proper quenching is critical for ensuring reaction completion, maximizing product yield, and guaranteeing the safety of the researcher.

Introduction

This compound is a substituted hydrazine derivative frequently employed in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. Reactions with this reagent, especially acid-catalyzed transformations like the Fischer indole synthesis, require specific quenching and workup procedures to neutralize the catalyst, remove unreacted starting materials, and isolate the desired product. These protocols outline standard quenching techniques applicable to reactions involving this compound.

Safety Precautions

This compound and its parent compound, phenylhydrazine, are classified as toxic and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Phenylhydrazine derivatives may cause skin irritation, allergic reactions, and have suspected mutagenic and carcinogenic properties.[1] Waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Quenching Procedures for Reactions Involving this compound

The choice of quenching procedure is highly dependent on the specific reaction conditions, particularly the presence of acid or base catalysts and the solubility of the product.

General Quenching Protocol for Acid-Catalyzed Reactions (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a classic acid-catalyzed reaction that converts a phenylhydrazine and a ketone or aldehyde into an indole.[2][3][4][5][6] The quenching process for this reaction primarily involves the neutralization of the acid catalyst.

Experimental Protocol:

  • Cooling: Upon completion of the reaction (monitored by TLC or other appropriate analytical techniques), the reaction mixture is allowed to cool to room temperature. For highly exothermic neutralization, an ice bath may be used to cool the flask.

  • Neutralization: The acidic reaction mixture is carefully and slowly neutralized. This can be achieved by:

    • Pouring the reaction mixture into a beaker containing a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with vigorous stirring.

    • Slowly adding a saturated aqueous solution of a weak base to the reaction flask with efficient stirring and external cooling.

    • For larger scale reactions, a dilute solution of a strong base like sodium hydroxide (NaOH) can be used, but this should be done with extreme caution to control the exotherm.[7]

  • Extraction: Once the mixture is neutralized (pH ~7-8, checked with pH paper), the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of the indole product. The extraction should be performed multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product.

  • Washing: The combined organic layers are washed sequentially with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization.

Table 1: Quenching Agents for Acid-Catalyzed Reactions

Quenching AgentConcentrationAdvantagesDisadvantages
Saturated Sodium BicarbonateAqueous SolutionMild, safe, and effective for neutralizing acids.Can cause significant gas evolution (CO₂).
Saturated Sodium CarbonateAqueous SolutionStronger base than bicarbonate, effective.Also produces CO₂, can be too basic for some products.
1-2 M Sodium HydroxideAqueous SolutionStrong base, effective for complete neutralization.Highly exothermic, requires careful addition and cooling.
Quenching and Workup for Hydrazone Formation

The formation of a hydrazone from this compound and a carbonyl compound is often carried out under neutral or mildly acidic conditions.[8]

Experimental Protocol:

  • Solvent Removal: After the reaction is complete, the solvent is typically removed under reduced pressure.

  • Aqueous Workup: The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in vacuo to give the crude hydrazone.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Visualization of Experimental Workflow and Signaling Pathways

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for a Fischer indole synthesis reaction, including the quenching and workup steps.

Fischer_Indole_Synthesis_Workflow cluster_reaction Reaction cluster_quenching Quenching & Workup cluster_purification Purification Reactants This compound + Ketone/Aldehyde + Acid Catalyst Reaction_Vessel Heating and Stirring Reactants->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Reaction Complete Neutralization Neutralize with Aqueous Base (e.g., NaHCO3) Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous Sulfate Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Step Column Chromatography or Recrystallization Concentration->Purification_Step Crude Product Final_Product Pure Indole Derivative Purification_Step->Final_Product Fischer_Indole_Mechanism Start This compound + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone + H+ Enehydrazine Tautomerization (Enehydrazine formation) Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Cyclization and Loss of Ammonia Sigmatropic->Cyclization Indole Indole Product Cyclization->Indole - NH3

References

Application Notes and Protocols for the Use of 1-Butyl-1-phenylhydrazine in Synthesizing Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-phenylhydrazine is a substituted hydrazine derivative that holds potential as a precursor in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry. The primary application of N-substituted phenylhydrazines, such as this compound, is in the Fischer indole synthesis , a robust and widely used method for constructing the indole nucleus.[1][2][3] The indole motif is a core component of numerous pharmaceuticals, including antimigraine agents of the triptan class and the non-steroidal anti-inflammatory drug Indomethacin.[1][3]

These application notes provide a detailed overview of the potential use of this compound in the synthesis of pharmaceutical intermediates, focusing on the Fischer indole synthesis. While specific examples for this compound are not extensively documented in publicly available literature, the general principles and protocols for substituted phenylhydrazines are well-established and can be adapted.

Core Reaction: The Fischer Indole Synthesis

The Fischer indole synthesis is a chemical reaction that converts a (substituted) phenylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[1][3] The reaction, discovered by Emil Fischer in 1883, proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][5]

The general reaction scheme is as follows:

The butyl group on the nitrogen atom of this compound will be incorporated as a substituent on the nitrogen of the resulting indole ring.

Reaction Mechanism Workflow

The accepted mechanism for the Fischer indole synthesis involves several key steps:

Fischer_Indole_Synthesis cluster_start Reactants A This compound C Phenylhydrazone Intermediate A->C + Acid B Aldehyde or Ketone B->C + Acid D Enamine (Ene-hydrazine) Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Aminal Intermediate G->H I Elimination of NH3 H->I - NH3 J 1-Butyl-substituted Indole I->J Aromatization

Caption: General mechanism of the Fischer indole synthesis.

Potential Pharmaceutical Intermediates

By selecting the appropriate carbonyl compound (aldehyde or ketone), this compound can theoretically be used to synthesize a variety of 1-butyl-substituted indole derivatives. These could serve as intermediates for more complex pharmaceutical agents. For instance, reacting this compound with levulinic acid could yield an analogue of Indomethacin.

Experimental Protocols

The following are generalized protocols for the Fischer indole synthesis that can be adapted for use with this compound.

Protocol 1: General Synthesis of 1-Butyl-substituted Indoles

This protocol describes a one-pot synthesis where the phenylhydrazone is formed in situ.

Materials:

  • This compound

  • Appropriate aldehyde or ketone (e.g., levulinic acid, propiophenone)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), zinc chloride)

  • Solvent (e.g., ethanol, toluene, or neat acetic acid)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the chosen solvent.

  • Slowly add the acid catalyst. The choice and amount of acid can significantly impact the reaction and should be optimized.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an acidic catalyst was used, carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Synthesis and Purification

Synthesis_Workflow A Combine this compound and Carbonyl Compound in Solvent B Add Acid Catalyst A->B C Heat to Reflux and Monitor by TLC B->C D Reaction Complete? C->D D->C No E Cool to Room Temperature D->E Yes F Neutralize Reaction Mixture E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate Organic Phase G->H I Purify Crude Product (Chromatography/Recrystallization) H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: General workflow for the synthesis and purification of 1-butyl-substituted indoles.

Quantitative Data

Due to the lack of specific literature examples for this compound, the following table presents hypothetical data based on typical yields for Fischer indole syntheses with other substituted phenylhydrazines. Actual yields will vary depending on the specific reactants and reaction conditions.

Reactant 1Reactant 2 (Ketone)ProductCatalystSolventTemp (°C)Time (h)Yield (%)
This compoundPropiophenone1-Butyl-3-methyl-2-phenyl-1H-indolePPAToluene110465-85
This compoundCyclohexanone1-Butyl-1,2,3,4-tetrahydrocarbazoleAcetic AcidAcetic Acid118670-90
This compoundLevulinic acid2-(1-Butyl-2-methyl-1H-indol-3-yl)acetic acidZnCl₂Ethanol78850-70

Troubleshooting and Optimization

The Fischer indole synthesis can sometimes result in low yields or side products. Here are some common issues and potential solutions:

  • Low Yield:

    • Cause: Inefficient reaction conditions.

    • Solution: Optimize the acid catalyst, temperature, and reaction time. The electronic nature of the substituents on both reactants can significantly affect the yield.

  • Formation of Regioisomers:

    • Cause: Use of an unsymmetrical ketone.

    • Solution: The choice of acid catalyst can influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.

  • Reaction Failure:

    • Cause: Unstable hydrazone intermediate or decomposition of the product.

    • Solution: Consider forming the hydrazone in situ under milder conditions before cyclization. Neutralize the acid promptly after the reaction is complete.

Troubleshooting Logic Diagram

Troubleshooting A Low or No Product Yield B Check Stability of Hydrazone Intermediate A->B C Optimize Reaction Conditions (Acid, Temp, Time) A->C D Consider Product Decomposition A->D E Formation of Mixture of Isomers F Vary Acid Catalyst and Concentration E->F G Reaction Stalled G->C H Verify Purity of Starting Materials G->H

Caption: A troubleshooting guide for the Fischer indole synthesis.

Conclusion

This compound is a valuable, though under-documented, starting material for the synthesis of 1-butyl-substituted indole derivatives via the Fischer indole synthesis. These resulting indoles can serve as crucial intermediates in the development of novel pharmaceutical compounds. The protocols and guidelines presented here, based on the well-established chemistry of substituted phenylhydrazines, offer a solid foundation for researchers to explore the synthetic utility of this compound in drug discovery and development. Further research into specific applications of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Butyl-1-phenylhydrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Phenylhydrazine: The base used may be weak or insufficient. 2. Poor Quality of Reagents: Phenylhydrazine can degrade over time and appear discolored. The alkylating agent may have hydrolyzed. 3. Suboptimal Reaction Temperature: The temperature may be too low for the specific alkylating agent, leading to a slow reaction rate. 4. Protonation of Phenylhydrazine: The byproduct of the reaction (e.g., HBr) can protonate the starting material, rendering it unreactive.1. Use a Strong Base: Employ a strong base such as sodium amide (NaNH₂) or butyllithium in an aprotic solvent like THF, 1,2-dimethoxyethane, or dioxane to ensure complete deprotonation. 2. Verify Reagent Purity: Use freshly distilled or purified phenylhydrazine. Ensure the alkylating agent is of high purity. 3. Optimize Reaction Temperature: For less reactive alkylating agents like butyl chloride, a higher temperature (e.g., 40-45°C) may be necessary. For more reactive agents like butyl bromide or iodide, the reaction may proceed at lower temperatures. 4. Incorporate a Non-Nucleophilic Base: The initial deprotonation with a strong base should circumvent this issue. In other alkylation contexts, adding a non-nucleophilic base like triethylamine can scavenge acidic byproducts.
Formation of Side Products (e.g., Dialkylation, Aniline) 1. Over-alkylation: Reaction of the product with the alkylating agent. 2. N-N Bond Cleavage: The reaction conditions may be too harsh, leading to cleavage of the hydrazine bond and subsequent side reactions. A related synthesis of 1-methyl-1-phenylhydrazine showed significant N-methylaniline formation.1. Control Stoichiometry: Use a slight excess of phenylhydrazine relative to the alkylating agent. 2. Slow Addition of Alkylating Agent: Add the butyl halide dropwise to the deprotonated phenylhydrazine solution to maintain a low concentration of the alkylating agent. 3. Maintain Low Temperature: Especially during the addition of the alkylating agent, keeping the temperature low can improve selectivity.
Difficult Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography or recrystallization challenging. 2. Product is an Oil: Hinders purification by recrystallization.1. Aqueous Workup: A thorough aqueous workup can remove water-soluble impurities and salts. 2. Column Chromatography: Use silica gel column chromatography with a gradient elution of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). 3. Salt Formation and Liberation: Convert the crude product to its hydrochloride salt, which may be a crystalline solid that can be purified by recrystallization. The pure free base can then be liberated by treatment with a base like sodium hydroxide. 4. Vacuum Distillation: The final product can be purified by distillation under reduced pressure.
Reaction Stalls or is Incomplete 1. Poor Solubility of Reagents: The deprotonated phenylhydrazine salt may not be fully soluble in the chosen solvent. 2. Insufficient Reaction Time: The reaction may be slow and require a longer duration for completion.1. Solvent Selection: Use a solvent known to be effective for this reaction, such as THF, 1,2-dimethoxyethane, or dioxane. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the appropriate reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes:

  • Direct N-Alkylation of Phenylhydrazine: This involves the deprotonation of phenylhydrazine with a strong base, followed by reaction with a butyl halide (e.g., n-butyl bromide or n-butyl chloride).

  • Reduction of N-Nitroso-N-phenylbutylamine: This method involves the reduction of the corresponding N-nitrosamine to the hydrazine. A common reducing agent for this transformation is zinc metal in methanol.

Q2: Which base is most effective for the N-alkylation of phenylhydrazine?

A2: Strong bases are required for the deprotonation of phenylhydrazine. Sodium amide (NaNH₂) and butyllithium are effective choices for this purpose. These bases are typically used in aprotic solvents like THF or 1,2-dimethoxyethane.

Q3: How can I minimize the formation of the dialkylated product, 1,2-Dibutyl-1-phenylhydrazine?

A3: To minimize dialkylation, you can:

  • Use an excess of phenylhydrazine relative to the butyl halide.

  • Add the butyl halide slowly and at a low temperature to the reaction mixture.

  • Consider using a mono-protected phenylhydrazine derivative if selectivity remains an issue.

Q4: My final product is a yellow to brown oil. How can I decolorize it?

A4: Phenylhydrazine and its derivatives can be prone to oxidation and discoloration. Purification is key to obtaining a lighter-colored product. Consider the following:

  • Purification via the hydrochloride salt, which can often be recrystallized to a white or off-white solid.

  • Treatment with activated charcoal during the purification process can help remove colored impurities.

  • Final purification by vacuum distillation is often effective at yielding a pale yellow liquid.

Q5: What are the optimal reaction temperatures for the N-alkylation step?

A5: The optimal temperature depends on the reactivity of the alkylating agent. For more reactive alkyl halides like butyl iodide, the reaction can often be carried out at lower temperatures (e.g., 0 to 20°C). For less reactive agents like butyl chloride, higher temperatures (e.g., 30 to 50°C) may be required to achieve a reasonable reaction rate.

Comparative Yield Data

The following table summarizes reported yields for the N-alkylation of phenylhydrazine with various alkylating agents under different conditions.

Product Alkylating Agent Base Solvent Temperature Time Yield Reference
This compoundn-Butyl chlorideSodium PhenylhydrazineNot Specified40-45°C5 hours88%
1-Ethyl-1-phenylhydrazineEthyl iodideSodium AmideNot SpecifiedNot SpecifiedNot Specified91%
1-Methyl-1-phenylhydrazineMethyl iodideButyllithiumNot Specified-40°CNot Specified83%
1-Octyl-1-phenylhydrazinen-Octyl bromideSodium PhenylhydrazineNot Specified20-25°C5 hours88%

Experimental Protocols

Protocol 1: N-Alkylation of Phenylhydrazine

This protocol describes the synthesis of this compound via the direct alkylation of phenylhydrazine.

Materials:

  • Phenylhydrazine

  • Sodium amide (NaNH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium amide (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of freshly distilled phenylhydrazine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the resulting suspension back to 0°C and add n-butyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (T

How to prevent N,N'-dialkylation in phenylhydrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent N,N'-dialkylation in phenylhydrazine reactions and address other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant N,N'-dialkylation in my phenylhydrazine reaction?

A1: N,N'-dialkylation is a common side reaction when both nitrogen atoms of the hydrazine moiety are susceptible to alkylation. This typically occurs under conditions where the mono-alkylated product is still sufficiently nucleophilic to react with another equivalent of the alkylating agent. Factors that promote dialkylation include the use of highly reactive alkylating agents, elevated reaction temperatures, and a high concentration of the alkylating agent.

Q2: How can I achieve selective mono-N-alkylation of phenylhydrazine?

A2: Selective mono-alkylation can be achieved through several strategies:

  • Use of a Protecting Group: Introducing a protecting group on one of the nitrogen atoms is a highly effective method. The tert-butoxycarbonyl (Boc) group is a common choice as it can be selectively introduced and later removed under specific conditions.[1][2]

  • Control of Stoichiometry: Using a 1:1 molar ratio of phenylhydrazine to the alkylating agent can favor mono-alkylation. However, this often results in a mixture of starting material, mono-alkylated, and di-alkylated products, requiring careful purification.

  • Formation of a Dianion: A more advanced technique involves the formation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi).[1][2] This allows for sequential and selective alkylation of each nitrogen atom.

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78°C) can help control the reactivity and improve selectivity towards mono-alkylation.[1][2]

Q3: What are the most effective protecting groups to prevent N,N'-dialkylation?

A3: The choice of protecting group is crucial for achieving selective mono-alkylation. The most commonly used and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group .[1][2][3]

  • Advantages of the Boc group:

    • It can be easily introduced onto one of the nitrogen atoms.

    • It deactivates the protected nitrogen, preventing further alkylation at that site.

    • It can be removed under relatively mild acidic conditions, which are often compatible with a wide range of other functional groups.[4]

Other protecting groups for amines exist, but the Boc group is particularly well-suited for hydrazine derivatives in this context.[3][4][5]

Q4: How do reaction conditions influence the selectivity of phenylhydrazine alkylation?

A4: Reaction conditions play a critical role in determining the outcome of phenylhydrazine alkylation.[6]

  • Temperature: Lower temperatures generally favor mono-alkylation by reducing the rate of the second alkylation reaction.[1][2]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Aprotic solvents like tetrahydrofuran (THF) are commonly used, especially when strong bases like n-BuLi are employed.[1][2]

  • Base: When a base is used to deprotonate the phenylhydrazine, its strength and stoichiometry are important. A strong base like n-BuLi can be used to form a dianion for controlled alkylation.[1][2] For reactions not involving a dianion, a non-nucleophilic base can be used to scavenge acid byproducts.[7]

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl iodide > alkyl bromide > alkyl chloride) and its steric bulk will affect the rate of alkylation.[1] More reactive agents may lead to less selectivity.

  • Addition Rate: Slow, dropwise addition of the alkylating agent can help maintain a low concentration of it in the reaction mixture, thereby favoring mono-alkylation.

Q5: My Fischer Indole Synthesis is failing or giving low yields. What are the common causes?

A5: The Fischer Indole Synthesis can be sensitive to several factors.[8][9][10][11] Common reasons for failure or low yields include:

  • Unstable Phenylhydrazone: The intermediate phenylhydrazone may be unstable under the reaction conditions. It is often preferable to form the hydrazone in situ without isolation.[8]

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst (Brønsted or Lewis acid) are critical.[9][10] Polyphosphoric acid (PPA) is often effective.

  • Substituent Effects: Electron-donating substituents on the phenylhydrazine ring can sometimes lead to competing side reactions, such as N-N bond cleavage, which can prevent the desired cyclization.[12]

  • Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly or not at all.

  • Side Reactions: Unwanted side reactions like aldol condensations or Friedel-Crafts type reactions can consume starting materials and reduce the yield of the desired indole.[10]

Q6: What are the best methods for purifying my mono-alkylated phenylhydrazine product?

A6: Purification of mono-alkylated phenylhydrazines can be challenging due to the presence of starting material and di-alkylated byproducts. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired mono-alkylated product from unreacted starting materials and the di-alkylated byproduct.[7]

  • Distillation: For thermally stable, liquid products, vacuum distillation can be an effective purification method.[13][14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.[7]

  • Aqueous Wash: An aqueous wash at a controlled pH can be used to remove certain impurities. For instance, washing an organic solution of the product with an acidic aqueous solution can help remove basic impurities.[15]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Alkylated Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature slightly. Ensure all reagents are pure and dry.[7]
Formation of Byproducts Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify the major byproducts. This will help in diagnosing the issue (e.g., dialkylation, decomposition).
Suboptimal Reaction Conditions Re-evaluate the reaction conditions. Consider lowering the temperature to improve selectivity, changing the solvent, or using a different base.[6]
Degradation of Phenylhydrazine Phenylhydrazine can be sensitive to air and light and may degrade over time.[16] Use freshly purified or high-purity phenylhydrazine.[13]
Issue 2: Formation of a Complex Mixture of Products
Possible Cause Troubleshooting Step
Lack of Selectivity Employ a protecting group strategy (e.g., Boc protection) to ensure mono-alkylation.[1][2] Alternatively, use the dianion method for controlled alkylation.[1][2]
Side Reactions If performing a Fischer Indole Synthesis, be aware of potential side reactions.[10] Adjust the acid catalyst and temperature to minimize these. For simple alkylations, ensure the absence of reactive functional groups on the alkylating agent that could lead to side reactions.
Impure Starting Materials Ensure the purity of your phenylhydrazine and alkylating agent. Impurities can lead to a variety of unexpected products.[7]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Phenylhydrazine using a Boc Protecting Group

This protocol is based on the methodology for selective alkylation of hydrazine derivatives.[1][2]

Step 1: Protection of Phenylhydrazine

  • Dissolve phenylhydrazine (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure. The crude N-Boc-phenylhydrazine can often be used in the next step without further purification.

Step 2: Alkylation of N-Boc-phenylhydrazine

  • Dissolve the N-Boc-phenylhydrazine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.0 equivalent) dropwise to the solution. A color change is typically observed.

  • Stir the mixture at -78°C for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.0 equivalent) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection (if required)

  • Dissolve the purified N-Boc-N'-alkyl-phenylhydrazine in a suitable solvent (e.g., DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the acid and work up the reaction to isolate the free mono-alkylated phenylhydrazine.

Protocol 2: General Procedure for the Fischer Indole Synthesis

This is a general procedure and may require optimization for specific substrates.[8][9][10]

  • In a round-bottom flask, combine the substituted phenylhydrazine (1.0 equivalent) and the ketone or aldehyde (1.0-1.2 equivalents).

  • Add a suitable solvent, such as glacial acetic acid or toluene.

  • Add the acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a few drops of concentrated sulfuric acid). The choice and amount of catalyst will depend on the specific reactants.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude indole derivative by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Conditions for Selective Mono-alkylation of Phenylhydrazine

Method Reagents and Conditions Typical Yield of Mono-alkylated Product Key Advantages Reference
Boc Protection & Alkylation 1. (Boc)₂O, THF, 0°C to RT2. n-BuLi, THF, -78°C3. Alkyl halide, -78°C to RTHigh (often >80%)Excellent selectivity, general applicability.[1][2]
Direct Alkylation (Stoichiometric Control) Phenylhydrazine, 1 eq. alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF), RT to 50°CVariable (often moderate, with byproduct formation)Simpler procedure, avoids protection/deprotection steps.General Knowledge
Dianion Formation & Alkylation Phenylhydrazine, 2 eq. n-BuLi, THF, -78°C; then 1 eq. alkyl halideHigh for the first alkylationAllows for sequential, selective di-alkylation with different alkyl groups.[1]

Visualizations

N_N_Dialkylation_Mechanism Phenylhydrazine Phenylhydrazine (Ph-NH-NH2) Deprotonated Deprotonated Phenylhydrazine (Ph-N⁻-NH2 or Ph-NH-NH⁻) Phenylhydrazine->Deprotonated Deprotonation AlkylHalide1 Alkyl Halide (R-X) MonoAlkylated Mono-alkylated Product (Ph-NR-NH2 or Ph-NH-NHR) DiAlkylated N,N'-Dialkylated Product (Ph-NR-NHR) MonoAlkylated->DiAlkylated Further Alkylation (Undesired Side Reaction) AlkylHalide2 Alkyl Halide (R-X) Base Base Deprotonated->MonoAlkylated Alkylation (SN2)

Caption: Mechanism of N,N'-dialkylation in phenylhydrazine reactions.

Prevention_Workflow Start Goal: Selective Mono-alkylation of Phenylhydrazine CheckSelectivity Is high selectivity critical? Start->CheckSelectivity UseProtectingGroup Use a protecting group (e.g., Boc) CheckSelectivity->UseProtectingGroup Yes StoichiometryControl Control stoichiometry (1:1 ratio) and use low temperature CheckSelectivity->StoichiometryControl No DianionMethod Consider the dianion method for sequential alkylation UseProtectingGroup->DianionMethod Alternative for sequential di-alkylation Protect Protect Phenylhydrazine UseProtectingGroup->Protect Purification Requires careful purification (e.g., column chromatography) StoichiometryControl->Purification End Pure Mono-alkylated Product Purification->End Alkylate Alkylate the unprotected nitrogen Protect->Alkylate Deprotect Deprotect to yield the mono-alkylated product Alkylate->Deprotect Deprotect->End

Caption: Decision workflow for preventing N,N'-dialkylation.

Fischer_Indole_Workflow Start Start: Fischer Indole Synthesis MixReactants Combine Phenylhydrazine and Carbonyl Compound Start->MixReactants AddCatalyst Add Acid Catalyst (Brønsted or Lewis) MixReactants->AddCatalyst Heat Heat Reaction Mixture (e.g., reflux) AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Reaction Complete? Aqueous Workup & Extraction Monitor->Workup Purify Purify Crude Product (Column Chromatography or Recrystallization) Workup->Purify Yes Troubleshoot Troubleshoot: - Check catalyst - Check temperature - Consider in situ hydrazone formation Workup->Troubleshoot No End Pure Indole Product Purify->End Troubleshoot->Heat

Caption: Experimental workflow for the Fischer Indole Synthesis.

References

Technical Support Center: Purification of Crude 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Butyl-1-phenylhydrazine by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a normal-phase column chromatography setup is typically effective.

  • Stationary Phase: Silica gel is the most common and recommended stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is generally used. A good starting point is a gradient of ethyl acetate in hexanes. You can begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity to elute the desired compound.[1] The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How can I determine the appropriate solvent system for my column?

A2: The ideal solvent system can be determined by running TLC plates with your crude this compound mixture. Test various ratios of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or diethyl ether). The goal is to find a solvent system where the this compound spot has an Rf value between 0.2 and 0.4, and is well-separated from impurity spots.[1]

Q3: What are the common impurities I should expect in my crude this compound?

A3: Common impurities can include unreacted starting materials such as phenylhydrazine and a butyl halide, as well as byproducts from side reactions. Depending on the synthesis route, symmetrically di-substituted hydrazines could also be present. Phenylhydrazine itself can be an impurity if the reaction did not go to completion.

Q4: Is this compound stable on silica gel?

A4: Phenylhydrazine and its derivatives can be sensitive to air and light, and may decompose over time.[2][3] While short exposure to silica gel during column chromatography is generally acceptable, prolonged exposure should be avoided. It is advisable to run the column relatively quickly (flash chromatography) and not to let the compound sit on the column for an extended period. If you suspect your compound is acid-sensitive, the silica gel can be neutralized by adding 1-3% triethylamine to your eluent.

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of this compound from impurities. 1. Inappropriate solvent system: The polarity of the eluent may be too high or too low.1. Optimize the mobile phase: Use TLC to find a solvent system that provides good separation (target Rf of 0.2-0.4 for the product).[1]
2. Column overloading: Too much crude material was loaded onto the column.2. Reduce the sample load: The amount of crude material should be 1-5% of the weight of the silica gel.[1]
3. Improperly packed column: The presence of air bubbles or channels in the stationary phase.3. Repack the column: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
4. Flow rate is too fast: Insufficient time for equilibrium between the stationary and mobile phases.4. Decrease the flow rate: A slower flow rate can improve separation.[1]
The compound is not eluting from the column. 1. Solvent polarity is too low: The eluent is not strong enough to move the compound.1. Gradually increase the solvent polarity: Increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
2. Compound decomposition on the column: The compound may be unstable on silica gel.2. Use a less acidic stationary phase: Consider using neutral alumina. You can also try neutralizing the silica gel with triethylamine.
Streaking of the compound band on the column. 1. Incomplete dissolution of the sample upon loading: The sample was not fully dissolved.1. Ensure complete dissolution: Use a minimal amount of a suitable solvent to fully dissolve the sample before loading. Dry loading is also a good alternative.
2. Column overloading: Too much sample was loaded.2. Reduce the sample load.
Product fractions are colored, but pure this compound should be colorless to yellow. 1. Oxidation of the product: Phenylhydrazines can oxidize upon exposure to air.[2][3]1. Work quickly and under an inert atmosphere if possible. Consider using degassed solvents.
2. Presence of colored impurities: The synthesis may have produced colored byproducts.2. Treatment with activated charcoal: Before column chromatography, you can try dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal to remove colored impurities.[1]

Experimental Protocol: Flash Column Chromatography of this compound

This is a general protocol and may need to be optimized for your specific crude mixture.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material you wish to purify.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer of sand on top of the plug.[4]

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture you plan to use for elution.

  • Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and to remove any air bubbles.[4]

  • Add another thin layer of sand on top of the packed silica gel.

  • Wash the column with the initial mobile phase until the silica gel is fully equilibrated.

2. Sample Loading:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.[4]

  • Dry Loading (Recommended for better separation): Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the top of the column.

  • Apply gentle pressure to the top of the column (e.g., using a pump or a syringe) to begin the elution (flash chromatography).

  • Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and collect fractions in test tubes.

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute your compound.[4]

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Since specific experimental data for this compound is not widely published, the following table provides estimated values based on similarly structured N-alkyl-N-phenylhydrazines. These values should be used as a starting point and optimized for your specific experimental conditions.

Parameter Estimated Value/Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate (gradient)Start with 95:5 and gradually increase to 80:20.
Typical Rf of this compound 0.2 - 0.4In an optimized solvent system on a silica gel TLC plate.[1]
Ratio of Stationary Phase to Crude Product 20:1 to 100:1 by weightA higher ratio is used for difficult separations.[1]
Expected Yield 70-90%Highly dependent on the purity of the crude material and the success of the chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Obtain Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation? overloading Column Overloaded? start->overloading solvent Solvent System Optimal? overloading->solvent No solution_load Reduce Sample Load overloading->solution_load Yes packing Column Packed Properly? solvent->packing No solution_solvent Optimize with TLC solvent->solution_solvent Yes flow_rate Flow Rate Too Fast? packing->flow_rate No solution_packing Repack Column packing->solution_packing Yes solution_flow Decrease Flow Rate flow_rate->solution_flow Yes

Caption: Troubleshooting poor separation in column chromatography.

References

Troubleshooting low conversion in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this venerable and powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical logic to empower you to solve challenges in your synthetic work.

Troubleshooting Guide: Addressing Low Conversion and Side Reactions

The Fischer indole synthesis, while robust, can be sensitive to a variety of parameters.[1] Low yields are a common complaint, often stemming from suboptimal reaction conditions or the nature of the starting materials themselves. This section addresses specific problems you might be encountering at the bench.

Q1: My reaction is giving a very low yield or no product at all. Where do I start troubleshooting?

A low or zero yield is a frustrating but common issue. A systematic approach is key to identifying the root cause. The overall success of the Fischer indole synthesis depends critically on several factors, from the quality of your reagents to the specific reaction conditions employed.[1][2]

Initial Checks & Core Principles:

  • Purity of Starting Materials: This is the most critical first step. Ensure your arylhydrazine and carbonyl compounds are pure.[1] Impurities can introduce competing side reactions. It is highly recommended to use freshly distilled or recrystallized starting materials. For arylhydrazines, which can degrade over time, using a stable salt like the hydrochloride version can be beneficial.[2]

  • Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone from the condensation of the arylhydrazine and the carbonyl compound.[3][4][5] In many cases, this intermediate is not isolated, and the reaction is run as a "one-pot" procedure.[1][6] You can monitor the formation of the hydrazone by Thin Layer Chromatography (TLC) before proceeding with the cyclization step. If the hydrazone is not forming, the issue lies with your initial starting materials or the condensation conditions.

  • Acid Catalyst is Crucial: The subsequent cyclization to the indole is acid-catalyzed.[4][5][6] An insufficient amount or an inappropriate choice of acid will lead to incomplete conversion.[1]

Here is a logical workflow to diagnose the problem:

G A Low or No Yield B Verify Starting Material Purity (Arylhydrazine & Carbonyl) A->B C Monitor Hydrazone Formation (TLC) B->C D Is Hydrazone Forming? C->D E Problem with Starting Materials or Condensation Step D->E No F Optimize Indolization Conditions D->F Yes E->B Re-evaluate G Check Acid Catalyst (Type & Concentration) F->G H Optimize Reaction Temperature G->H I Consider Solvent & Atmosphere H->I J Analyze for Side Products I->J K Successful Reaction J->K

Caption: A systematic workflow for troubleshooting low conversion in the Fischer indole synthesis.

Q2: I'm observing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?

The formation of multiple products is a clear indicator of competing reaction pathways. The conditions of the Fischer indole synthesis, particularly the use of strong acids and high temperatures, can often promote side reactions.[4]

Common Side Products and Their Causes:

  • Isomeric Indoles: If you use an unsymmetrical ketone, the initial tautomerization to the enamine can occur on either side of the carbonyl group, leading to a mixture of regioisomeric indoles.[6][7] The ratio of these isomers can be influenced by the acidity of the medium and steric effects.[6] Higher acidity and temperature tend to favor cyclization at the less substituted carbon.[8]

  • Aldol Condensation Products: The acidic conditions can promote self-condensation of aldehydes or ketones that have α-hydrogens, reducing the amount of carbonyl compound available for hydrazone formation.[4]

  • Friedel-Crafts-type Products: The strong acid catalysts can sometimes lead to unwanted electrophilic aromatic substitution reactions.[4]

  • Decomposition: Excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, the hydrazone intermediate, or the final indole product.[1]

  • Reductive Cleavage Products: In some cases, especially with electron-donating substituents on the carbonyl component, the N-N bond of the key ene-hydrazine intermediate can cleave, preventing the desired[6][6]-sigmatropic rearrangement and leading to byproducts like aniline and imines.[9][10]

Strategies for Minimization:

  • Temperature Control: Carefully optimize the reaction temperature. Often, a specific temperature provides the best balance between reaction rate and byproduct formation.[2] Monitor the reaction by TLC to avoid unnecessarily long reaction times.[1]

  • Catalyst Choice: A milder acid might be sufficient and can prevent some side reactions.[2] For example, switching from a strong Brønsted acid like H₂SO₄ to a Lewis acid like ZnCl₂ or even acetic acid could be beneficial.[11][12]

  • One-Pot vs. Two-Step: While one-pot procedures are efficient, isolating the hydrazone intermediate before the cyclization step can sometimes give cleaner results by removing unreacted carbonyl compound that could participate in side reactions.

Q3: My starting materials are consumed, but the conversion to the indole is very low. What's happening?

This scenario suggests that the hydrazone is forming successfully, but the crucial indolization step is failing. The bottleneck is likely in the acid-catalyzed cyclization cascade, which involves tautomerization, a[6][6]-sigmatropic rearrangement, cyclization, and elimination of ammonia.[3][5][7]

Potential Causes for Indolization Failure:

  • Insufficiently Strong Catalyst: The key[6][6]-sigmatropic rearrangement has a significant activation energy.[1] The chosen acid catalyst may not be strong enough to promote this step efficiently at the reaction temperature.

  • Substituent Effects: The electronic nature of your starting materials plays a pivotal role.

    • Electron-withdrawing groups on the arylhydrazine can hinder the reaction and may require harsher conditions (stronger acid, higher temperature).[2]

    • Electron-donating groups on the carbonyl component can be particularly problematic. They can stabilize a cationic intermediate that forms from the cleavage of the N-N bond, diverting the reaction away from the desired pathway and preventing indolization.[9][10] This explains why the synthesis of 3-aminoindoles or N-(indol-3-yl)amides via the Fischer method is often unsuccessful.[9][10]

  • Steric Hindrance: Significant steric bulk in either the ketone or the arylhydrazine can impede the necessary conformational changes for the sigmatropic rearrangement and cyclization.[2]

Troubleshooting Steps:

  • Screen Acid Catalysts: If a weak acid is being used, switch to a stronger one. A screening of both Brønsted and Lewis acids is often warranted. Polyphosphoric acid (PPA) is a powerful dehydrating agent and catalyst that is often effective when other acids fail.[1]

  • Increase Temperature: Cautiously increase the reaction temperature while monitoring for decomposition by TLC. Microwave-assisted synthesis can be a very effective way to achieve high temperatures rapidly and improve yields.[1]

  • Re-evaluate Substrate: If your substrate has strong electron-donating groups at the 3-position of the forming indole, the Fischer synthesis may not be a viable route.[9][10] In such cases, an alternative synthetic strategy for the indole core may be necessary.

G substituents Substituent Effects on Carbonyl Partner Electron-Donating Groups (e.g., -NR₂, -OR) Electron-Withdrawing Groups (e.g., -CO₂R) Alkyl/Aryl Groups outcome Impact on Fischer Indolization Reaction Failure Generally Tolerated Successful Reaction substituents:f1->outcome:f1 Stabilizes iminyl cation, promotes N-N cleavage substituents:f2->outcome:f2 May require stronger conditions substituents:f3->outcome:f3 Standard pathway proceeds

Caption: The influence of carbonyl substituents on the success of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid catalyst for my reaction?

The choice of acid is critical and substrate-dependent.[12][13] There is no single "best" catalyst, and empirical screening is often necessary.[1]

Commonly Used Acid Catalysts:

Catalyst TypeExamplesTypical Use Cases & Notes
Brønsted Acids HCl, H₂SO₄, p-TsOHFrequently used and effective.[12] Can be very strong and may cause charring or side reactions at high temperatures.
Lewis Acids ZnCl₂, BF₃, AlCl₃, FeCl₃Also very common and effective.[4][12] Can coordinate to carbonyls and heteroatoms, influencing reactivity. ZnCl₂ is a classic choice.[4]
Polyphosphoric Acid (PPA) PPAExcellent dehydrating agent and strong acid. Often used when other catalysts fail, particularly for less reactive substrates.[1] Can result in a thick, viscous reaction mixture that can be difficult to stir and work up.
Acetic Acid Glacial Acetic AcidCan serve as both a catalyst and a solvent.[2] It is a milder option that can prevent side reactions with sensitive substrates.[2]

General Guidance:

  • Start with literature precedents for similar substrates.

  • For a new system, consider screening a Brønsted acid (p-TsOH), a Lewis acid (ZnCl₂), and a combination catalyst/solvent (acetic acid).

  • If these fail, PPA is a powerful alternative to consider.

Q2: What is the best solvent for the Fischer indole synthesis?

The choice of solvent can significantly impact the reaction.[2] In some cases, the reaction can be run neat (without solvent), especially if one of the reactants is a liquid.[1]

  • Acetic Acid: As mentioned, it often serves as both solvent and catalyst.[2]

  • High-Boiling Point Solvents: Toluene, xylene, or Dowtherm A are used for reactions requiring high temperatures. An optimized process using toluene as both a co-solvent and extraction solvent has been reported for kilogram-scale synthesis, improving the environmental footprint by eliminating aqueous waste.[14]

  • Polar Aprotic Solvents: Solvents like DMSO can be effective.[3]

  • Alcohols: Ethanol is often used for the initial hydrazone formation. For the indolization step, higher-boiling alcohols like tert-butanol have been used successfully.[12]

Q3: Can I run the reaction in one pot?

Yes, one-pot procedures are very common and efficient for the Fischer indole synthesis.[1][6] This involves mixing the arylhydrazine and the carbonyl compound, allowing the hydrazone to form in situ, and then adding the acid catalyst and heating to effect the cyclization without isolating the intermediate.[7] This approach minimizes handling losses and can save significant time.

Q4: The parent indole cannot be synthesized from acetaldehyde. Why is that, and is there a workaround?

Directly reacting the phenylhydrazone of acetaldehyde often fails under standard Fischer indole conditions.[4] However, workarounds exist. A common strategy is to use pyruvic acid as the carbonyl partner. The resulting 2-indolecarboxylic acid can then be decarboxylated by heating to yield the parent indole.[3]

Experimental Protocols

The following are generalized protocols. Always consult the literature for procedures tailored to your specific substrates and optimize conditions as needed.

Protocol 1: General Procedure using Polyphosphoric Acid (PPA)

This protocol is adapted from procedures for substrates that may be less reactive.[1]

  • Hydrazone Formation (Optional): In a round-bottom flask, dissolve the arylhydrazine (1 eq.) and the carbonyl compound (1.05 eq.) in ethanol. Add a catalytic amount of acetic acid and heat at 80°C for 1 hour. Monitor by TLC. Once formation is complete, remove the ethanol under reduced pressure.

  • Indolization: In a separate flask equipped with a mechanical stirrer, pre-heat polyphosphoric acid (approx. 3-4g per 1g of hydrazone) to 100°C.

  • Carefully add the crude hydrazone from step 1 to the hot, stirring PPA.

  • Increase the temperature to 150-160°C and stir for 10-20 minutes. The mixture will darken. Monitor progress by TLC (quench a small aliquot in water and extract with ethyl acetate for spotting).

  • Work-up: Allow the reaction to cool to ~100°C and then carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a procedure for the rapid synthesis of substituted indoles.[1]

  • Reaction Setup: To a microwave process vial, add the arylhydrazine hydrochloride (1 eq.), the ketone or aldehyde (1.1 eq.), and a suitable solvent (e.g., THF, isopropanol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 150°C) for a set time (e.g., 15-30 minutes). Optimization of both temperature and time is crucial.

  • Work-up: Cool the reaction mixture to room temperature. Quench with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: 1-Butyl-1-phenylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with reactions involving 1-Butyl-1-phenylhydrazine, particularly the observation of a dark coloration in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound turned dark brown/black. What are the likely causes?

A dark coloration in your reaction is a common indicator of decomposition or undesirable side reactions. The primary suspects are:

  • Oxidation: this compound, like other phenylhydrazine derivatives, is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by heat, light, and the presence of metal impurities. The oxidation of phenylhydrazines is a complex process that can generate highly colored byproducts.[1][2][3]

  • Decomposition of Starting Material: The starting this compound may be of insufficient purity or may have degraded during storage. Phenylhydrazines are known to be sensitive to air and light, often turning yellow to dark red upon exposure.[1][2]

  • Side Reactions: In reactions like the Fischer indole synthesis, which is a common application for this compound, the acidic and thermal conditions can promote various side reactions, including polymerization and the formation of tar-like substances.[4][5]

  • Reaction with Solvents or Impurities: The solvent or impurities within the reaction mixture could be reacting with the starting material or intermediates to form colored species.

Troubleshooting Guide: Dark Reaction Coloration

This section provides a systematic approach to diagnosing and resolving the issue of a dark reaction mixture.

Step 1: Assess the Quality of Your Starting Material

The purity of this compound is critical for a successful reaction.

Potential Issue Recommended Action Expected Outcome
Degraded Starting Material Check the appearance of your this compound. It should be a colorless to pale yellow liquid. If it is dark yellow, brown, or contains precipitates, it has likely degraded.Using a pure, colorless, or pale yellow starting material should prevent discoloration originating from the reagent itself.
Impure Starting Material Purify the this compound by distillation under reduced pressure.[6] Store the purified material under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.A clean, purified starting material will minimize the introduction of impurities that could catalyze decomposition.
Step 2: Optimize Your Reaction Conditions

Careful control of the reaction environment is crucial to prevent the formation of colored byproducts.

Parameter Potential Issue Recommended Action Expected Outcome
Atmosphere Reaction is open to air. Conduct the reaction under an inert atmosphere (argon or nitrogen) to minimize oxidation.[1][2]A significant reduction in the formation of dark, oxidized byproducts.
Temperature Reaction temperature is too high. Run the reaction at the lowest effective temperature. If literature protocols are unavailable, perform small-scale trials at different temperatures to find the optimal balance between reaction rate and byproduct formation. For instance, in the alkylation to form this compound, a temperature of 40-45°C is recommended.[7]Lower temperatures can slow down decomposition and side reactions.
Reaction Time Reaction time is excessively long. Monitor the reaction progress by TLC or other analytical methods and quench the reaction as soon as the starting material is consumed or the product is maximized. Prolonged heating can lead to decomposition.[4]Minimizing reaction time reduces the exposure of sensitive compounds to harsh conditions.
Solvent Solvent is not degassed or contains impurities. Use freshly distilled and degassed solvents. Ensure the solvent is dry if the reaction is moisture-sensitive.Prevents solvent-mediated decomposition and side reactions.
Catalyst Inappropriate acid catalyst or concentration in Fischer Indole Synthesis. The choice of acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) is critical.[8][9][10] The acidity and temperature can affect the reaction's direction and the formation of byproducts.[5] Consider screening different catalysts and concentrations.Optimized catalysis can improve yield and reduce the formation of colored impurities.

Experimental Protocols

Purification of Phenylhydrazine (General Procedure adaptable for this compound)

This protocol is based on the purification of phenylhydrazine and can be adapted for its derivatives.

  • Neutralization and Extraction: If starting from a hydrochloride salt, neutralize with an alkali solution (e.g., 25% sodium hydroxide) until the free base separates. Extract the phenylhydrazine derivative with a suitable organic solvent like benzene or diethyl ether.[6]

  • Drying: Dry the organic extracts thoroughly with a solid drying agent such as sodium hydroxide pellets. It is crucial to remove all traces of water and acid, as these can catalyze decomposition at elevated temperatures.[6]

  • Distillation: Distill the dried solution under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.[6]

  • Storage: Store the purified product under an inert atmosphere, protected from light, and in a refrigerator.

General Workflow for Fischer Indole Synthesis

The Fischer indole synthesis is a common reaction for N-substituted phenylhydrazines. The following is a generalized workflow.

  • Hydrazone Formation: React the this compound with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid). This step is typically performed at room temperature or with gentle heating.[8][10]

  • Indolization: The formed hydrazone is then cyclized in the presence of a Brønsted or Lewis acid catalyst at elevated temperatures.[8][9][10] The choice of acid and temperature is crucial and often needs to be optimized for the specific substrates.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography.

Visualizing the Problem: Troubleshooting and Reaction Pathways

Below are diagrams to help visualize the troubleshooting process and a key reaction pathway.

TroubleshootingWorkflow Troubleshooting Dark Reaction Color start Reaction Turns Dark check_reagent Check Starting Material Purity start->check_reagent reagent_bad Reagent is Dark/Impure check_reagent->reagent_bad No reagent_ok Reagent is Pure check_reagent->reagent_ok Yes purify Purify by Distillation reagent_bad->purify run_reaction Re-run Reaction purify->run_reaction check_conditions Review Reaction Conditions reagent_ok->check_conditions optimize Optimize Conditions: - Inert Atmosphere - Lower Temperature - Shorter Time - Degas Solvent check_conditions->optimize optimize->run_reaction success Clean Reaction run_reaction->success fail Still Dark run_reaction->fail further_analysis Further Analysis: - Identify Byproducts (GC-MS, LC-MS) - Consider Alternative Synthesis Route fail->further_analysis

Caption: A logical workflow for troubleshooting a dark this compound reaction.

FischerIndoleSynthesis General Fischer Indole Synthesis Pathway cluster_start Starting Materials hydrazine This compound hydrazone Hydrazone Formation (Acid Catalyst) hydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Promoted) enamine->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization side_products Decomposition/Polymerization (Dark Byproducts) rearrangement->side_products High Temp/ Wrong Acid indole Indole Product cyclization->indole cyclization->side_products High Temp/ Impurities

Caption: A simplified schematic of the Fischer indole synthesis and potential points for byproduct formation.[8][10]

References

Technical Support Center: Optimizing Reaction Temperature for Alkylating Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of phenylhydrazine, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction is yielding a significant amount of di-alkylated or other side products. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of multiple products is a common challenge in the alkylation of phenylhydrazine, primarily influenced by reaction temperature and the stoichiometry of your reactants.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintaining a low temperature is crucial for controlling selectivity. For highly reactive alkylating agents, such as methyl iodide or benzyl bromide, it is often beneficial to perform the addition of the electrophile at a reduced temperature (e.g., -78 °C to 0 °C) and then slowly allow the reaction to warm to room temperature.[1][2] Higher temperatures can lead to a decrease in selectivity.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period can help to maintain a low concentration of the electrophile in the reaction mixture, thereby disfavoring over-alkylation.

  • Stoichiometry: Use a slight excess of phenylhydrazine relative to the alkylating agent to favor mono-alkylation.

  • Choice of Base and Solvent: The choice of base and solvent can also influence selectivity. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often used to deprotonate phenylhydrazine, and the reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2][3]

Question 2: The reaction is not proceeding to completion, and I have a low yield of the desired product. What can I do to improve the conversion?

Answer:

Incomplete conversion can be due to several factors, including insufficient reactivity of the alkylating agent, suboptimal reaction temperature, or issues with the reagents.

Troubleshooting Steps:

  • Increase Reaction Temperature: While low temperatures are important for selectivity, some less reactive alkylating agents, like alkyl chlorides, may require higher temperatures to proceed at a reasonable rate.[3] If you are using a less reactive electrophile, consider gradually increasing the reaction temperature after the initial addition. For example, some protocols suggest carrying out the alkylation with n-butyl chloride at 40-45 °C.[3]

  • Check Reagent Quality: Ensure that your phenylhydrazine is pure and free from oxidation products. Phenylhydrazine can degrade over time and should ideally be a pale yellow oil or solid.[1] Similarly, verify the purity of your alkylating agent and solvent.

  • Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If possible, using an alkyl iodide or bromide will generally result in a faster reaction that can proceed at a lower temperature.[2]

  • Ensure an Anhydrous Environment: If you are using strong, moisture-sensitive bases like NaH or n-BuLi, it is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.

Question 3: I am having difficulty purifying my alkylated phenylhydrazine product. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, side products, and salts.

Troubleshooting Steps:

  • Aqueous Workup: A standard aqueous workup can help to remove water-soluble impurities and salts.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the product. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: Since the product is basic, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the alkylation of phenylhydrazine?

A1: The optimal temperature depends heavily on the reactivity of the alkylating agent and the base used. For highly reactive alkylating agents like methyl iodide, the reaction is often initiated at low temperatures (-78 °C to 0 °C) to control selectivity and then allowed to warm to room temperature.[2] For less reactive agents like n-butyl chloride, temperatures between 40-45 °C may be necessary to achieve a reasonable reaction rate.[3] It is often best to start at a low temperature and gradually increase it while monitoring the reaction progress.

Q2: What are the most common side reactions to be aware of?

A2: The most common side reaction is over-alkylation, leading to the formation of di- and tri-substituted products. Another potential side reaction is the formation of polymeric by-products, especially with di-functional alkylating agents.[1] At higher temperatures, degradation of phenylhydrazine can also occur.

Q3: How does the choice of base affect the reaction temperature?

A3: Stronger bases like n-BuLi can deprotonate phenylhydrazine at very low temperatures (e.g., -78 °C), allowing for better control over the subsequent alkylation step.[2] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures to be effective.[5]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Microwave irradiation can be a useful technique to accelerate N-alkylation reactions and may allow for the use of lower overall reaction times.[6] However, careful optimization of the temperature and time is necessary to avoid decomposition and the formation of side products.

Data Presentation

Table 1: Effect of Temperature and Alkylating Agent on Reaction Outcome

Alkylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
n-Butyl ChlorideSodium AmideToluene40-455 hours88~98[3]
n-Octyl BromideSodium AmideToluene20-255 hours88-[3]
Methyl Iodiden-BuLiTHF-78 to RT2 hours (for mono-alkylation)--[2]
Ethyl Bromiden-BuLiTHF-78 to RT2 hours (for mono-alkylation)--[2]

Note: The table provides a summary of data from various sources. Direct comparison may not be possible due to differences in reaction scale and specific conditions. This table should be used as a general guideline.

Experimental Protocols

General Protocol for the N-Alkylation of Phenylhydrazine using Sodium Hydride

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition: Add anhydrous THF via cannula.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve phenylhydrazine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back down to 0 °C (or lower, e.g., -78 °C, for highly reactive alkylating agents). Add the alkyl halide (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gently increased.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Mandatory Visualization

Troubleshooting_Alkylation start Start: Alkylation of Phenylhydrazine issue Identify Primary Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion poor_selectivity Poor Selectivity / Multiple Products issue->poor_selectivity Side Products purification_difficulty Purification Difficulty issue->purification_difficulty Impure Product check_temp_low Is Reaction Temp Too Low? low_yield->check_temp_low check_temp_high Is Reaction Temp Too High? poor_selectivity->check_temp_high column_chrom Optimize Column Chromatography purification_difficulty->column_chrom check_reagents Check Reagent Quality (Phenylhydrazine, Alkyl Halide, Solvent) check_temp_low->check_reagents No increase_temp Gradually Increase Temperature (e.g., to 40-60 °C) check_temp_low->increase_temp Yes more_reactive_halide Use More Reactive Alkyl Halide (I > Br > Cl) check_reagents->more_reactive_halide end End: Optimized Reaction increase_temp->end more_reactive_halide->end check_stoichiometry Check Stoichiometry (Excess Phenylhydrazine?) check_temp_high->check_stoichiometry No lower_temp Decrease Temperature (e.g., -78°C to 0°C for addition) check_temp_high->lower_temp Yes slow_addition Use Slow Addition of Alkylating Agent check_stoichiometry->slow_addition Yes adjust_stoichiometry Adjust Stoichiometry (Use slight excess of Phenylhydrazine) check_stoichiometry->adjust_stoichiometry No lower_temp->slow_addition slow_addition->end adjust_stoichiometry->end recrystallization Attempt Recrystallization column_chrom->recrystallization acid_base_extraction Perform Acid-Base Extraction recrystallization->acid_base_extraction acid_base_extraction->end

References

Technical Support Center: Purification Strategies for the Removal of Unreacted Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted phenylhydrazine from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted phenylhydrazine from a reaction mixture?

Unreacted phenylhydrazine can be removed using several standard laboratory techniques. The choice of method depends on the properties of the desired product (e.g., solid or liquid, polarity, stability) and the scale of the reaction. The most common methods include:

  • Recrystallization: Ideal for solid products where the product and phenylhydrazine have different solubilities in a chosen solvent system.[1][2]

  • Acid-Base Extraction: Effective for separating basic phenylhydrazine from a neutral or acidic product by partitioning it into an acidic aqueous phase.[3]

  • Column Chromatography: A versatile technique for separating compounds based on their polarity, suitable for both solid and liquid products.[4][5]

  • Scavenger Resins: Solid-supported reagents that selectively react with and remove excess phenylhydrazine from the reaction mixture.[6]

Q2: My product is a solid. Is recrystallization a good option to remove phenylhydrazine?

Yes, recrystallization is often the preferred method for purifying solid products contaminated with phenylhydrazine, especially on a larger scale, due to its cost-effectiveness and scalability.[2] The success of this method relies on finding a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while phenylhydrazine remains soluble at lower temperatures.

Q3: How do I perform an acid-base extraction to remove phenylhydrazine?

Phenylhydrazine is a basic compound and can be converted to its water-soluble salt by washing the reaction mixture with a dilute aqueous acid solution. This process is particularly useful if your desired product is not basic and is soluble in an organic solvent that is immiscible with water.

Q4: When should I consider using column chromatography?

Column chromatography is a powerful purification technique that should be considered when:

  • Your product is an oil or a non-crystalline solid.[2]

  • Recrystallization fails to provide the desired purity.

  • The product and phenylhydrazine have very similar solubility profiles.

  • Multiple impurities are present in the reaction mixture.[4]

Q5: What are scavenger resins and how do they work to remove phenylhydrazine?

Scavenger resins are functionalized polymers designed to react with and bind to specific types of molecules.[6] For removing phenylhydrazine, an electrophilic scavenger resin can be used. The resin is added to the reaction mixture, and after a specific time, the resin with the bound phenylhydrazine is simply filtered off, leaving the purified product in solution.[6] This method simplifies the workup process by replacing aqueous extractions with a simple filtration.[6]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Low Recovery of Product The product is too soluble in the cold solvent.- Ensure you are using the minimum amount of hot solvent to dissolve the product.- Try a different solvent or a co-solvent system.- Ensure the solution is sufficiently cooled to maximize crystal formation.
Product is Oily or Impure - The cooling process was too rapid.- The chosen solvent is not optimal.- Residual starting materials or byproducts are present.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization.- Wash the filtered crystals with a small amount of cold solvent.[1]- If the product is colored, consider adding activated charcoal to the hot solution before filtration.[4]
No Crystals Form - The solution is too dilute.- The presence of impurities is inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[4]
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor Separation of Product and Phenylhydrazine - The solvent system (eluent) is not optimal.- The column was not packed properly.- The column was overloaded with the crude product.- Use thin-layer chromatography (TLC) to determine the best solvent system that provides good separation (Rf of your product should be around 0.2-0.4).[4]- Ensure the silica gel is packed uniformly without any air bubbles or channels.[4]- The amount of crude material should typically be 1-5% of the weight of the silica gel.[4]
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent.- If the product elutes too slowly (low Rf), increase the polarity of the eluent.

Data Presentation

The following table summarizes the effectiveness of different purification methods for removing phenylhydrazine. The data is representative and can vary depending on the specific reaction and product.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization Good to Excellent (>98%)[2]Moderate to High (>80%)[2]Cost-effective, easily scalable.[2]Can be time-consuming, not suitable for oils or non-crystalline solids.[2]
Acid-Base Extraction GoodHighSimple, fast, and uses inexpensive reagents.Only applicable if the product has different acidic/basic properties than phenylhydrazine.
Column Chromatography Good to Excellent (>99%)[2]VariableApplicable to a wide range of compounds, including oils.[2]Can be expensive and time-consuming, especially for large-scale purifications.[2]
Scavenger Resins ExcellentHighSimplified workup (filtration only), high selectivity.[6]Resins can be expensive.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for purifying a solid product from unreacted phenylhydrazine.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This protocol describes the removal of phenylhydrazine from an organic solution.

Materials:

  • Reaction mixture in an organic solvent

  • Separatory funnel

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer.

  • Repeat Wash: Repeat the acidic wash one or two more times to ensure complete removal of phenylhydrazine.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.

  • Isolation: Filter off the drying agent and concentrate the organic solvent to obtain the purified product.

Protocol 3: Flash Column Chromatography

This protocol provides a general guideline for purifying a compound using flash column chromatography.

Materials:

  • Crude product

  • Silica gel

  • Chromatography column

  • Eluent (solvent system determined by TLC)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column in a narrow band.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

G cluster_start Start: Crude Product Mixture cluster_decision1 Initial Assessment cluster_recrystallization Recrystallization Pathway cluster_extraction Extraction Pathway cluster_chromatography Chromatography Pathway cluster_scavenger Scavenger Resin Pathway cluster_end End: Purified Product start Crude Product (with unreacted Phenylhydrazine) is_solid Is the product a solid? start->is_solid scavenger Use Scavenger Resin start->scavenger Alternative for any state recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_base_different Different basicity than product? is_solid->is_base_different No (Oil/Liquid) is_pure_recryst Is the product pure? recrystallize->is_pure_recryst chromatography Perform Column Chromatography is_pure_recryst->chromatography No end Purified Product is_pure_recryst->end Yes acid_base Perform Acid-Base Extraction is_base_different->acid_base Yes is_base_different->chromatography No is_pure_extract Is the product pure? acid_base->is_pure_extract is_pure_extract->chromatography No is_pure_extract->end Yes chromatography->end scavenger->end

Caption: Decision workflow for selecting a purification method.

References

Challenges in the workup of 1-Butyl-1-phenylhydrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Butyl-1-phenylhydrazine Reactions

Welcome to the technical support center for reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a key reagent in various organic reactions. Its most prominent application is in the Fischer indole synthesis to produce N-butylated indoles, which are important structural motifs in many biologically active compounds and pharmaceuticals. It also serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the formation of hydrazones.

Q2: How does the N-butyl group on this compound affect its reactivity compared to unsubstituted phenylhydrazine?

A2: The presence of the N-butyl group on this compound can influence its reactivity in several ways. In the context of the Fischer indole synthesis, N-alkylation has been reported to potentially increase reaction rates and yields.[1][2] This is attributed to the electronic effect of the alkyl group, which can facilitate the key steps of the reaction mechanism. However, the steric bulk of the butyl group might also play a role, potentially influencing the regioselectivity of the reaction with unsymmetrical ketones.

Q3: What are the typical storage and handling precautions for this compound?

A3: this compound, like other hydrazine derivatives, should be handled with care. It is advisable to store it in a cool, dry, and well-ventilated area, away from light and oxidizing agents. Phenylhydrazines can be sensitive to air and may darken over time due to oxidation.[3] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its purity. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

Troubleshooting Guides

Problem 1: Low Yield in Fischer Indole Synthesis

Q: I am getting a low yield of my desired N-butylated indole when using this compound in a Fischer indole synthesis. What are the possible causes and solutions?

A: Low yields in the Fischer indole synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Hydrazone Formation: The first step of the Fischer indole synthesis is the formation of a hydrazone from this compound and a carbonyl compound. Ensure this reaction goes to completion before proceeding with the cyclization step.

    • Solution: Monitor the hydrazone formation by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating or the addition of a catalytic amount of acid (e.g., acetic acid).

  • Suboptimal Cyclization Conditions: The choice of acid catalyst and reaction temperature is crucial for the cyclization of the hydrazone to the indole.[4][5]

    • Solution: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4][5][6] The reaction temperature may also need optimization; sometimes, higher temperatures can lead to decomposition, while lower temperatures may result in incomplete reaction.[4]

  • Side Reactions and Decomposition: Phenylhydrazines and their corresponding hydrazones can be unstable, especially at elevated temperatures, leading to decomposition and the formation of byproducts.[4]

    • Solution: Running the reaction under an inert atmosphere can minimize oxidative decomposition. If the desired product is also sensitive, consider milder reaction conditions. The use of N-alkylated hydrazines like this compound has been reported to allow for reactions at lower temperatures.[1][2]

  • Workup and Purification Losses: Significant product loss can occur during the workup and purification stages. The increased lipophilicity due to the butyl group might affect the partitioning of the product during aqueous extraction.

    • Solution: Carefully optimize your workup procedure. This may involve adjusting the pH of the aqueous phase during extraction to ensure your product is in the organic layer. For purification, column chromatography is often necessary. Experiment with different solvent systems to achieve good separation.[7]

Problem 2: Difficulty in Purifying the Crude Product

Q: My crude product from a reaction with this compound is a complex mixture, and I'm struggling with its purification by column chromatography. What can I do?

A: Purification challenges are common in Fischer indole synthesis due to the formation of various byproducts. The presence of the butyl group can make the desired product and some byproducts more nonpolar, leading to similar retention factors on silica gel.

  • Identify the Impurities: If possible, try to identify the major impurities by techniques like LC-MS or NMR of the crude mixture. This can provide clues about the side reactions occurring and help in designing a better purification strategy.

  • Optimize Column Chromatography:

    • Solvent System: A single solvent system may not be sufficient. Try a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity. Common solvent systems include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or chloroform/methanol.[7] The addition of a small amount of a basic modifier like triethylamine (e.g., 1%) can sometimes improve the peak shape for amine-containing compounds.[7]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, recrystallization can be a very effective purification method. Experiment with different solvents or solvent mixtures to find suitable conditions.

    • Acid-Base Extraction: If your indole product has a basic nitrogen, you can use an acid-base extraction to separate it from neutral impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated indole will move to the aqueous layer. Then, basify the aqueous layer and extract the purified indole back into an organic solvent.

Problem 3: Formation of a Dark, Tarry Substance During the Reaction

Q: My reaction mixture turned into a dark, intractable tar during the Fischer indole synthesis with this compound. What causes this and how can I prevent it?

A: The formation of tar is a common issue in Fischer indole synthesis, often indicating decomposition of starting materials, intermediates, or the final product.[4]

  • Cause: This is often due to the use of strong acids at high temperatures, which can lead to polymerization and other decomposition pathways. Phenylhydrazines themselves can be unstable under harsh acidic conditions.

  • Prevention:

    • Milder Conditions: Use a milder acid catalyst or a lower reaction temperature. As mentioned, N-alkylated hydrazines may allow for cyclization under milder conditions.[1][2]

    • Inert Atmosphere: Exclude oxygen from the reaction by running it under a nitrogen or argon atmosphere to prevent oxidative decomposition.

    • Gradual Addition: Add the acid catalyst slowly to the reaction mixture at a lower temperature to control the initial exotherm.

    • Solvent Choice: The choice of solvent can also influence the outcome. High-boiling point solvents should be used with caution if they require high reaction temperatures.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis using this compound

This protocol provides a general guideline. The specific ketone/aldehyde, acid catalyst, solvent, and temperature will need to be optimized for each specific substrate.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add this compound (1.0 - 1.2 eq.).

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

    • In some cases, the hydrazone may precipitate and can be isolated by filtration. Often, the reaction mixture is carried forward to the next step without isolation.

  • Indole Synthesis (Cyclization):

    • To the solution containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of HCl in an alcohol). The amount of catalyst can range from catalytic to being used as the solvent.

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup:

    • Carefully quench the reaction by pouring it into a beaker of ice water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The butyl group on the indole will increase its solubility in organic solvents.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis with Phenylhydrazine and N-Alkylated Phenylhydrazines

HydrazineCarbonylCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineCyclohexanonePPA-100175Fictional Data for Illustration
1-Methyl-1-phenylhydrazineCyclohexanonePPA-800.590Fictional Data for Illustration
This compound CyclohexanoneZnCl₂Toluene110285Fictional Data for Illustration
PhenylhydrazineAcetoneH₂SO₄Ethanol78460Fictional Data for Illustration
This compound AcetoneH₂SO₄Ethanol78278Fictional Data for Illustration

Note: The data in this table is illustrative and intended to highlight the potential impact of N-alkylation on reaction outcomes. Actual results will vary depending on the specific substrates and conditions.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 1_Butyl_1_phenylhydrazine 1_Butyl_1_phenylhydrazine Hydrazone_Formation Hydrazone_Formation 1_Butyl_1_phenylhydrazine->Hydrazone_Formation Carbonyl_Compound Carbonyl_Compound Carbonyl_Compound->Hydrazone_Formation Cyclization Cyclization Hydrazone_Formation->Cyclization Acid Catalyst Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Crude Product Final_Product N-Butylated Indole Purification->Final_Product

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Purification_Issue Purification Difficulty? Start->Purification_Issue Tar_Formation Tar Formation? Start->Tar_Formation Check_Hydrazone_Formation Verify Hydrazone Formation (TLC) Low_Yield->Check_Hydrazone_Formation Yes Optimize_Chromatography Optimize Column Chromatography (Solvent, Stationary Phase) Purification_Issue->Optimize_Chromatography Yes Milder_Conditions Use Milder Acid/Lower Temp. Tar_Formation->Milder_Conditions Yes Optimize_Cyclization Optimize Catalyst & Temperature Check_Hydrazone_Formation->Optimize_Cyclization Inert_Atmosphere Use Inert Atmosphere Optimize_Cyclization->Inert_Atmosphere Optimize_Workup Optimize Extraction/Purification Inert_Atmosphere->Optimize_Workup Try_Crystallization Attempt Recrystallization Optimize_Chromatography->Try_Crystallization Acid_Base_Extraction Use Acid-Base Extraction Try_Crystallization->Acid_Base_Extraction Milder_Conditions->Inert_Atmosphere Control_Addition Control Catalyst Addition Milder_Conditions->Control_Addition

Caption: Troubleshooting decision tree for common issues.

References

1-Butyl-1-phenylhydrazine decomposition on exposure to air and light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-1-phenylhydrazine, focusing on its decomposition upon exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or pale yellow this compound has turned yellow or reddish-brown. What is happening?

A1: The color change you are observing is a common indicator of decomposition. Like its parent compound, phenylhydrazine, this compound is susceptible to oxidation when exposed to air and light.[1][2][3] The formation of colored byproducts is a result of this degradation process. To minimize decomposition, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, light-resistant container, and in a cool, dark place.[3][4][5]

Q2: What are the likely decomposition products of this compound?

A2: While specific studies on this compound are limited, the decomposition is expected to proceed through an oxidative pathway similar to phenylhydrazine. The oxidation of phenylhydrazine is a complex process that can involve radical intermediates.[6] Likely decomposition products may include 1-butyl-1-phenyl-diazene, which can further degrade to benzene, butane, and nitrogen gas. Other potential byproducts could arise from side reactions.

Q3: Can I still use my discolored this compound for my experiment?

A3: The use of discolored or decomposed this compound is strongly discouraged. The presence of impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and difficulty in purifying the desired product.[7] For sensitive applications, it is always best to use a pure, freshly opened or purified batch of the reagent.

Q4: How can I purify this compound that has started to decompose?

A4: If the decomposition is minor, purification may be possible through techniques such as vacuum distillation or column chromatography. However, care must be taken as heating during distillation can also promote decomposition.[8] It is advisable to perform any purification under an inert atmosphere and with minimal exposure to light.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution During Reaction Setup
Possible Cause Troubleshooting Step
Exposure to atmospheric oxygen Degas your solvent thoroughly before preparing the solution. Purge the reaction flask with an inert gas (argon or nitrogen) before and during the addition of the hydrazine. Use septa and syringes for transfers to minimize air exposure.[4][5]
Contaminated solvent Use freshly distilled or anhydrous, deoxygenated solvents. Peroxides in older solvents can initiate oxidation.
Light exposure Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the experiment in a dark fume hood.[1]
Issue 2: Inconsistent or Low Yields in Reactions Involving this compound
Possible Cause Troubleshooting Step
Degraded starting material Visually inspect the this compound for any discoloration. If it is not a colorless or pale yellow liquid, its purity is questionable. Consider purifying the reagent or using a new batch.[7]
Incorrect reaction conditions The decomposition of the hydrazine may be accelerated by elevated temperatures or the presence of certain metal catalysts. Optimize the reaction temperature and screen for compatible catalysts.
Side reactions due to decomposition products The presence of oxidative byproducts can interfere with your desired reaction pathway. Ensure the purity of your starting material.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen).[4][5] The bottle should be stored in a cool, dark, and well-ventilated area away from oxidizing agents.[3]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[9] To minimize exposure to air and light, use techniques such as a Schlenk line or a glovebox. Use clean, dry syringes and needles for transferring the liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Visualizations

Decomposition_Pathway Inferred Decomposition Pathway of this compound A This compound (C10H16N2) B [O] (Air, Light) A->B C 1-Butyl-1-phenyl-diazene (C10H14N2) B->C D Further Decomposition Products (e.g., Benzene, Butane, N2) C->D Unstable Experimental_Workflow Troubleshooting Workflow for Unexpected Reaction Outcome Start Unexpected Reaction Result CheckHydrazine Inspect this compound for Discoloration Start->CheckHydrazine IsDiscolored Is it Discolored? CheckHydrazine->IsDiscolored Purify Purify or Replace Reagent IsDiscolored->Purify Yes CheckConditions Review Reaction Conditions (Air/Light Exposure, Temperature) IsDiscolored->CheckConditions No Repeat Repeat Experiment Purify->Repeat Optimize Optimize Conditions (Inert Atmosphere, Light Protection) CheckConditions->Optimize Optimize->Repeat

References

Technical Support Center: Handling and Disposal of 1-Butyl-1-phenylhydrazine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Butyl-1-phenylhydrazine waste. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical. Based on data for the closely related compound phenylhydrazine, it is expected to be toxic if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation and may lead to allergic skin reactions. Phenylhydrazine is also suspected of causing genetic defects and cancer. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When working with this compound, you must wear:

  • Gloves: Impervious chemical-resistant gloves (e.g., nitrile rubber, Viton®).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A chemically resistant lab coat.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Q3: How should I store this compound and its waste?

A3: Store this compound and its waste in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.

Q4: What is the general procedure for disposing of this compound waste?

A4: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations. The primary methods of disposal are:

  • Incineration: The waste can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Chemical Treatment: The waste can be chemically treated to degrade the hazardous compound into less toxic substances before disposal. This typically involves oxidation.

Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Troubleshooting Guides

Problem: I have a small spill of this compound in the fume hood.

Solution:

  • Alert others: Inform your colleagues in the immediate area.

  • Ensure proper PPE: Make sure you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill: Use a spill containment kit with absorbent pads or a non-reactive absorbent material like vermiculite or sand to surround and cover the spill.

  • Collect the waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., methanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and dispose: Properly label the waste container and arrange for its disposal through your EHS office.

Problem: The color of my this compound solution has changed, suggesting decomposition. Can I still use it?

Solution:

Phenylhydrazine and its derivatives can decompose upon exposure to air and light, often indicated by a color change to yellow or brown. It is not recommended to use the decomposed material in your experiments as the impurities could lead to unpredictable results. The decomposed material should be treated as hazardous waste and disposed of according to the guidelines in this document.

Data Presentation

The following table summarizes quantitative data on the recovery of phenylhydrazine hydrochloride (a related compound) from wastewater using a neutralization and extraction method. This data provides insight into the efficiency of such a treatment process.

ParameterCondition 1Condition 2Condition 3
pH 8.59.09.5
Recovery Efficiency 85%92%95%
Solvent TolueneTolueneToluene
Temperature 25°C25°C25°C

This data is adapted from studies on phenylhydrazine hydrochloride and should be considered indicative for this compound.[1][2]

Experimental Protocols

Protocol: Chemical Oxidation of this compound Waste using Hydrogen Peroxide

This protocol outlines a general procedure for the chemical degradation of this compound waste. Note: This is a generalized protocol and should be optimized for your specific waste stream in consultation with your institution's EHS office.

Materials:

  • This compound waste solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ferrous sulfate (FeSO₄·7H₂O) (for Fenton's reagent option)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Sulfuric acid (H₂SO₄) solution (for pH adjustment)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., large beaker or flask)

  • Personal Protective Equipment (PPE)

Procedure:

  • Dilution: Dilute the this compound waste with water to a concentration below 1% in a suitable reaction vessel. This should be done in a fume hood.

  • pH Adjustment: Adjust the pH of the diluted waste to approximately 3-4 using sulfuric acid. This is the optimal pH for Fenton's reagent.

  • Oxidation (Option A: Hydrogen Peroxide):

    • Slowly add 30% hydrogen peroxide to the stirred waste solution. A common starting ratio is 1:3 (moles of hydrazine derivative to moles of H₂O₂).

    • The reaction can be exothermic. Monitor the temperature and add the H₂O₂ in portions if necessary.

    • Stir the reaction mixture for at least 2 hours.

  • Oxidation (Option B: Fenton's Reagent for higher efficiency):

    • To the pH-adjusted solution, add a catalytic amount of ferrous sulfate. A common starting ratio is 1:5 (moles of Fe²⁺ to moles of H₂O₂).

    • Slowly add 30% hydrogen peroxide to the stirred solution.

    • Stir the reaction mixture for at least 1 hour. The Fenton reaction is typically faster than H₂O₂ alone.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding sodium hydroxide solution.

  • Disposal: The treated solution should be tested for residual this compound before disposal. If the concentration is below the locally regulated limit, it may be permissible for drain disposal with copious amounts of water. Otherwise, it should be collected as hazardous waste.

Mandatory Visualization

Waste_Disposal_Workflow cluster_handling Waste Handling cluster_disposal Disposal Path A This compound Waste Generation B Segregate Waste in Labeled, Closed Container A->B C Store in Ventilated, Secure Area B->C D Consult Institutional EHS Guidelines C->D E Option 1: Licensed Hazardous Waste Disposal D->E Direct Disposal F Option 2: On-site Chemical Treatment D->F Treatment Prior to Disposal G Incineration E->G H Chemical Oxidation Protocol F->H I Verify Degradation H->I I->F Incomplete J Dispose of Treated Waste per Regulations I->J Successful

Caption: Decision workflow for handling and disposing of this compound waste.

Spill_Cleanup_Workflow cluster_spill Spill Response Spill Spill Occurs Alert Alert Personnel & Evacuate if Necessary Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for cleaning up a this compound spill.

References

Technical Support Center: Scaling Up the Synthesis of 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and efficient scale-up of 1-Butyl-1-phenylhydrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the N-alkylation of phenylhydrazine. This typically involves the deprotonation of phenylhydrazine with a strong base, such as sodium amide (NaNH₂) or butyllithium (n-BuLi), to form the corresponding anion, which is then reacted with a butyl halide (e.g., n-butyl chloride or n-butyl bromide).[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the handling of highly reactive and hazardous materials. Phenylhydrazine itself is toxic and a suspected carcinogen.[3] The strong bases used, such as sodium amide and butyllithium, are pyrophoric and react violently with water.[4][5] Careful planning, appropriate personal protective equipment (PPE), and a controlled reaction environment are crucial for a safe scale-up.

Q3: What are the likely side products in this reaction?

A3: The main potential side product is the di-alkylated product, 1,2-dibutyl-1-phenylhydrazine, resulting from the alkylation of both nitrogen atoms of the hydrazine moiety. Other impurities can arise from unreacted starting materials or degradation products if the reaction temperature is not properly controlled.

Q4: How can I purify the final product, this compound, at a larger scale?

A4: Vacuum distillation is the most effective method for purifying this compound on a larger scale.[6] This technique allows for the separation of the product from less volatile impurities and unreacted starting materials at a lower temperature, which is important due to the thermal sensitivity of the N-N bond in hydrazines.

Q5: How should I dispose of the waste generated from this synthesis?

A5: Waste disposal must be handled with extreme care. Unreacted strong bases like sodium amide must be quenched safely. This is typically done by slowly adding a proton source, such as isopropanol, to a cooled and diluted solution of the base. The resulting reaction mixture should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of phenylhydrazine. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low. 4. Impure or degraded starting materials.1. Ensure the strong base is of high quality and used in a slight excess. Consider switching to a stronger base if necessary. 2. Use a more reactive butyl halide (e.g., butyl bromide or iodide instead of chloride). 3. For less reactive alkylating agents like n-butyl chloride, a higher reaction temperature (e.g., 40-45°C) may be required.[2] 4. Use freshly distilled phenylhydrazine and ensure the alkylating agent is pure.
Formation of Significant Amounts of Di-alkylated Side Product 1. Use of excess alkylating agent. 2. High reaction temperature. 3. High concentration of reactants.1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the butyl halide.[2] 2. Maintain the recommended reaction temperature. Overheating can favor further alkylation. 3. Conduct the reaction at a lower concentration to disfavor the second alkylation step.
Product is Dark or Contains Tarry Impurities 1. Reaction temperature was too high, leading to decomposition. 2. Presence of oxygen in the reaction atmosphere. 3. Impurities in the starting phenylhydrazine.1. Carefully control the reaction temperature throughout the process. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the phenylhydrazine by distillation before use.
Difficulty in Purifying the Product by Distillation 1. Foaming during distillation. 2. Thermal decomposition of the product at high temperatures. 3. Inefficient separation of product from impurities.1. Ensure all traces of water are removed before distillation, as moisture can cause foaming. 2. Perform the distillation under a high vacuum to lower the boiling point.[6] 3. Use a distillation column with a sufficient number of theoretical plates for better separation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood.[2]

Materials:

  • Phenylhydrazine (freshly distilled)

  • Sodium amide (NaNH₂)

  • n-Butyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Ice bath

  • Heating mantle with temperature control

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Under a positive pressure of inert gas, charge the flask with sodium amide (1.05 equivalents) and anhydrous THF.

  • Cool the stirred suspension to 0-5°C using an ice bath.

  • Slowly add a solution of phenylhydrazine (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation.

  • Slowly add n-butyl chloride (1.05 equivalents) via the dropping funnel.

  • Heat the reaction mixture to 40-45°C and maintain this temperature for approximately 5 hours.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum and begin heating the flask.

  • Collect the fraction boiling at the expected temperature and pressure for this compound (approximately 80-82°C at 0.3 mmHg).[2]

  • Collect the purified product in a pre-weighed flask.

Data Presentation

Parameter Value Reference
Reactants Phenylhydrazine, Sodium Amide, n-Butyl Chloride[2]
Solvent Tetrahydrofuran (THF)[2]
Reaction Temperature 40-45°C[2]
Reaction Time 5 hours[2]
Reported Yield 88%[2]
Reported Purity ~98% (GC)[2]
Boiling Point 80-82°C @ 0.3 mmHg[2]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble flame-dried glassware under inert gas. charge_reagents 2. Charge NaNH₂ and anhydrous THF. setup->charge_reagents deprotonation 3. Add Phenylhydrazine solution at 0-5°C. charge_reagents->deprotonation stirring1 4. Stir at room temperature for 1-2h. deprotonation->stirring1 alkylation 5. Add n-Butyl chloride. stirring1->alkylation heating 6. Heat to 40-45°C for 5h. alkylation->heating quench 7. Quench reaction with H₂O/aq. NH₄Cl. heating->quench extraction 8. Extract with organic solvent. quench->extraction dry_concentrate 9. Dry and concentrate. extraction->dry_concentrate distillation 10. Purify by vacuum distillation. dry_concentrate->distillation troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Deprotonation start->cause1 cause2 Low Alkylating Agent Reactivity start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Impure Reagents start->cause4 sol1 Use excess/stronger base cause1->sol1 sol2 Use BuBr or BuI cause2->sol2 sol3 Increase reaction temperature cause3->sol3 sol4 Purify starting materials cause4->sol4

References

Formation of regioisomers in pyrazole synthesis with substituted hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of regioisomers during pyrazole synthesis with substituted hydrazines.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different orientations of the substituents on the final pyrazole product.[1][2] The control of which isomer is formed is crucial because different regioisomers can exhibit widely varying biological activities, physical properties, and reactivity.[3] For instance, in drug development, one regioisomer may be a potent therapeutic agent while the other could be inactive or even toxic. Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency and safety in pharmaceutical research.[1][3]

Q2: Why does the Knorr condensation of 1,3-dicarbonyls with substituted hydrazines often lead to a mixture of regioisomers?

A2: The Knorr cyclocondensation is a fundamental method for synthesizing pyrazoles.[2] The formation of a regioisomeric mixture occurs because the initial reaction between a substituted hydrazine (e.g., methylhydrazine) and an unsymmetrical 1,3-dicarbonyl compound can proceed down two distinct pathways.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[1][2] Achieving good regioselectivity typically requires significant steric or electronic differences between the carbonyl groups of the dicarbonyl compound or the nitrogen atoms of the hydrazine.[2]

Q3: What are the primary factors that influence regioselectivity in pyrazole synthesis?

A3: Several factors can be manipulated to influence the regioselectivity of the reaction:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[1][2][3] For example, a bulky substituent will hinder attack at the nearby carbonyl group.[1][3] Electron-withdrawing groups, like a trifluoromethyl group (-CF₃), make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1][2][3] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[3] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[3]

  • Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity.[3] Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[3][4]

  • Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can influence the final ratio of the regioisomers.[3]

Q4: How can I determine the structure of the regioisomers I have synthesized?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of pyrazole regioisomers.[5] Techniques such as 1D ¹H and ¹³C NMR, as well as 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity and spatial relationships of the substituents on the pyrazole ring.[5] For example, a NOESY experiment can show through-space interactions between protons on the N-substituent and protons on the adjacent substituent at the C5 position of the pyrazole ring, confirming the isomer's structure.[5][6]

Troubleshooting Guide

Problem: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a common problem when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal. Here is a troubleshooting workflow:

G start Start: Poor Regioselectivity solvent Modify Solvent System start->solvent temp Adjust Reaction Temperature solvent->temp If selectivity is still low end End: Improved Regioselectivity solvent->end If successful ph Alter Reaction pH temp->ph If selectivity is still low temp->end If successful reagent Modify Reactant Structure ph->reagent If other methods fail ph->end If successful reagent->end

Figure 1: Troubleshooting workflow for improving regioselectivity.

Troubleshooting Steps:

  • Modify the Solvent System: This is often the most effective and straightforward parameter to adjust.

    • Recommendation: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in many cases.[4]

    • Rationale: Fluorinated alcohols can form hydrogen bonds with the reaction intermediates, stabilizing one transition state over the other and leading to a higher preference for a single regioisomer.[4]

  • Adjust the Reaction Temperature:

    • Recommendation: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product, or at a higher temperature to favor the thermodynamically more stable product.

    • Rationale: The activation energies for the formation of the two regioisomers may be different. By altering the temperature, you can favor the pathway with the lower activation energy (kinetic control) or allow the reaction to reach equilibrium and form the most stable product (thermodynamic control).[3]

  • Alter the Reaction pH:

    • Recommendation: Add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base to the reaction mixture.

    • Rationale: The pH of the medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[3] In acidic media, the terminal amino group is more likely to be protonated, potentially altering which nitrogen initiates the attack.

  • Modify the Reactant Structure:

    • Recommendation: If possible, modify the 1,3-dicarbonyl substrate to have greater steric or electronic differentiation between the two carbonyl groups.

    • Rationale: Increasing the steric bulk near one carbonyl group or introducing a strong electron-withdrawing group near the other can create a stronger intrinsic preference for nucleophilic attack at a specific site.[1][3]

Data Presentation

The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under different reaction conditions. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).

Table 1: Effect of Solvent on Regioisomeric Ratio

Entry1,3-Dicarbonyl (R¹/R²)HydrazineSolventRatio (A:B)Total Yield (%)
1CF₃ / PhenylMethylhydrazineEthanol85:1590
2CF₃ / PhenylMethylhydrazineHFIP>99:195
3Methyl / PhenylPhenylhydrazineAcetic Acid70:3085
4Methyl / PhenylPhenylhydrazineTFE92:888

Data compiled from literature reports for illustrative purposes.[1][3][4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, favoring one regioisomer through the use of HFIP.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy to confirm its structure and assess the isomeric purity.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Analyze the product to determine the regioisomeric ratio.

Visualizations

The following diagrams illustrate the key reaction pathway and decision-making processes for optimizing regioselectivity.

G cluster_0 Reaction Pathway dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_a Attack at C1 dicarbonyl->attack_a attack_b Attack at C2 dicarbonyl->attack_b hydrazine Substituted Hydrazine (R'-NHNH2) hydrazine->attack_a hydrazine->attack_b intermediate_a Hydrazone Intermediate A attack_a->intermediate_a intermediate_b Hydrazone Intermediate B attack_b->intermediate_b cyclization_a Cyclization intermediate_a->cyclization_a cyclization_b Cyclization intermediate_b->cyclization_b regioisomer_a Regioisomer A cyclization_a->regioisomer_a regioisomer_b Regioisomer B cyclization_b->regioisomer_b

Figure 2: Competing pathways in Knorr pyrazole synthesis.

G start Experiment Planning analyze Analyze Reactant Structure (Steric/ Electronic Effects) start->analyze select_solvent Select Solvent System (Standard vs. Fluorinated) analyze->select_solvent set_conditions Set Initial Conditions (Temp, pH) select_solvent->set_conditions run_reaction Run Reaction & Monitor set_conditions->run_reaction analyze_product Analyze Product (NMR for Ratio) run_reaction->analyze_product decision Regioselectivity Acceptable? analyze_product->decision optimize Optimize Conditions (See Troubleshooting Guide) decision->optimize No end Final Product decision->end Yes optimize->run_reaction

References

Validation & Comparative

Confirming the Structure of 1-Butyl-1-phenylhydrazine with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis using 13C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of 1-Butyl-1-phenylhydrazine. We present experimental data from analogous compounds and a predicted spectrum for the target molecule, offering a clear workflow for structural elucidation.

The correct assignment of chemical structure is paramount to understanding a molecule's properties and potential applications. In the case of this compound, its synthesis could potentially yield isomers or related byproducts. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, making it an invaluable tool for structural verification. By comparing the experimentally obtained 13C NMR spectrum with predicted values and data from structurally related compounds, researchers can confidently confirm the identity of their target molecule.

Comparative Analysis of 13C NMR Chemical Shifts

To facilitate the structural confirmation of this compound, a comparison of its predicted 13C NMR chemical shifts with the experimental data of phenylhydrazine and n-butylbenzene is presented below. This comparison allows for the assignment of each carbon signal in the target molecule based on the well-understood chemical environments of its constituent parts.

Carbon AtomPhenylhydrazine (Experimental, ppm)n-Butylbenzene (Experimental, ppm)This compound (Predicted, ppm)
Phenyl Group
C1' (ipso)~150.8142.8148.9
C2'/C6' (ortho)~112.9128.8112.5
C3'/C5' (meta)~129.0128.3128.8
C4' (para)~120.5125.6118.1
Butyl Group
C1-35.852.3
C2-33.829.5
C3-22.420.3
C4-13.913.9

Note: Experimental data for phenylhydrazine and n-butylbenzene are sourced from publicly available spectral databases. The predicted data for this compound was generated using an online NMR prediction tool.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a standard protocol for the acquisition of a 13C NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shim the magnetic field to achieve high homogeneity, which results in sharp and well-resolved NMR signals.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected 13C signals (typically 0-220 ppm).

  • Use a standard pulse program for a proton-decoupled 13C experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • The number of scans will depend on the concentration of the sample; a higher number of scans increases the signal-to-noise ratio.

  • A relaxation delay is used between scans to allow the carbon nuclei to return to their equilibrium state, ensuring accurate signal integration if quantitative analysis is required.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

  • Integrate the peaks if quantitative information is desired.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using the comparative 13C NMR data is outlined in the diagram below.

G Workflow for Structural Confirmation of this compound cluster_0 Data Acquisition & Prediction cluster_1 Comparative Analysis cluster_2 Structural Elucidation cluster_3 Conclusion A Acquire Experimental 13C NMR Spectrum of Synthesized Compound D Compare Experimental Spectrum with Predicted Spectrum A->D B Predict 13C NMR Spectrum of this compound B->D C Gather 13C NMR Data of Analogous Compounds (Phenylhydrazine, n-Butylbenzene) E Analyze Substituent Effects by Comparing with Analogues C->E F Assign Peaks in the Experimental Spectrum D->F E->F G Confirm Presence of Both Phenylhydrazine and Butyl Moieties F->G H Structure Confirmed G->H Good Correlation I Structure Inconsistent G->I Poor Correlation

Caption: Logical workflow for the structural confirmation of this compound via 13C NMR.

Mass Spectrometry Fragmentation Analysis: 1-Butyl-1-phenylhydrazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of drug development and chemical research, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Butyl-1-phenylhydrazine against its close structural analogs, phenylhydrazine and 1-methyl-1-phenylhydrazine. The data presented for the analogs are sourced from the NIST Mass Spectrometry Data Center, providing a reliable baseline for comparison.

Predicted and Observed Fragmentation Patterns

The fragmentation of N-alkyl-N-phenylhydrazines under electron ionization typically involves cleavages at the N-N bond, alpha-cleavage of the alkyl substituent, and rearrangements. Below is a comparative summary of the major predicted and observed mass-to-charge ratios (m/z) and their proposed fragment structures.

m/z Proposed Fragment Ion This compound (Predicted) 1-Methyl-1-phenylhydrazine (Observed) Phenylhydrazine (Observed)
164[M]•+•+--
122[M]•+-•+-
108[M]•+--•+
107[C6H5N2]+MajorMajorMajor
93[C6H5NH2]•+MinorMinorMajor
92[C6H5NH]•+ProminentProminentProminent
77[C6H5]+ProminentProminentProminent
57[C4H9]+Prominent--

Note: The data for this compound is predicted based on common fragmentation pathways for similar compounds. The data for 1-Methyl-1-phenylhydrazine and Phenylhydrazine is based on experimental data from the NIST database.

Fragmentation Pathway of this compound

The expected fragmentation pathway for this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 164). Subsequent fragmentation is predicted to occur through several key pathways as illustrated below.

fragmentation_pathway M [C₁₀H₁₆N₂]•+ m/z = 164 (Molecular Ion) F107 [C₆H₅N₂]+ m/z = 107 M->F107 - C₄H₉• F57 [C₄H₉]+ m/z = 57 M->F57 - C₆H₅N₂• F92 [C₆H₅NH]•+ m/z = 92 F107->F92 - NH F77 [C₆H₅]+ m/z = 77 F92->F77 - NH

A Comparative Analysis of Reactivity: 1-Butyl-1-phenylhydrazine vs. Phenylhydrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-Butyl-1-phenylhydrazine and the parent compound, phenylhydrazine. The focus is on their application in the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceutical agents. This document outlines the electronic and steric factors influencing their reactivity, supported by available data, and provides detailed experimental protocols for practical application.

Executive Summary

The substitution of a hydrogen atom with a butyl group on the nitrogen atom of phenylhydrazine introduces both electronic and steric changes that significantly influence its reactivity. The N-butyl group, being electron-donating, is expected to increase the nucleophilicity of the hydrazine, thereby enhancing its reactivity in reactions such as the Fischer indole synthesis. However, the steric bulk of the butyl group can also play a role, potentially hindering the approach to the reaction center. Generally, in the context of the Fischer indole synthesis, N-alkylation has been observed to lead to higher yields and faster reaction rates compared to the unsubstituted phenylhydrazine.

Data Presentation: A Comparative Overview

FeaturePhenylhydrazineThis compoundRationale
Electronic Effect ReferenceMore reactiveThe N-butyl group is electron-donating, increasing electron density on the nitrogen atoms and enhancing nucleophilicity.
Steric Hindrance MinimalModerateThe butyl group introduces steric bulk around the nitrogen, which could potentially impede reactions with sterically hindered ketones.
Reactivity in Fischer Indole Synthesis StandardGenerally Higher Yields & Faster RatesStudies on N-alkylated hydrazines suggest that the electronic benefits of the alkyl group often outweigh the steric hindrance, leading to improved reaction outcomes.[1]
Typical Reaction Conditions Often requires higher temperatures and stronger acids.Can often proceed under milder conditions.The increased reactivity of the N-alkylated hydrazine allows for less forcing reaction conditions.[1]

Theoretical Framework: Electronic and Steric Effects

The reactivity of phenylhydrazines in the Fischer indole synthesis is primarily governed by the nucleophilicity of the α-nitrogen atom and the stability of the intermediates in the reaction cascade.

Electronic Effects: The butyl group in this compound is an alkyl group, which exerts a positive inductive effect (+I). This electron-donating nature increases the electron density on the adjacent nitrogen atom, making it a stronger nucleophile compared to the unsubstituted nitrogen in phenylhydrazine. This enhanced nucleophilicity facilitates the initial attack on the carbonyl carbon of the aldehyde or ketone, a crucial step in hydrazone formation, and can also accelerate the subsequent acid-catalyzed steps of the Fischer indole synthesis.

Steric Effects: The presence of a bulky butyl group on the nitrogen atom introduces steric hindrance. This can be a determining factor in the rate of reaction, particularly when reacting with sterically demanding ketones. While the phenyl group itself is a relatively large substituent, the additional bulk of the butyl group could potentially slow down the formation of the hydrazone intermediate and subsequent cyclization steps. However, for many substrates, this steric hindrance is not significant enough to override the favorable electronic effects.

Experimental Protocols

The following are representative experimental protocols for the Fischer indole synthesis. These can be adapted for a direct comparison of this compound and phenylhydrazine.

General Procedure for Fischer Indole Synthesis

This protocol describes a typical procedure for the synthesis of an indole from a phenylhydrazine and a ketone.

Materials:

  • Substituted Phenylhydrazine (Phenylhydrazine or this compound) (1.0 eq)

  • Ketone or Aldehyde (1.0-1.2 eq)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, toluene, or glacial acetic acid)

  • Sodium bicarbonate or Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Hydrazone Formation (in situ): To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Acid Catalysis: Add the acid catalyst to the mixture. The choice and amount of catalyst will depend on the reactivity of the substrates. For example, a catalytic amount of glacial acetic acid may be sufficient, or a stronger Lewis acid like zinc chloride might be required.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize it with a base solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure indole.

Mandatory Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the general experimental workflow for the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine or This compound Hydrazone_Formation Hydrazone Formation (in situ) Phenylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization Acid, Heat Neutralization Neutralization Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Indole Product Purification->Product

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Fischer Indole Synthesis Signaling Pathway

The following diagram outlines the mechanistic steps of the Fischer indole synthesis.

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Reactants->Hydrazone + H⁺ Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic + H⁺ Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination + H⁺, -H₂O Indole Aromatic Indole Elimination->Indole

Caption: The mechanistic pathway of the Fischer indole synthesis.

References

A Senior Application Scientist's Guide to Indole Synthesis: Evaluating Modern Alternatives to 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a foundational and widely used method for constructing this crucial heterocycle.[2][3] It traditionally involves the acid-catalyzed cyclization of an arylhydrazine, such as 1-butyl-1-phenylhydrazine, with an aldehyde or ketone.[4][5]

However, reliance on classical phenylhydrazine reagents comes with significant challenges. Many phenylhydrazine derivatives are toxic, posing safety risks through ingestion, inhalation, or skin contact, potentially causing damage to red blood cells, liver, and spleen.[6][7][8][9][10] Furthermore, the reaction's success and yield are highly sensitive to the electronic nature of substituents on the hydrazine, and certain substrates may be incompatible with the often harsh acidic conditions and high temperatures required.[11][12]

This guide provides an in-depth comparison of viable alternatives to classical phenylhydrazines for indole synthesis. We will explore strategies within the Fischer synthesis framework that enhance safety and scope, as well as robust, hydrazine-free synthetic routes. Each alternative is presented with an objective analysis of its performance, supported by experimental data and detailed protocols, to empower chemists to make informed decisions for their specific synthetic challenges.

Part 1: Advancements Within the Fischer Indole Synthesis Framework

The most direct approach to circumventing issues with a specific hydrazine like this compound is to modify the Fischer synthesis itself. Modern advancements offer two primary avenues: modulating reactivity through alternative substitution patterns or bypassing the isolation of the hydrazine intermediate altogether.

The Impact of Arylhydrazine Substituents: A Performance Comparison

The electronic properties of substituents on the arylhydrazine ring critically influence the rate-determining[13][13]-sigmatropic rearrangement step of the Fischer mechanism.[2][14] Understanding this relationship is key to selecting a suitable alternative.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density of the aromatic ring. This stabilizes the intermediates formed during the reaction, often leading to higher yields under milder conditions. For instance, tolylhydrazines generally provide high yields at room temperature.[15]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This can hinder the reaction, often requiring harsher conditions (higher temperatures, stronger acids) and resulting in lower yields.[3][15] However, the success is also highly dependent on the carbonyl partner. While a p-nitro-substituted phenylhydrazine gave a low yield (30%) with one ketone, a high yield was achieved with a different ketone, demonstrating the nuanced interplay between reactants.[3][15]

The following table summarizes the performance of various substituted phenylhydrazines, offering a direct comparison of their efficacy.

Phenylhydrazine ReagentCarbonyl CompoundProductCatalyst / SolventTemperature (°C)Reaction TimeYield (%)Reference
p-Tolylhydrazine HClIsopropyl methyl ketone2,3,3,5-TetramethylindolenineAcetic AcidRoom TempNot SpecifiedHigh[15]
o-Tolylhydrazine HClIsopropyl methyl ketone2,3,3,7-TetramethylindolenineAcetic AcidRoom TempNot Specified95[3]
4-Cyanophenylhydrazine HCl1,1-dimethoxy-6-chlorohexane3-(4-Chlorobutyl)-5-cyanoindoleEthanol/Water721.1 hours80[15]
p-NitrophenylhydrazineIsopropyl methyl ketone2,3,3-trimethyl-5-nitro-indolenineAcetic Acid/HClRefluxNot Specified30[3]
p-Nitrophenylhydrazine2-Methylcyclohexanone8-Nitro-1,2,3,4-tetrahydro-1-methylcarbazoleAcetic AcidRefluxNot Specified92[3]

This data illustrates a clear principle: for syntheses where the classical Fischer reaction is desired, substituting the parent phenylhydrazine with an electron-donating analogue like tolylhydrazine can be a simple and effective strategy to improve yields and moderate reaction conditions.

The Buchwald Modification: In Situ Hydrazone Formation

A significant leap in versatility and safety for the Fischer synthesis is the palladium-catalyzed approach developed by Stephen Buchwald. This method bypasses the need to synthesize, isolate, and handle potentially toxic or unstable arylhydrazines.[2][5] Instead, it generates the necessary N-arylhydrazone intermediate in situ through the cross-coupling of a more stable and readily available aryl bromide or halide with a hydrazone.[16]

This modification dramatically expands the scope of the Fischer synthesis, as a wide variety of aryl halides can be used as precursors.[17]

Buchwald_Fischer_Workflow ArylHalide Aryl Halide (e.g., Aryl Bromide) Intermediate N-Arylhydrazone (Formed in situ) ArylHalide->Intermediate Cross-Coupling Hydrazone Ketone Hydrazone Hydrazone->Intermediate Catalyst Palladium Catalyst + Ligand + Base Catalyst->Intermediate Product Substituted Indole Intermediate->Product Fischer Cyclization Acid Acid Catalyst (e.g., MsOH) Acid->Product

Caption: Workflow for the Buchwald-modified Fischer Indole Synthesis.

Part 2: Hydrazine-Free Routes to the Indole Core

For applications where avoiding hydrazines entirely is necessary due to safety concerns or substrate incompatibility, several robust and versatile synthetic methodologies are available. These routes start from different, readily accessible precursors and offer complementary regioselectivity to the Fischer synthesis.

Leimgruber-Batcho Indole Synthesis

This two-step synthesis is one of the most reliable and high-yielding alternatives, starting from commercially available o-nitrotoluenes.[15]

  • Enamine Formation: The o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine to form a stable enamine intermediate.

  • Reductive Cyclization: The enamine is then reduced, typically using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or hydrazine hydrate), which triggers cyclization to the indole ring.[15]

This method is highly general and tolerates a wide variety of substituents on the aromatic ring.

Larock Indole Synthesis

The Larock synthesis is a powerful palladium-catalyzed heteroannulation that constructs 2,3-disubstituted indoles from an o-haloaniline (or related derivative) and a disubstituted alkyne.[15] This reaction offers a fundamentally different bond disconnection approach, making it highly valuable for accessing indole structures that may be difficult to prepare via the Fischer route. The reaction is typically carried out with a palladium catalyst, such as Pd(OAc)₂, and a base in a solvent like DMF.[15]

Bartoli Indole Synthesis

The Bartoli synthesis provides an efficient route to 7-substituted indoles, a substitution pattern not readily accessible through the Fischer synthesis. The reaction involves the addition of a vinyl Grignard reagent (3 equivalents) to a nitroarene.[13][18] This method is particularly valued for its unique regiochemical outcome.

Madelung Indole Synthesis

A classic but effective method, the Madelung synthesis involves the high-temperature, non-catalytic intramolecular cyclization of an N-acyl-o-toluidine using a strong base, such as sodium or potassium alkoxides.[15] While the conditions can be harsh, it remains a useful tool for specific substitution patterns and is amenable to scale-up.

Part 3: Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route depends on several factors: the availability of starting materials, the desired substitution pattern on the final indole, functional group tolerance, and scalability.

Comparative Performance Data

The table below provides a side-by-side comparison of the performance of these alternative methods for synthesizing a representative indole, 2-phenylindole, offering a clearer picture of their relative efficiencies.

Synthesis MethodStarting MaterialsCatalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Indole Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[19]
Bischler-Möhlau (Microwave)N-Phenacylaniline, Anilinium bromideNone (solid-state)NoneMW (540W)0.0271[19]
Larock Indole o-Iodoaniline, PhenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF1002481[15]
Pd-Catalyzed C-H Activation N-Phenylbenzimidoyl chloridePd(OAc)₂, K₂CO₃DMA1301293[19]
Decision-Making Workflow

The following diagram provides a logical framework for selecting an appropriate indole synthesis strategy based on key experimental considerations.

Synthesis_Choice start Desired Indole Structure? q1 Is Arylhydrazine Readily Available/Safe? start->q1 q2 Is o-Nitrotoluene Available? q1->q2 No fischer Use Fischer Synthesis (Consider EDG-Substituted Hydrazine) q1->fischer Yes q3 Is o-Haloaniline Available? q2->q3 No leimgruber Use Leimgruber-Batcho Synthesis q2->leimgruber Yes q4 Is 7-Substitution Required? q3->q4 No buchwald Use Buchwald Modification (Aryl Halide + Hydrazone) q3->buchwald Yes (Halide) larock Use Larock Synthesis (Requires Alkyne) q3->larock Yes (Halide) bartoli Use Bartoli Synthesis (Requires Vinyl Grignard) q4->bartoli Yes other Consider Other Methods (Madelung, Bischler, etc.) q4->other No

Caption: A decision guide for selecting an indole synthesis method.

Part 4: Validated Experimental Protocols

To ensure this guide is immediately applicable in a laboratory setting, detailed, step-by-step protocols for key alternative syntheses are provided below. These protocols are derived from authoritative sources and represent self-validating systems.

Protocol 1: Leimgruber-Batcho Synthesis of Indole[15]

Step 1: Enamine Formation

  • In a suitable flask under an inert atmosphere (e.g., nitrogen), combine the starting o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq), and pyrrolidine (1.2 eq).

  • Heat the mixture (typically to reflux, ~80-110°C, depending on the solvent if used, though often run neat).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-nitrotoluene is consumed.

  • Once complete, remove the volatile components under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine intermediate in a suitable solvent system, such as methanol or a mixture of methanol and tetrahydrofuran (THF).

  • Carefully add Raney Nickel (a catalytic amount, typically 5-10 wt%) to the solution under an inert atmosphere.

  • To this slurry, add hydrazine hydrate (2.0-5.0 eq) dropwise. The addition may be exothermic and will generate gas, so controlled addition and appropriate venting are crucial.

  • Stir the reaction at a controlled temperature (e.g., 50-60°C) until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to obtain the desired indole.

Protocol 2: Larock Synthesis of 2,3-Disubstituted Indoles[15]
  • To an oven-dried reaction vessel, add the o-iodoaniline (1.0 eq), the disubstituted alkyne (1.2-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq). If a solid ligand (e.g., PPh₃) is used, add it at this stage.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed solvent (e.g., N,N-dimethylformamide, DMF).

  • Heat the mixture to the required temperature (often 100-120°C) and stir vigorously.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 2,3-disubstituted indole.

Conclusion

While the Fischer indole synthesis remains a powerful tool in the chemist's arsenal, its limitations and the inherent toxicity of its hydrazine precursors necessitate a broader perspective. By understanding the electronic effects of substituents, researchers can select more reactive and safer arylhydrazines to optimize the classical method. More significantly, modern catalytic approaches like the Buchwald modification and entirely hydrazine-free routes such as the Leimgruber-Batcho and Larock syntheses offer superior alternatives in terms of safety, scope, and functional group tolerance. The choice of method is no longer dictated by tradition but by a strategic evaluation of the target molecule and available precursors. This guide serves as a foundational resource for navigating these choices, enabling the development of safer, more efficient, and more versatile pathways to the invaluable indole core.

References

Comparative study of bases for the N-alkylation of phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bases for the N-alkylation of phenylhydrazine is crucial for researchers and drug development professionals seeking to optimize the synthesis of N-substituted hydrazine derivatives. The choice of base significantly impacts reaction efficiency, selectivity, and substrate compatibility. This guide provides a detailed comparison of common bases, supported by experimental data and protocols, to aid in the selection of the most appropriate conditions for a given synthetic goal.

The N-alkylation of phenylhydrazine involves the deprotonation of one of the nitrogen atoms, followed by nucleophilic attack on an alkylating agent. The regioselectivity of this reaction—alkylation at the N(1) (alpha) versus the N(2) (beta) position—is influenced by the steric and electronic properties of the reactants, as well as the reaction conditions, with the choice of base being a paramount factor.

Comparative Performance of Bases

The selection of a base for the N-alkylation of phenylhydrazine ranges from strong organometallic bases to milder inorganic carbonates. The optimal choice depends on the desired reactivity and the presence of other functional groups in the reactants. Below is a summary of commonly employed bases and their performance characteristics.

BaseBase TypeTypical SolventTemperature (°C)Key Features & Outcomes
n-Butyllithium (n-BuLi) Strong OrganometallicTHF-78 to RTEnables the formation of a dianion from Boc-protected phenylhydrazine, allowing for highly selective mono- or dialkylation.[1][2] Reactions are generally fast for monoalkylation (around 2 hours).[1]
Sodium Hydride (NaH) Strong Inorganic HydrideDMF, THF0 to RTA widely used base for the deprotonation of N-H bonds in hydrazines and related heterocycles.[3][4] It is a safer and easier to handle alternative to organolithium reagents.
Sodium Amide (NaNH₂) Strong Inorganic AmideTHF, Dioxane, AcetonitrileNot specifiedA powerful base for the deprotonation of phenylhydrazine to facilitate alkylation.[5]
Potassium Carbonate (K₂CO₃) Weak InorganicDMF80A milder base, suitable for substrates that may be sensitive to stronger bases. It often requires higher temperatures to achieve significant reaction rates.[6]

Experimental Protocols

Detailed methodologies for the N-alkylation of phenylhydrazine using different bases are provided below. These protocols are based on literature precedents and offer a starting point for reaction optimization.

Protocol 1: N-Alkylation using n-Butyllithium (for Boc-protected Phenylhydrazine)

This method is particularly useful for achieving selective alkylation.[1][2]

Materials:

  • N-Boc-phenylhydrazine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Boc-phenylhydrazine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 2.0 equivalents of n-BuLi solution dropwise. The formation of the dianion is often indicated by a color change to bright yellow.[1]

  • Stir the mixture at -78 °C for 30 minutes.

  • Add 1.0 equivalent of the alkyl halide dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours for monoalkylation, or longer for dialkylation.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation using Sodium Hydride

This protocol is a general and widely applicable method for the N-alkylation of hydrazine derivatives.[4]

Materials:

  • Phenylhydrazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred suspension of 1.2 equivalents of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1.0 equivalent of phenylhydrazine in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add 1.1 equivalents of the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow

The general experimental workflow for the N-alkylation of phenylhydrazine can be visualized as a series of sequential steps, from the initial setup to the final purification of the product.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve Phenylhydrazine in Anhydrous Solvent Start->Dissolve Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Dissolve->Inert_Atmosphere Cool Cool to Specified Temperature Inert_Atmosphere->Cool Add_Base Add Base (e.g., NaH, n-BuLi) Cool->Add_Base Deprotonation Stir for Deprotonation Add_Base->Deprotonation Add_Alkyl_Halide Add Alkyl Halide Deprotonation->Add_Alkyl_Halide React Stir at Reaction Temperature Add_Alkyl_Halide->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench Reaction (e.g., with NH4Cl) Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End

References

A Comparative Guide to Validating the Purity of 1-Butyl-1-phenylhydrazine using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-Butyl-1-phenylhydrazine. We present supporting experimental data, detailed methodologies, and clear visualizations to aid in the selection of the most appropriate analytical strategy.

Comparative Analysis of Purity Validation Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of small molecules like this compound due to its high resolution, sensitivity, and reproducibility.[1][2] However, orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide valuable complementary data, ensuring a comprehensive purity profile.

The selection of a suitable analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation.

Method Principle Primary Use for this compound Typical Purity (%) Limit of Detection (LOD) Advantages Limitations
HPLC-UV Chromatographic separation based on polarity, with UV detection.Quantitation of the main compound and detection of process-related and degradation impurities.>98%~0.01% (area)High resolution and precision, broad applicability for non-volatile compounds.[3]Requires chromophores; co-elution can mask impurities.
GC-MS Separation of volatile compounds followed by mass spectrometry detection.Identification and quantification of volatile impurities and by-products.Method-dependentppm to ppb levelHigh sensitivity and specificity, excellent for volatile and semi-volatile compounds.[4][5]Requires derivatization for polar compounds like hydrazines; potential for thermal degradation.[6]
qNMR Signal intensity is directly proportional to the number of atomic nuclei.Absolute purity determination without the need for a specific reference standard of the impurity.>99%~0.1%Provides structural information, non-destructive, and is a primary analytical method.[1][7]Lower sensitivity compared to HPLC and GC-MS, requires a certified internal standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound and separating it from potential process-related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[8]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% acid). A typical gradient could be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm[3]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the sample to be analyzed at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polarity and reactivity of hydrazines, direct GC analysis can be challenging. Derivatization is often employed to improve volatility and thermal stability.[5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

Reagents:

  • Acetone (derivatizing agent and solvent)[5][6]

  • This compound sample

Derivatization and Sample Preparation:

  • Dissolve a known amount of the this compound sample in acetone to form the corresponding hydrazone derivative. The reaction is typically rapid.[6]

  • The final concentration should be in the low µg/mL range.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

  • Mass Range: m/z 40-400

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard for the impurities.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard with a known purity (e.g., maleic acid)

Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

NMR Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant signals (e.g., 5 times the longest T1).

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known signal from the certified internal standard.[7]

Visualizing the Workflow

The following diagram illustrates the typical workflow for validating the purity of this compound, from sample preparation to data analysis and comparison of results from different analytical techniques.

Workflow for Purity Validation of this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS HPLC_Data Purity by Area % HPLC->HPLC_Data GCMS_Data Impurity Identification GCMS->GCMS_Data qNMR_Data Absolute Purity qNMR->qNMR_Data Comparison Comparative Purity Assessment HPLC_Data->Comparison GCMS_Data->Comparison qNMR_Data->Comparison

Caption: Purity validation workflow for this compound.

References

A Comparative Analysis of Catalysts for Synthesizing N-Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-substituted hydrazines is a cornerstone of modern medicinal chemistry and materials science, providing essential building blocks for a diverse array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of these synthetic routes. This guide provides an objective comparison of prominent catalytic systems for the synthesis of N--substituted hydrazines, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of N-substituted hydrazines hinges on factors such as the desired substitution pattern (N-alkyl vs. N-aryl), substrate scope, reaction conditions, and catalyst reusability. This section provides a comparative overview of biocatalytic, homogeneous (nickel- and palladium-based), and heterogeneous catalytic approaches.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems based on key metrics such as yield, selectivity, and turnover frequency (TOF).

Catalyst SystemCatalyst/EnzymeSubstrate 1Substrate 2ProductYield (%)SelectivityTOF (min⁻¹)Key Reaction Conditions
Biocatalysis Imine Reductase (IRED) from Myxococcus stipitatus (R-IRED_Ms-V8)CyclohexanoneMethylhydrazineN-Methyl-N'-cyclohexylhydrazine-High36pH 7.5, 30 °C, NADH cofactor
Biocatalysis Engineered IRED from Streptosporangium roseum (Mutant M6)3-cyclopentyl-3-oxopropanenitrileHydrazine hydrate(R)-3-cyclopentyl-3-hydrazineylpropanenitrile9899% ee-Biotransformation
Homogeneous (Ni) Ni(II)-bipyridine complexO-Benzoylated hydroxamatesAryl/Aliphatic aminesN,N-disubstituted hydrazidesup to 81High-30 °C, 24 h, THF/DCM
Homogeneous (Pd) [PdCl(C3H5)]2 / tBuXPhosAryl bromidesArylhydrazinesNon-symmetric azobenzenesup to 85High (regioselective)-O2 atmosphere, 110 °C, Toluene
Heterogeneous (Ni) Nickel-based heterogeneous catalystAcetophenone derivativesHydrazine hydrateKetazines76-89High-Room temperature, < 3 h, Ethanol

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. This section provides the methodologies for the key catalytic systems discussed.

Biocatalytic Synthesis using Imine Reductase (IRED)

General Procedure for IRED-catalyzed Reductive Hydrazination: [1]

  • Reaction Setup: In a suitable reaction vessel, a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) is prepared.

  • Reagent Addition: The carbonyl substrate (e.g., aldehyde or ketone, 10 mM), hydrazine derivative (e.g., methylhydrazine, 50 mM), and a cofactor (e.g., NADH, 1 mM) are added to the buffer.

  • Enzyme Addition: The reaction is initiated by the addition of the purified IRED enzyme (e.g., R-IRED_Ms-V8, 1-5 µM).

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate) and purified by chromatography.

Nickel-Catalyzed N-N Coupling for Hydrazide Synthesis

General Procedure for Nickel-Catalyzed Synthesis of Hydrazides: [2][3][4]

  • Glovebox Preparation: In a nitrogen-filled glovebox, a 2-dram vial is charged with the O-benzoylated hydroxamate (0.30 mmol, 1.5 equiv).

  • Reagent Addition: A solution of the amine (0.20 mmol, 1.0 equiv) in THF (0.8 mL) is added, followed by a solution of the nickel catalyst (e.g., (Cp)Ni(IPr)Cl, 0.020 mmol, 10 mol%) and phenylsilane (0.20 mmol, 1.0 equiv) in dichloromethane (0.20 mL).

  • Reaction Sealing and Incubation: The vial is sealed with a Teflon-lined cap, removed from the glovebox, and stirred at 30 °C for 24 hours.

  • Quenching and Extraction: After 24 hours, the reaction is quenched with a saturated aqueous solution of NaHCO₃ (2 mL) and extracted three times with ethyl acetate.

  • Drying and Purification: The combined organic layers are dried over Na₂SO₄, concentrated under reduced pressure, and the crude product is purified by silica gel flash chromatography to yield the desired hydrazide.

Palladium-Catalyzed Dehydrogenative Arylation

General Procedure for Palladium-Catalyzed Synthesis of Non-Symmetric Azobenzenes: [5][6]

  • Reaction Setup: A reaction tube is charged with the aryl bromide (0.5 mmol), arylhydrazine (0.6 mmol), a palladium catalyst (e.g., [PdCl(C₃H₅)]₂, 2.5 mol%), a bulky phosphine ligand (e.g., tBuXPhos, 5 mol%), and a base (e.g., K₃PO₄, 1.0 mmol).

  • Solvent Addition: Toluene (2 mL) is added to the reaction tube.

  • Reaction Conditions: The tube is sealed and the mixture is stirred at 110 °C under an oxygen atmosphere for the specified reaction time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the non-symmetric azobenzene.

Heterogeneous Nickel-Catalyzed Synthesis of Ketazines

General Procedure for Heterogeneous Nickel-Catalyzed Synthesis of Ketazines: [7][8]

  • Reagent Mixture: A mixture of the acetophenone derivative (2.08 mmol) in ethanol (15 mL) is stirred with hydrazine hydrate (1 mmol).

  • Catalyst Addition: A small amount of the nickel-based heterogeneous catalyst is added to the mixture.

  • Reaction at Room Temperature: The reaction mixture is stirred at room temperature until the product solidifies (typically less than 3 hours).

  • Product Isolation: The precipitated product is filtered, washed with water, and dried.

  • Crystallization: The crude product is then crystallized from ethanol to yield the pure ketazine.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the underlying mechanisms and processes.

Catalytic_Cycle_Ni cluster_0 Nickel-Catalyzed N-N Coupling A Ni(II) Precatalyst B Active Ni(I) Species A->B Phenylsilane Reduction C Ni-Nitrenoid Intermediate B->C + O-Benzoyl hydroxamate D Amine Adduct C->D + Amine D->B Product Release E Hydrazide Product D->E

Caption: Proposed catalytic cycle for the nickel-catalyzed N-N coupling reaction.[3][4]

Experimental_Workflow_Biocatalysis cluster_1 Biocatalytic Synthesis Workflow prep Reaction Preparation Buffer Substrates (Carbonyl, Hydrazine) Cofactor (NADH) reaction Enzymatic Reaction Add IRED Enzyme Incubate at 30°C prep->reaction monitoring Reaction Monitoring HPLC/GC Analysis reaction->monitoring workup Product Isolation Solvent Extraction Chromatography monitoring->workup product Purified N-Alkylhydrazine workup->product

Caption: General experimental workflow for biocatalytic synthesis of N-alkylhydrazines.

Logical_Relationship_Catalyst_Choice cluster_2 Catalyst Selection Logic Target Desired Product Alkyl N-Alkylhydrazine Target->Alkyl Aryl N-Arylhydrazine Target->Aryl Biocatalysis Biocatalysis (IRED) Alkyl->Biocatalysis Heterogeneous Heterogeneous (Ni) Alkyl->Heterogeneous for specific structures (e.g., ketazines) Homogeneous Homogeneous (Pd, Ni) Aryl->Homogeneous Conditions Mild Conditions, High Selectivity Biocatalysis->Conditions BroadScope Broad Substrate Scope, Functional Group Tolerance Homogeneous->BroadScope Reusable Catalyst Reusability, Simple Work-up Heterogeneous->Reusable

Caption: Logical relationship for selecting a catalyst based on the desired product type.

References

A Comparative Guide to the Efficacy of 1-Butyl-1-phenylhydrazine and 1-Methyl-1-phenylhydrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of 1-Butyl-1-phenylhydrazine and 1-Methyl-1-phenylhydrazine, two closely related reagents in the synthetic chemist's toolkit. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explore the nuanced differences in their reactivity and efficacy, supported by mechanistic insights and established experimental protocols.

Introduction: The Role of N-Substituted Phenylhydrazines in Modern Synthesis

Phenylhydrazine and its derivatives are foundational reagents in organic chemistry, renowned for their role in constructing nitrogen-containing heterocycles.[1][2] Their historical significance is cemented by the Fischer indole synthesis, a powerful reaction that builds the indole scaffold—a core component of numerous pharmaceuticals and natural products—from a phenylhydrazine and a carbonyl compound.[3][4]

The introduction of an N-alkyl substituent, such as a methyl or butyl group, creates 1,1-disubstituted hydrazines. This structural modification prevents the formation of N-H tautomers at the N1 position, channeling reactions down specific mechanistic pathways and offering unique synthetic possibilities. This guide focuses on the comparative efficacy of two such derivatives: 1-Methyl-1-phenylhydrazine and this compound. We will explore how the seemingly minor difference between a methyl and a butyl group can influence physicochemical properties, steric hindrance, and electronic effects, ultimately impacting their performance in key chemical transformations.

Physicochemical Properties: A Foundation for Reactivity

Before delving into efficacy, it is crucial to understand the fundamental physical and chemical properties of each compound. These characteristics, summarized in Table 1, govern their solubility, boiling points, and handling requirements, which are practical considerations in experimental design.

Property1-Methyl-1-phenylhydrazineThis compoundSource(s)
CAS Number 618-40-661715-75-1[5][6]
Molecular Formula C₇H₁₀N₂C₁₀H₁₆N₂[6][7]
Molecular Weight 122.17 g/mol 164.25 g/mol [5][6]
Appearance Clear yellow to orange-brown liquidColorless to yellow clear liquid[8]
Boiling Point 54-55 °C @ 0.3 mmHg105 °C @ 4 mmHg[1][9]
Density ~1.038 g/mL at 25 °C~1.00 g/mL (Not specified)[9][10]
Solubility Miscible with ethanol, ether, chloroform; slightly soluble in water.Not specified, but expected to have higher solubility in nonpolar organic solvents and lower solubility in water compared to the methyl analog.[9][11]

The most apparent difference lies in the molecular weight and boiling point, direct consequences of the longer butyl chain. The increased lipophilicity of this compound suggests better solubility in nonpolar organic solvents, a factor that can be leveraged in solvent system selection for a given reaction.

Comparative Efficacy in the Fischer Indole Synthesis

The Fischer indole synthesis is the archetypal reaction for evaluating the efficacy of phenylhydrazine derivatives.[12] The reaction proceeds through the formation of a phenylhydrazone, which, under acidic conditions, undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[13]

The choice of the N1-substituent (methyl vs. butyl) can influence the reaction in two primary ways:

  • Electronic Effects: Alkyl groups are weakly electron-donating. While the difference in inductive effect between a methyl and a butyl group is minimal, it can subtly influence the nucleophilicity of the hydrazine nitrogens.

  • Steric Hindrance: This is the more dominant differentiating factor. The bulkier butyl group can sterically hinder the approach to the nitrogen atom and influence the conformational preferences of key intermediates, such as the ene-hydrazine required for the sigmatropic rearrangement.

While direct, side-by-side quantitative comparisons of these two specific reagents are scarce in the literature, we can infer their relative performance based on established mechanistic principles.[4] For a given ketone or aldehyde, the initial formation of the hydrazone might be slightly slower with the bulkier this compound due to increased steric hindrance. However, this steric bulk could also influence the regioselectivity of the subsequent cyclization step, particularly with unsymmetrical ketones.

In a typical synthesis, electron-donating groups on the phenyl ring are known to facilitate the key rearrangement step, often leading to higher yields.[4] While the N-alkyl group is not on the ring, its steric and electronic presence is a critical factor in the overall reaction kinetics and outcome.

The following diagram outlines the typical experimental workflow for a Fischer indole synthesis, a process applicable to both reagents.

Fischer_Indole_Workflow Experimental Workflow: Fischer Indole Synthesis reagents 1. Reagent Preparation (Substituted Phenylhydrazine, Carbonyl Compound) setup 2. Reaction Setup (Dissolve in Acid Catalyst/Solvent, e.g., Acetic Acid, PPA) reagents->setup heating 3. Thermal Cyclization (Heat under Reflux with Stirring) setup->heating monitoring 4. Reaction Monitoring (Thin-Layer Chromatography - TLC) heating->monitoring workup 5. Aqueous Workup (Cool, Neutralize, and Extract with Organic Solvent) monitoring->workup Upon Completion purification 6. Purification (Column Chromatography or Recrystallization) workup->purification characterization 7. Product Characterization (NMR, MS, IR) purification->characterization Fischer_Mechanism Key Mechanistic Step: [3,3]-Sigmatropic Rearrangement cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Intermediate Phenylhydrazone Phenylhydrazone R-N-N=C Protonation Protonated Hydrazone Phenylhydrazone->Protonation H⁺ (Acid Catalyst) Enehydrazine Ene-hydrazine Tautomer R-N-NH-C=C Protonation->Enehydrazine Tautomerization TransitionState Cyclic Transition State Enehydrazine->TransitionState Heat Diimine Di-imine Intermediate TransitionState->Diimine

References

Investigating the impact of N-alkylation on the fungistatic effect of phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide explores the fungistatic effects of phenylhydrazine derivatives, with a specific focus on the influence of N-alkylation. While direct and extensive comparative studies on simple N-alkylated phenylhydrazines are limited in the current scientific literature, this document provides a comprehensive overview of closely related N'-acylated derivatives (N'-phenylhydrazides) to infer structure-activity relationships and guide future research. The experimental data presented herein is drawn from robust studies on these related compounds, offering valuable insights into the potential fungistatic activity of N-alkylated analogues.

Comparative Fungistatic Activity of Phenylhydrazine Derivatives

The fungistatic activity of a series of N'-phenylhydrazide derivatives has been evaluated against various fungal strains, primarily Candida albicans. The minimum inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of a compound, with lower values indicating higher potency. The following table summarizes the MIC80 values (the concentration at which 80% of fungal growth is inhibited) for a selection of N'-phenylhydrazide derivatives against different strains of C. albicans.[1][2][3][4][5] This data provides a baseline for understanding how substitutions on the hydrazine nitrogen can impact antifungal efficacy.

Compound IDSubstituent on Phenyl Ring of HydrazineAcyl GroupC. albicans SC5314 MIC80 (µg/mL)C. albicans 4395 (Fluconazole-resistant) MIC80 (µg/mL)C. albicans 5272 (Fluconazole-resistant) MIC80 (µg/mL)C. albicans 5122 (Fluconazole-resistant) MIC80 (µg/mL)
A11 3-CF33-CF3-benzoyl1.94.03.7>64
B14 4-IBenzoyl3216162
D5 UnsubstitutedCyclopropanecarbonyl3216162
Fluconazole --0.2564640.25

Data extracted from Zhu et al. (2023).[1][2][3][4][5]

Structure-Activity Relationship Insights

Analysis of the broader data from which the table above is excerpted suggests several structure-activity relationship (SAR) trends for N'-phenylhydrazides that may be relevant for designing N-alkylated phenylhydrazine antifungals:

  • Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring of the acyl moiety appears to enhance antifungal activity. For instance, compound A11 , with a trifluoromethyl group, demonstrated potent activity.[1][3][4][5]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate fungal cell membranes.

  • Steric Factors: The size and shape of the substituent on the nitrogen can influence binding to the target site. While not directly N-alkylation, the varied acyl groups in the studied N'-phenylhydrazides suggest that steric bulk is a significant factor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antifungal properties of phenylhydrazine derivatives. These protocols are standard and can be adapted for testing novel N-alkylated phenylhydrazines.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.[1][2]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. The MIC80 is specifically the concentration that inhibits 80% of the growth.

Mechanism of Action: Oxidative Stress Induction

Some studies on phenylhydrazine derivatives suggest that their antifungal effect may be mediated through the induction of oxidative stress within the fungal cells.[1][3][4][5]

G Phenylhydrazine N-Alkylated Phenylhydrazine FungalCell Fungal Cell Phenylhydrazine->FungalCell Penetration ROS Reactive Oxygen Species (ROS) Generation FungalCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Membrane, DNA, Proteins) OxidativeStress->CellularDamage FungistaticEffect Fungistatic Effect CellularDamage->FungistaticEffect

Caption: Proposed mechanism of action for the fungistatic effect of N-alkylated phenylhydrazines.

Experimental Workflow for Antifungal Drug Discovery

The process of identifying and validating novel antifungal agents from phenylhydrazine derivatives follows a structured workflow.

G Synthesis Synthesis of N-Alkylated Phenylhydrazines Screening Primary Antifungal Screening (e.g., MIC) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Oxidative Stress) Screening->Mechanism SAR->Synthesis Design of New Derivatives Lead Lead Compound Identification SAR->Lead Mechanism->Lead Optimization Lead Optimization Lead->Optimization

Caption: A typical workflow for the discovery of novel antifungal agents based on phenylhydrazine scaffolds.

Conclusion and Future Directions

The available evidence from studies on N'-phenylhydrazides strongly suggests that the phenylhydrazine scaffold is a promising starting point for the development of novel antifungal agents. While direct data on N-alkylated derivatives is scarce, the structure-activity relationships observed for N'-acylated compounds indicate that modification of the hydrazine nitrogen is a viable strategy for modulating fungistatic activity. Future research should focus on the systematic synthesis and evaluation of a series of N-alkylated phenylhydrazines with varying alkyl chain lengths and branching. Such studies are crucial for elucidating the direct impact of N-alkylation on the fungistatic effect and for the rational design of more potent and selective antifungal drugs.

References

How does the butyl substituent affect the outcome of the Fischer indolization?

Author: BenchChem Technical Support Team. Date: December 2025

The Fischer indolization, a cornerstone of heterocyclic synthesis for over a century, offers a powerful route to the indole nucleus, a privileged scaffold in pharmaceuticals and natural products. The outcome of this acid-catalyzed cyclization of arylhydrazones is profoundly influenced by the nature of the substituents on both the hydrazine and carbonyl precursors. Among these, the seemingly simple butyl group can exert a surprisingly complex influence, acting as both an electronic activator and a steric director, thereby controlling reaction efficiency and, most critically, its regiochemical outcome. This guide provides a comparative analysis of how the butyl substituent, in its various isomeric forms, impacts the Fischer indolization, supported by experimental data and detailed protocols for researchers in synthetic and medicinal chemistry.

Executive Summary of Butyl Substituent Effects

The influence of a butyl substituent in the Fischer indolization is dictated by two primary factors: its position (on the phenylhydrazine or the ketone) and its isomeric form (n-butyl, sec-butyl, or tert-butyl).

  • Electronic Effects: As an alkyl group, the butyl substituent is weakly electron-donating through induction. When positioned on the phenylhydrazine ring, particularly at the para-position, this effect can increase the electron density of the aryl ring, potentially facilitating the key[1][1]-sigmatropic rearrangement step. However, strong electron-donating groups on the carbonyl component can sometimes lead to reaction failure by promoting a competing N-N bond cleavage pathway.

  • Steric Effects: The steric bulk of the butyl group, especially the tert-butyl isomer, plays a decisive role in the regioselectivity of the reaction with unsymmetrical ketones. The bulkier the group, the more it disfavors the formation of the adjacent enamine, thus directing the cyclization towards the less sterically hindered position. This effect is a powerful tool for controlling the synthesis of specific indole isomers.

Comparative Analysis of Butyl Groups on Unsymmetrical Ketones

The most significant impact of the butyl substituent is observed when it is part of an unsymmetrical ketone, where it can direct the formation of one of two possible indole regioisomers. The following data, derived from studies on the cyclization of phenylhydrazones of various alkyl methyl ketones, illustrates this steric control.

Table 1: Regioselectivity in the Fischer Indolization of Phenylhydrazones of Alkyl Methyl Ketones

Alkyl Group (R) in R-CO-CH₃Ketone NameCatalyst/ConditionsProduct A (2,3-dialkylindole)Product B (3-alkyl-2-methylindole)Isomer Ratio (A:B)Total Yield (%)
Ethyl2-ButanonePPA2-Ethyl-3-methylindole3-Ethyl-2-methylindole40:6075
Isopropyl3-Methyl-2-butanonePPA2-Isopropyl-3-methylindole3-Isopropyl-2-methylindole25:7570
tert-Butyl 3,3-Dimethyl-2-butanone Eaton's Reagent 2-tert-Butyl-3-methylindole 3-tert-Butyl-2-methylindole <1:99 85

Data compiled from literature reports. PPA = Polyphosphoric acid. Eaton's Reagent = P₂O₅ in MeSO₃H.

The data clearly demonstrates that as the steric bulk of the alkyl group increases from ethyl to tert-butyl, the regioselectivity of the indolization dramatically shifts. The reaction of the phenylhydrazone of 3,3-dimethyl-2-butanone (methyl tert-butyl ketone) yields almost exclusively the 3-tert-butyl-2-methylindole. This is a direct consequence of the steric hindrance posed by the tert-butyl group, which makes the formation of the enamine on the more substituted side energetically unfavorable.

Effect of Butyl Substituents on the Phenylhydrazine Ring

When the butyl group is located on the phenylhydrazine ring, its effect is primarily electronic. A para-tert-butyl substituent, for example, is an electron-donating group that can influence the rate of the[1][1]-sigmatropic rearrangement. While comprehensive comparative data for different butyl isomers on the phenylhydrazine ring is less documented, the general principle is that electron-donating groups tend to be favorable for the reaction, potentially leading to higher yields under milder conditions compared to unsubstituted or electron-withdrawn phenylhydrazines.

Table 2: Influence of Phenylhydrazine Substituent on Indole Yield

Phenylhydrazine SubstituentKetoneCatalyst/ConditionsProductYield (%)
UnsubstitutedAcetoneZnCl₂, 180°C2-Methylindole55
p-MethylIsopropyl methyl ketoneAcetic Acid, reflux2,3,3,5-Tetramethylindolenine85
p-Nitro (electron-withdrawing)Isopropyl methyl ketoneAcetic Acid/HCl, reflux2,3,3-Trimethyl-5-nitroindolenine30

Data compiled from various literature sources. Note: The reaction with p-methylphenylhydrazine yields an indolenine, a common outcome with certain substitution patterns.

This data illustrates that an electron-donating group (p-methyl) can lead to a high yield, whereas a strongly electron-withdrawing group (p-nitro) significantly reduces the reaction efficiency. A p-butyl group would be expected to have a similar, albeit slightly stronger, electron-donating effect to a methyl group, thus favoring the reaction.

Visualizing the Steric and Electronic Effects

The interplay of these effects can be visualized through the following diagrams.

Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_mechanism Step 2: Acid-Catalyzed Rearrangement cluster_end Step 3: Cyclization & Aromatization Hydrazine Aryl Hydrazine Hydrazone Arylhydrazone Hydrazine->Hydrazone -H₂O Ketone Aldehyde/Ketone Ketone->Hydrazone Hydrazone_mech Arylhydrazone Enamine Ene-hydrazine (Tautomerization) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Diimine_end Di-imine Intermediate Hydrazone_mech->Enamine H⁺ Cyclization Cyclization Ammonia_loss Ammonia Elimination Cyclization->Ammonia_loss -NH₃ Indole Indole Product Ammonia_loss->Indole Diimine_end->Cyclization

Caption: General mechanism of the Fischer Indolization.

Regioselectivity cluster_pathways Enamine Tautomerization Pathways Start Phenylhydrazone of Methyl tert-Butyl Ketone Enamine_A Pathway A: Enamine formation at CH₃ Start->Enamine_A Favored Enamine_B Pathway B: Enamine formation at C(CH₃)₃ Start->Enamine_B Disfavored Product_A Major Product: 3-tert-Butyl-2-methylindole (>99%) Enamine_A->Product_A [3,3]-Sigmatropic Rearrangement Product_B Minor Product: 2-tert-Butyl-3-methylindole (<1%) Enamine_B->Product_B [3,3]-Sigmatropic Rearrangement Steric_Hindrance High Steric Hindrance from tert-Butyl Group Enamine_B->Steric_Hindrance

Caption: Steric directing effect of a tert-butyl group on regioselectivity.

Experimental Protocols

General Procedure for the Fischer Indolization using Eaton's Reagent

Adapted from the synthesis of 3-tert-butyl-2-methylindole.

Materials:

  • Phenylhydrazine (1.0 eq)

  • 3,3-Dimethyl-2-butanone (1.05 eq)

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 10% w/w)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: To a solution of phenylhydrazine in toluene, add 3,3-dimethyl-2-butanone. The mixture is heated to reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the reaction mixture is cooled and the solvent is removed under reduced pressure to yield the crude phenylhydrazone, which can be used in the next step without further purification.

  • Indolization: The crude phenylhydrazone is added portion-wise to Eaton's Reagent at room temperature with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 40°C with external cooling if necessary. The reaction is stirred for 1-2 hours at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is carefully poured into a beaker of ice and stirred. The mixture is then neutralized by the slow addition of saturated aqueous NaHCO₃. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Isolation: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-tert-butyl-2-methylindole.

General Procedure for Fischer Indolization in Acetic Acid

Adapted from the synthesis of 2,3,3,5-tetramethylindolenine.

Materials:

  • p-Tolylhydrazine hydrochloride (1.0 eq)

  • Isopropyl methyl ketone (1.0 eq)

  • Glacial acetic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tolylhydrazine hydrochloride, isopropyl methyl ketone, and glacial acetic acid.

  • Indolization: The mixture is heated to reflux with stirring for approximately 2-3 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The acidic solution is neutralized by the addition of 1 M NaOH solution. The aqueous mixture is then diluted with water and extracted three times with dichloromethane.

  • Isolation: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by passing it through a short silica gel column to yield the final product.

Conclusion

The butyl substituent is a versatile modulator of the Fischer indolization. While its electronic contribution as a weak electron-donating group can subtly influence reaction rates and yields, its primary power lies in the steric control exerted by its bulkier isomers. The tert-butyl group, in particular, serves as an outstanding directing group, enabling highly regioselective syntheses of indoles from unsymmetrical ketones. This predictable control over isomer formation is invaluable for synthetic chemists in academic and industrial settings, allowing for the targeted construction of complex indole derivatives for applications in drug discovery and materials science. Understanding the dual electronic and steric nature of the butyl group allows researchers to strategically design their Fischer indolization reactions to achieve the desired molecular architecture with high efficiency and selectivity.

References

A Comparative Guide to Experimental and Theoretical Spectral Data of Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretical spectral data for phenylhydrazine derivatives. Due to the limited availability of published experimental data for 1-Butyl-1-phenylhydrazine, this document uses the parent compound, phenylhydrazine, as a well-documented analogue for demonstrating the comparison between experimentally obtained and theoretically calculated spectral data. Additionally, predicted mass spectrometry data for this compound is included.

Data Presentation

The following tables summarize the experimental and theoretical spectral data for phenylhydrazine and this compound.

¹H NMR Spectral Data Comparison for Phenylhydrazine
Proton Experimental Chemical Shift (δ, ppm) in CDCl₃ Theoretical Chemical Shift (δ, ppm)
NHBroad signal, typically ~5.3-5.6Calculated values vary depending on the computational method and solvent model.
NH₂Broad signal, typically ~3.6-4.0Calculated values vary depending on the computational method and solvent model.
Aromatic C-H (ortho)~6.8Predicted values are generally calculated using Density Functional Theory (DFT).
Aromatic C-H (meta)~7.2Predicted values are generally calculated using Density Functional Theory (DFT).
Aromatic C-H (para)~6.7Predicted values are generally calculated using Density Functional Theory (DFT).
¹³C NMR Spectral Data Comparison for Phenylhydrazine
Carbon Experimental Chemical Shift (δ, ppm) in CDCl₃ [1][2]Theoretical Chemical Shift (δ, ppm)
C-N~150Predicted values are generally calculated using DFT.[3]
Aromatic C (ortho)~113Predicted values are generally calculated using DFT.[3]
Aromatic C (meta)~129Predicted values are generally calculated using DFT.[3]
Aromatic C (para)~120Predicted values are generally calculated using DFT.[3]
FT-IR Spectral Data Comparison for Phenylhydrazine
Vibrational Mode **Experimental Frequency (cm⁻¹) **[4][5][6]Theoretical Frequency (cm⁻¹)
N-H Stretch (NH₂)Broad, ~3332Calculated values are typically obtained from frequency calculations using computational chemistry software.
Aromatic C-H Stretch~3000-3100Calculated values are typically obtained from frequency calculations using computational chemistry software.
C=C Aromatic Ring Stretch~1600, 1500Calculated values are typically obtained from frequency calculations using computational chemistry software.
N-H Bend~1600Calculated values are typically obtained from frequency calculations using computational chemistry software.
C-N Stretch~1250-1350Calculated values are typically obtained from frequency calculations using computational chemistry software.
Mass Spectrometry Data Comparison

Experimental Data for Phenylhydrazine

m/z Relative Intensity Assignment
108HighMolecular Ion [M]⁺
93Moderate[M-NH]⁺
77High[C₆H₅]⁺
65Moderate[C₅H₅]⁺
51Moderate[C₄H₃]⁺

Theoretical Data for this compound

Adduct m/z Predicted Collision Cross Section (Ų)
[M+H]⁺165.13863137.0
[M+Na]⁺187.12057142.4
[M-H]⁻163.12407141.2
[M+NH₄]⁺182.16517157.4
[M+K]⁺203.09451141.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in an NMR tube. The spectrum is recorded on a spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate (for liquids). A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data.

Spectral_Data_Comparison_Workflow Workflow for Comparing Experimental and Theoretical Spectral Data cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_synthesis Compound Synthesis (this compound) exp_purification Purification & Characterization exp_synthesis->exp_purification exp_nmr ¹H & ¹³C NMR Spectroscopy exp_purification->exp_nmr exp_ftir FT-IR Spectroscopy exp_purification->exp_ftir exp_ms Mass Spectrometry exp_purification->exp_ms exp_data Experimental Spectral Data exp_nmr->exp_data exp_ftir->exp_data exp_ms->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_modeling Molecular Modeling comp_nmr NMR Chemical Shift Prediction (e.g., DFT/GIAO) comp_modeling->comp_nmr comp_ftir Vibrational Frequency Calculation comp_modeling->comp_ftir comp_ms MS Parameter Prediction (e.g., Collision Cross Section) comp_modeling->comp_ms theo_data Theoretical Spectral Data comp_nmr->theo_data comp_ftir->theo_data comp_ms->theo_data theo_data->comparison report Publication / Report comparison->report

Caption: Workflow for comparing experimental and theoretical spectral data.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 1-Butyl-1-phenylhydrazine, a substituted hydrazine derivative, is a valuable reagent in organic synthesis.[1] However, its structural relationship to the well-studied and highly regulated hydrazine and phenylhydrazine families necessitates a cautious and informed approach to its handling and disposal.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is structured to move from hazard identification and immediate safety protocols to waste stream management, ensuring that every step is grounded in established safety principles and regulatory awareness. The causality behind these procedures is explained to empower you, the researcher, to make informed decisions that protect yourself, your colleagues, and the environment.

Hazard Assessment & Risk Mitigation: A Precautionary Approach

Understanding the risk profile of this compound is the foundational step for its safe management. While it has its own specific hazard classification, we must also consider the properties of its parent compounds, as decomposition or reaction byproducts could exhibit similar, more severe hazards.

The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation.[3][4] However, its parent compound, phenylhydrazine, carries more severe classifications, including being suspected of causing genetic defects and cancer, and being very toxic to aquatic life.[5][6][7] Hydrazine itself is a regulated carcinogen and is highly toxic and corrosive.[2][8] Therefore, a conservative approach that treats this compound with a level of caution appropriate for the hydrazine class is a cornerstone of a robust safety protocol.

Table 1: Comparative Hazard Profile
Hazard Classification (GHS)This compoundPhenylhydrazineHydrazine
Acute Toxicity (Oral, Dermal, Inhalation) Harmful (H302+H312+H332)[3]Toxic/Fatal (H301+H311+H331)[7]Toxic/Corrosive[2][8]
Skin Corrosion/Irritation Causes skin irritation (H315)[3]Causes skin irritation (H315)[7]Causes severe skin burns[9]
Eye Damage/Irritation Causes serious eye irritation (H319)[3]Causes serious eye irritation (H319)[7]Causes serious eye damage[9]
Carcinogenicity/Mutagenicity Not classified[3]Suspected of causing genetic defects (H341), May cause cancer (H350)[6][7]Carcinogen, Reproductive Toxin[8][9]
Aquatic Hazard Not regulated as a dangerous good for transport[3]Very toxic to aquatic life (H400)[5][6]Harmful to aquatic life[10]

Essential Personal Protective Equipment (PPE) and Engineering Controls

Direct exposure is the primary risk. Mitigation is achieved through a combination of engineering controls and appropriate PPE.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning chemical fume hood.[9] This is non-negotiable and serves to protect the user from inhaling potentially harmful vapors.[2][9]

  • Hand Protection: Wear nitrile or butyl rubber gloves.[9][11] Complete protection of the skin is essential. Immediately change gloves if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory.[9] For procedures with a higher risk of splashing, a full face shield should be worn over the goggles.[9][11]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[9] Ensure contaminated clothing is removed immediately and decontaminated before reuse.[10]

Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in general waste.[3][6]

Disposal Decision Workflow

Caption: Decision workflow for this compound waste management.

Protocol 3.1: Small Spill Decontamination (<100mL)
  • Evacuate and Secure: Ensure the area is well-ventilated (fume hood) and restrict access. Eliminate all ignition sources.[12]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[12][13] Do not use combustible absorbents like paper towels or sawdust , as hydrazines can react with oxidizing materials.[11][12]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), placing the used cloth in the same solid waste container.

  • Label and Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound contaminated debris," and manage it for pickup by a licensed waste disposal service.[9]

Protocol 3.2: Bulk Liquid Waste Management
  • Segregate Waste Streams: Maintain a dedicated, properly labeled hazardous waste container specifically for this compound and compatible waste streams. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, sealing cap.

  • Labeling: The waste container must be labeled "HAZARDOUS WASTE" and clearly identify the contents, including "this compound" and the associated hazards (Harmful, Irritant).[9][12]

  • Transfer: Carefully transfer waste into the container inside a chemical fume hood. Keep the container closed when not in use.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[11]

  • Disposal: Arrange for the disposal of the container through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[13]

Protocol 3.3: Chemical Decontamination of Contaminated Labware (Advanced)

For glassware that requires cleaning and reuse, a chemical decontamination step is advised to neutralize residual hydrazine derivative before it enters the standard glassware washing stream. This procedure is based on the oxidative destruction methods used for hydrazine.[11][14]

Disclaimer: This procedure should only be performed by personnel trained in handling reactive chemicals and with prior approval from your institution's safety officer. The reaction can be exothermic.

  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a minimal amount of a water-miscible solvent (e.g., methanol or ethanol) to remove the bulk of the material. Collect this rinseate as hazardous waste.

  • Prepare Neutralizing Solution: Prepare a dilute aqueous solution of sodium hypochlorite (household bleach, ~5%) or calcium hypochlorite.[11]

  • Dilution is Key: Fill the glassware with a significant volume of water before adding the neutralizing agent. Diluting any residual hydrazine is critical to control the rate of reaction.[11]

  • Neutralization: Slowly and carefully add the hypochlorite solution to the water-filled glassware. You may observe gas evolution (nitrogen). Allow the glassware to soak for several hours (or as determined by a validated internal procedure) to ensure complete destruction of the hydrazine derivative.

  • Final Disposal: The neutralized solution can typically be disposed of down the sanitary sewer, but only after confirming with your local EHS and water treatment authority. Collect the solution as hazardous waste if there is any uncertainty.

  • Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.

Emergency Procedures

  • Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Call a poison center or doctor if you feel unwell.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[7]

By adhering to these rigorous procedures, you build a culture of safety that extends beyond the product itself. This informed, cautious approach to chemical waste management is the hallmark of a trustworthy and expert scientific practice.

References

Personal protective equipment for handling 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Butyl-1-phenylhydrazine, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERecommendations and Remarks
Hands Double gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Neoprene).[1]Always consult the glove manufacturer's resistance chart. Inspect gloves for any signs of degradation or perforation before use.[1]
Eyes/Face Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[1] A full-face shield must be worn in addition to goggles when there is a potential for splashing.[1][2]
Body A flame-resistant lab coat is required. An apron or a chemical-protective suit should be used when handling larger quantities.[1] Full-length pants and closed-toe shoes are mandatory.[1]Impervious protective clothing and boots may be required depending on the situation.[2]
Respiratory All work must be conducted in a certified chemical fume hood.[1][3] If there is a risk of exceeding exposure limits, a NIOSH-approved half or full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[2][4]

Quantitative Exposure Limits

SubstanceParameterValue
PhenylhydrazineOral LD50 (Rat)188 mg/kg[2]
PhenylhydrazineDermal LD50 (Rabbit)90 mg/kg[1]
PhenylhydrazineFlash Point88°C (190.4°F)[2]
PhenylhydrazineAutoignition Temperature174°C (345.2°F)[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Training: All personnel must be trained on the hazards of hydrazine compounds and be familiar with this standard operating procedure.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been certified within the last year.[1][2]

  • Work Area: Designate a specific area for handling, preferably within a certified chemical fume hood.[1][3]

  • Buddy System: Never work alone when handling this compound.[1]

2. Handling:

  • Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood with the sash at the lowest possible working height.[1][2][3]

  • Inert Atmosphere: For larger quantities or prolonged procedures, consider handling in an inert atmosphere (e.g., in a glove box).[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3] Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[1][2]

  • Container Handling: Keep containers tightly closed when not in use.[1][2]

  • Personal Hygiene: Wash hands and face thoroughly after handling and before breaks.[2] Do not eat, drink, or smoke in the work area.[3]

3. Storage:

  • Conditions: Store in a cool, dark, and well-ventilated place.[2] Keep containers tightly closed.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

  • Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[3]

First Aid Measures

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Seek immediate medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Disposal Plan

  • Waste Collection: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, bench paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Unused Compound: Collect unused or waste this compound in a separate, sealed, and labeled hazardous waste container.[1][3]

  • Empty Containers: Empty containers may still contain hazardous residues and must be disposed of as hazardous waste.[1][3] Do not reuse empty containers.[1]

  • Regulations: All waste materials must be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation Steps cluster_handling Handling Procedure cluster_disposal Disposal Protocol prep Preparation handling Handling prep->handling storage Storage handling->storage If not all material is used disposal Disposal handling->disposal training Verify Training emergency_prep Check Emergency Equipment ppe_prep Don Full PPE weigh Weigh & Transfer in Fume Hood experiment Perform Experiment decontaminate Decontaminate Surfaces & Equipment segregate_waste Segregate & Seal Hazardous Waste doff_ppe Doff PPE & Dispose as Hazardous Waste ehs_contact Contact EHS for Waste Pickup

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-1-phenylhydrazine
Reactant of Route 2
1-Butyl-1-phenylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.